Product packaging for Hexamethylpropanediamide(Cat. No.:CAS No. 45050-93-9)

Hexamethylpropanediamide

Cat. No.: B15475040
CAS No.: 45050-93-9
M. Wt: 186.25 g/mol
InChI Key: APGZSGPCBJTUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hexamethylpropanediamide is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O2 B15475040 Hexamethylpropanediamide CAS No. 45050-93-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

45050-93-9

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

N,N,N',N',2,2-hexamethylpropanediamide

InChI

InChI=1S/C9H18N2O2/c1-9(2,7(12)10(3)4)8(13)11(5)6/h1-6H3

InChI Key

APGZSGPCBJTUSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N(C)C)C(=O)N(C)C

Origin of Product

United States

Foundational & Exploratory

Physical and chemical properties of Hexamethylpropanediamide

Author: BenchChem Technical Support Team. Date: November 2025

It appears there might be some ambiguity in the chemical name "Hexamethylpropanediamide" as it does not correspond to a standard IUPAC name, and searches have yielded information for similar but distinct compounds like Hexanediamide (Adipamide) and Hexanamide.

To ensure the accuracy of the provided technical guide, please clarify the intended chemical structure or provide a CAS number for "this compound".

In the interim, this guide will present general information regarding the physical and chemical properties of amides, which would be broadly applicable to a compound like this compound. Once the specific compound is identified, a more detailed and accurate data set can be provided.

General Physical and Chemical Properties of Amides

Amides are a class of organic compounds characterized by a carbonyl group (C=O) bonded to a nitrogen atom. Their properties are significantly influenced by the structure of the rest of the molecule (the R groups attached to the carbonyl and nitrogen).

Physical Properties

Amides exhibit a range of physical properties depending on their molecular weight and the extent of hydrogen bonding.

  • Physical State: At room temperature, many simple amides are solids.[1]

  • Boiling and Melting Points: Amides generally have high boiling and melting points compared to other organic molecules of similar molecular weight.[2][3] This is due to the strong intermolecular hydrogen bonding that can occur between the N-H and C=O groups of adjacent molecules.[2][3][4] Primary amides have higher boiling points than secondary amides of similar molecular mass because they have more N-H bonds and can form more extensive hydrogen bond networks.[3] Tertiary amides have the lowest boiling points as they lack N-H bonds and cannot participate in hydrogen bonding with each other.[3]

  • Solubility: Lower molecular weight amides are generally soluble in water due to their ability to form hydrogen bonds with water molecules.[1][2][4] As the size of the hydrocarbon portion of the amide increases, the nonpolar character dominates, and water solubility decreases.[2][4] Amides are also soluble in polar organic solvents like ethanol.[1] The solubility can be influenced by temperature and pH.[1]

  • Polarity: Amides are polar molecules due to the presence of the electronegative oxygen and nitrogen atoms in the amide functional group.[2] This polarity contributes to their higher boiling points and solubility in polar solvents.

Chemical Properties

The chemical reactivity of amides is centered around the amide functional group.

  • Basicity: Amides are generally neutral or very weak bases. The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group, making them less available to accept a proton.[2]

  • Hydrolysis: Amides can be hydrolyzed back to a carboxylic acid and an amine. This reaction can be catalyzed by either acid or base and typically requires heating.[5]

  • Reduction: Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).[5][6][7]

  • Dehydration: Primary amides can be dehydrated to form nitriles using a dehydrating agent such as thionyl chloride (SOCl₂).[5][8]

Spectroscopic Properties of Amides

Spectroscopic techniques are crucial for the identification and characterization of amides.

  • Infrared (IR) Spectroscopy: Amides show a characteristic C=O stretching vibration in their IR spectrum, typically appearing around 1650 cm⁻¹.[2] This is at a lower frequency compared to ketones and esters due to the resonance effect of the nitrogen atom.[2] Primary and secondary amides also show N-H stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of protons attached to the nitrogen atom (N-H) in primary and secondary amides can vary widely and often appear as broad signals. Protons on the carbon atoms adjacent to the carbonyl group and the nitrogen atom will have characteristic chemical shifts.

    • ¹³C NMR: The carbonyl carbon of an amide typically appears in the range of 160-180 ppm in a ¹³C NMR spectrum.

Experimental Protocols

Detailed experimental protocols for determining the physical and chemical properties of a specific amide would involve standard laboratory techniques.

Determination of Melting Point

A small, finely powdered sample of the amide is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the substance melts is recorded. This is a fundamental technique for assessing the purity of a solid compound.

Determination of Boiling Point

For liquid amides, the boiling point can be determined by distillation. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded.

Solubility Testing

A small amount of the amide is added to a test tube containing a solvent (e.g., water, ethanol). The mixture is agitated, and the solubility is observed at room temperature. The effect of temperature can be assessed by gently heating the mixture.

Infrared (IR) Spectroscopy

An IR spectrum is obtained using an infrared spectrometer. A small amount of the sample is prepared, either as a thin film, a solution, or a solid dispersion in a suitable medium (e.g., KBr pellet), and placed in the path of an infrared beam. The resulting spectrum shows the absorption of infrared radiation at different frequencies, corresponding to the vibrational modes of the molecule's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

An NMR spectrum is acquired by dissolving the amide in a suitable deuterated solvent and placing it in a strong magnetic field within an NMR spectrometer. The sample is irradiated with radiofrequency pulses, and the resulting signals are detected and processed to generate the spectrum, which provides detailed information about the molecular structure.

Diagrams

To provide relevant and accurate diagrams using Graphviz, the specific chemical structure and its associated reaction pathways or experimental workflows are necessary. Once the identity of "this compound" is clarified, appropriate diagrams will be generated. As a placeholder, a generalized workflow for the characterization of a novel amide is presented below.

G General Workflow for Amide Characterization cluster_synthesis Synthesis & Purification synthesis Synthesize Amide purification Purify Amide (e.g., Recrystallization, Chromatography) synthesis->purification mp Melting Point Determination purification->mp solubility Solubility Testing purification->solubility nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms hydrolysis Hydrolysis purification->hydrolysis reduction Reduction purification->reduction

General workflow for the synthesis and characterization of a new amide.

References

An In-depth Technical Guide on Hexamethylpropanediamide and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The chemical name "Hexamethylpropanediamide" is not a standard IUPAC name and does not correspond to a readily identifiable compound in chemical databases. Based on a systematic breakdown of the name, the most plausible interpretation is N,N,N',N'-tetramethyl-2,2-dimethylpropanediamide . This molecule would feature a three-carbon propane backbone with two amide functional groups and a total of six methyl groups. However, there is a notable lack of specific experimental data, including a dedicated CAS number, for this precise structure in publicly available scientific literature and databases.

This guide will provide information on the hypothesized structure of N,N,N',N'-tetramethyl-2,2-dimethylpropanediamide and will also detail the properties and synthesis of closely related, well-documented compounds. For comparative purposes, we will examine a diamine with the same carbon skeleton, N,N,N',N',2,2-Hexamethylpropane-1,3-diamine , and a monoamide with a similar substitution pattern, N,N,2,2-Tetramethylpropanamide .

Molecular Structures

The molecular structure of the hypothesized this compound (N,N,N',N'-tetramethyl-2,2-dimethylpropanediamide) is presented below, along with the structures of the related diamine and monoamide.

General Amide Synthesis Workflow start Prepare Dimethylamine Solution add_acyl Add Acyl Chloride start->add_acyl Maintain -10 to 25°C react Heat and React add_acyl->react Heat to 40-80°C purify Purify Product react->purify React for 2-8 hours

An In-depth Technical Guide to the Spectroscopic Data of N,N,N',N'-Tetramethylmalonamide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Chemical Identity: The term "Hexamethylpropanediamide" is ambiguous and does not correspond to a standard chemical name. This guide focuses on a plausible and structurally related compound, N,N,N',N'-Tetramethylmalonamide (CAS 7313-22-6), which is systematically named N,N,N',N'-tetramethylpropanediamide. This compound features a propane backbone with two amide groups, where the nitrogen atoms are fully methylated.

This technical guide provides a comprehensive overview of the spectroscopic data for N,N,N',N'-Tetramethylmalonamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and data visualizations are included to support researchers, scientists, and drug development professionals in the structural elucidation and characterization of this and similar compounds.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.0 - 3.2Singlet12HN-CH₃
~3.4 - 3.6Singlet2H-CH₂-

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~35 - 38N-CH₃
~45 - 50-CH₂-
~168 - 172C=O (Amide)

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~2940MediumC-H stretch (methyl)
~1640StrongC=O stretch (amide I band)
~1500MediumC-N stretch (amide II band)
~1400MediumC-H bend (methyl)

Table 4: Mass Spectrometry Data (Predicted)

m/zRelative Intensity (%)Assignment
158Moderate[M]⁺ (Molecular Ion)
114High[M - C₂H₆N]⁺
72High[C₃H₆NO]⁺
44High[C₂H₆N]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like N,N,N',N'-Tetramethylmalonamide.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (zg30).

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled pulse program (zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Temperature: 298 K.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2.2 Infrared (IR) Spectroscopy

  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a UATR (Universal Attenuated Total Reflectance) accessory.

  • Sample Preparation: A small amount of the liquid or solid sample is placed directly onto the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 8-16.

  • Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

  • Instrumentation: A Thermo Scientific Q Exactive Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then diluted to a final concentration of 1-10 µg/mL in a solvent system compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Acquisition:

    • Ionization Mode: Positive ion mode is typically used for amides.

    • Infusion: The sample solution is introduced into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: m/z 50-500.

    • Resolution: 70,000.

  • Data Processing: The acquired mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic molecule using the spectroscopic techniques discussed.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for Structural Elucidation cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Analysis Data Integration and Structure Determination NMR NMR Spectroscopy NMR_info Chemical Environment of Nuclei (¹H, ¹³C) Connectivity (via coupling) NMR->NMR_info provides IR IR Spectroscopy IR_info Functional Groups (e.g., C=O, C-H) IR->IR_info provides MS Mass Spectrometry MS_info Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_info provides Integration Combine all Spectroscopic Data NMR_info->Integration IR_info->Integration MS_info->Integration Structure Propose and Verify Molecular Structure Integration->Structure

Caption: Workflow for Spectroscopic Analysis.

In-depth Technical Guide on the Solubility of Hexamethylpropanediamide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical name "Hexamethylpropanediamide" is ambiguous and does not correspond to a standard, well-defined chemical structure in common chemical databases. Without a precise chemical identifier such as a CAS number or a specific IUPAC name, a comprehensive search for its solubility data is not feasible.

This guide is based on a plausible interpretation of the name as N,N,N',N'-tetramethyl-2,2-dimethylpropanediamide . However, extensive searches for solubility data and experimental protocols for this compound did not yield specific quantitative results. The following sections provide general principles and methodologies that would be applicable to determining the solubility of a compound like the interpreted "this compound," alongside illustrative examples for structurally related compounds where data is available.

Introduction to Amide Solubility

Amides are a class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. Their solubility is governed by the interplay of several factors:

  • Hydrogen Bonding: Primary and secondary amides can act as both hydrogen bond donors and acceptors. Tertiary amides, such as the interpreted structure of this compound, lack an N-H bond and can only act as hydrogen bond acceptors. This significantly influences their interaction with protic solvents like alcohols.

  • Polarity: The amide group is polar. The overall polarity of the molecule, and thus its solubility in polar solvents, is influenced by the size and nature of the alkyl substituents.

  • Molecular Size and Shape: Larger molecules with significant nonpolar hydrocarbon portions tend to have lower solubility in polar solvents.

Predicted Solubility Profile of this compound

Based on its interpreted structure (N,N,N',N'-tetramethyl-2,2-dimethylpropanediamide), the following solubility characteristics can be predicted:

  • Polar Aprotic Solvents: Due to its polar amide groups, it is expected to be soluble in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.

  • Polar Protic Solvents: Solubility in polar protic solvents like alcohols (methanol, ethanol) is likely to be moderate. The absence of a hydrogen bond donor capability on the amide nitrogen might limit its interaction compared to primary or secondary amides.

  • Nonpolar Solvents: Due to the presence of six methyl groups and a dimethylated carbon on the backbone, the molecule has significant nonpolar character. This suggests it will likely have some solubility in nonpolar solvents such as toluene, hexane, and diethyl ether.

Experimental Determination of Solubility

A standardized experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following outlines a common method for determining the solubility of a solid compound in an organic solvent.

Experimental Workflow for Solubility Determination

G prep Sample Preparation: - Weigh solute - Measure solvent volume equil Equilibration: - Add solute to solvent - Stir at constant temperature prep->equil saturate Saturation Check: - Observe for excess solid equil->saturate separate Phase Separation: - Centrifuge or filter saturate->separate analyze Analysis of Supernatant: - HPLC, GC, or Gravimetric analysis separate->analyze calc Calculation: - Determine concentration (e.g., mg/mL) analyze->calc

Caption: Workflow for experimental solubility determination.

Detailed Protocol:

  • Preparation of Saturated Solution:

    • An excess amount of the solid solute (this compound) is added to a known volume of the organic solvent in a sealed vial.

    • The mixture is agitated (e.g., using a magnetic stirrer or a shaker) at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a fine-pored syringe filter.

  • Quantification of Solute:

    • A precise volume of the clear, saturated supernatant is carefully removed and diluted with a suitable solvent.

    • The concentration of the solute in the diluted sample is determined using an appropriate analytical technique. Common methods include:

      • High-Performance Liquid Chromatography (HPLC): Requires a validated method with a suitable standard curve.

      • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.

      • Gravimetric Analysis: Involves evaporating the solvent from a known volume of the saturated solution and weighing the residual solid. This method is simpler but can be less accurate.

  • Data Reporting:

    • Solubility is typically reported in units of mass per volume (e.g., mg/mL or g/100 mL) or as a molar concentration (mol/L) at a specific temperature.

Quantitative Solubility Data (Illustrative)

As no specific data for "this compound" was found, the following table presents hypothetical solubility data to illustrate how such information would be presented. The values are based on general expectations for a tertiary amide with significant alkyl substitution.

SolventTypePredicted Solubility ( g/100 mL) at 25°C
Dimethylformamide (DMF)Polar Aprotic> 50
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50
AcetonePolar Aprotic20 - 50
AcetonitrilePolar Aprotic10 - 20
EthanolPolar Protic5 - 10
MethanolPolar Protic5 - 10
TolueneNonpolar1 - 5
HexaneNonpolar< 1
WaterPolar Protic< 0.1

Logical Relationships in Solubility

The decision process for selecting an appropriate solvent for a given application often follows a logical pathway based on the properties of the solute and the desired outcome (e.g., reaction, purification, or formulation).

Solvent Selection Logic

Caption: Logical flow for solvent selection.

An In-depth Technical Guide to the Thermal Stability and Decomposition of Aliphatic Amides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the thermal stability and decomposition pathways of aliphatic amides, a class of compounds to which Hexamethylpropanediamide belongs. Due to the limited availability of specific data for this compound, this document will focus on the general principles and analytical techniques applicable to aliphatic amides and polyamides, providing a foundational understanding for researchers in the field.

Introduction to Thermal Stability of Aliphatic Amides

Aliphatic amides are characterized by the presence of the amide functional group (-CONH-) connected to alkyl chains. Their thermal stability is a critical parameter in various applications, including in the pharmaceutical industry for drug formulation and processing, and in materials science for the development of polyamides like Nylon. The decomposition of these compounds is influenced by factors such as molecular weight, degree of substitution on the nitrogen atom, and the presence of other functional groups.

Thermal degradation of amides can proceed through several pathways, including hydrolysis, oxidation, and pyrolysis. The primary decomposition mechanism often involves the cleavage of the C-N bond and the C-C bonds within the alkyl chains. The products of decomposition can be complex and may include smaller amines, nitriles, carboxylic acids, and hydrocarbons.

Key Analytical Techniques for Thermal Analysis

The thermal stability of aliphatic amides is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] It provides quantitative information about the decomposition temperatures, the presence of volatile components, and the amount of residue after decomposition.[3][4]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to determine melting points, glass transitions, and the enthalpy of decomposition, providing insights into the energetic changes that occur during thermal degradation.[6]

When coupled with techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), TGA can provide real-time analysis of the evolved gases, aiding in the identification of decomposition products and the elucidation of degradation mechanisms.[3][7]

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of an aliphatic amide.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina, platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen, argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).

  • Data Acquisition: The instrument records the sample weight as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of weight loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion/decomposition of an aliphatic amide.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program: The sample is subjected to a controlled temperature program, which typically includes an initial heating ramp to melt the sample, a cooling ramp to observe crystallization, and a second heating ramp to analyze the thermal properties of the conditioned sample. A typical heating/cooling rate is 10 °C/min.

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak area is integrated to determine the enthalpy of the transition.

Quantitative Data on Thermal Stability of Related Amides

The following table summarizes representative thermal decomposition data for some common aliphatic amides and polyamides, which can serve as a reference for estimating the thermal stability of this compound.

CompoundTonset (°C)Tmax (°C)Major Decomposition ProductsReference
Hexanamide~200~250Ammonia, hexanenitrile, waterGeneral Amide Chemistry
Poly(hexamethylene adipamide) (Nylon 6,6)~350~450Cyclopentanone, hexamethylenediamine, water, CO, CO2, ammonia[5]
Polycaprolactam (Nylon 6)~380~440Caprolactam, water, CO, CO2, ammoniaGeneral Polymer Science

Note: The decomposition temperatures and products can vary depending on the experimental conditions (e.g., heating rate, atmosphere).

Visualizing Experimental Workflows

TGA-MS Experimental Workflow

TGA_MS_Workflow cluster_TGA Thermogravimetric Analyzer cluster_Gas_Analysis Evolved Gas Analysis Sample Sample in TGA Pan Furnace Heating in Furnace Sample->Furnace Balance Microbalance Furnace->Balance TransferLine Heated Transfer Line Furnace->TransferLine Evolved Gases DataAcquisition Data Acquisition & Analysis Balance->DataAcquisition Weight Loss Data MS Mass Spectrometer TransferLine->MS MS->DataAcquisition Mass Spectra Data

Caption: Workflow for TGA coupled with Mass Spectrometry.

DSC Experimental Workflow

DSC_Workflow cluster_DSC_Cell DSC Cell cluster_Data_Processing Data Processing SamplePan Sample Pan Heater Heating/Cooling Block SamplePan->Heater ReferencePan Reference Pan ReferencePan->Heater Sensors Temperature & Heat Flow Sensors Heater->Sensors Amplifier Signal Amplifier Sensors->Amplifier DataAcquisition Data Acquisition System Amplifier->DataAcquisition Analysis Data Analysis (Melting Point, Enthalpy) DataAcquisition->Analysis Thermogram

Caption: Workflow for Differential Scanning Calorimetry.

Conclusion

References

Hexamethylpropanediamide: A Technical Guide to Safety, Handling, and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and disposal protocols for Hexamethylpropanediamide, also commonly referred to as Hexamethylenediamine. The information is intended to support laboratory safety and ensure the proper management of this chemical in a research and development setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of Hexamethylenediamine is provided in the table below. This information is critical for understanding its behavior under various laboratory conditions.

PropertyValue
Melting Point 42 - 45 °C (108 - 113 °F)
Flash Point 144 °C (291.2 °F)
Density 0.89 g/cm³ at 25 °C (77 °F)
Autoignition Temperature >500 °C

Toxicological Data

Hexamethylenediamine is moderately toxic and presents several health hazards. The following table summarizes acute toxicity data.

Route of ExposureSpeciesLD50/LC50 Value
OralRat750 mg/kg
DermalRabbit1110 mg/kg
OralGuinea Pig1600 mg/kg
DermalRabbit2600 mg/kg

Note on Experimental Protocols: The provided LD50 values are standard measures of acute toxicity. While the specific experimental details for these cited values are not provided in the source documents, they are typically determined following standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). For example, OECD Test Guideline 401 (Acute Oral Toxicity) and 402 (Acute Dermal Toxicity) outline methodologies involving the administration of the substance to animals at various dose levels to determine the lethal dose for 50% of the test population. These protocols involve specific details regarding animal species, age, weight, housing conditions, dose preparation and administration, observation periods, and pathological examinations.

Hazard Identification and Classification

Hexamethylenediamine is classified as a hazardous substance with multiple risk factors.

Hazard ClassificationCategoryHazard Statement
Flammable LiquidsCategory 4Combustible liquid.
Acute Oral ToxicityCategory 4Harmful if swallowed.
Acute Dermal ToxicityCategory 4Harmful in contact with skin.
Skin Corrosion/IrritationCategory 1BCauses severe skin burns and eye damage.
Serious Eye Damage/Eye IrritationCategory 1Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory System)May cause respiratory irritation.
Germ Cell MutagenicityCategory 1BMay cause genetic defects.
CarcinogenicityCategory 1BMay cause cancer.

Safety and Handling Protocols

Proper handling of Hexamethylenediamine is crucial to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific tasks being performed. The following PPE is generally recommended:

  • Eye and Face Protection: Safety goggles, chemical-resistant glasses, or a face shield should be worn to protect against splashes and sprays.

  • Skin and Body Protection: A lab coat, coveralls, or a chemical-resistant suit should be worn. An apron may also be necessary to protect against splashes.

  • Hand Protection: Chemical-resistant gloves are required. The type of glove material should be selected based on the specific chemical hazard and potential for physical damage like cuts or abrasions.

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhaling dust or vapors, a NIOSH-approved respirator should be used.

  • Foot Protection: Closed-toe shoes or chemical-resistant boots are necessary to protect against spills.

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to keep airborne concentrations below exposure limits.

  • Safety Showers and Eyewash Stations: Ensure that eyewash stations and safety showers are readily accessible in the work area.

General Handling Workflow

The following diagram illustrates a general workflow for the safe handling of Hexamethylenediamine.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Verify Ventilation Verify Ventilation Select PPE->Verify Ventilation Prepare Work Area Prepare Work Area Verify Ventilation->Prepare Work Area Dispense Chemical Dispense Chemical Prepare Work Area->Dispense Chemical Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Remove & Clean PPE Remove & Clean PPE Dispose of Waste->Remove & Clean PPE G cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Exposure Exposure Inhalation Inhalation Skin Contact Skin Contact Eye Contact Eye Contact Ingestion Ingestion Move to Fresh Air Move to Fresh Air Administer Oxygen if Needed Administer Oxygen if Needed Move to Fresh Air->Administer Oxygen if Needed Seek Medical Attention Seek Medical Attention Administer Oxygen if Needed->Seek Medical Attention Remove Contaminated Clothing Remove Contaminated Clothing Flush with Water for 15-20 mins Flush with Water for 15-20 mins Remove Contaminated Clothing->Flush with Water for 15-20 mins Flush with Water for 15-20 mins->Seek Medical Attention Seek Medical Attention Seek Medical Attention Rinse with Water for 15-20 mins Rinse with Water for 15-20 mins Remove Contact Lenses if Possible Remove Contact Lenses if Possible Rinse with Water for 15-20 mins->Remove Contact Lenses if Possible Seek Immediate Medical Attention Seek Immediate Medical Attention Remove Contact Lenses if Possible->Seek Immediate Medical Attention Rinse Mouth Rinse Mouth Do NOT Induce Vomiting Do NOT Induce Vomiting Rinse Mouth->Do NOT Induce Vomiting Seek Immediate Medical Attention Seek Immediate Medical Attention Do NOT Induce Vomiting->Seek Immediate Medical Attention G Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Don PPE Don PPE Evacuate Area->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Clean Up Spill Clean Up Spill Contain Spill->Clean Up Spill Decontaminate Area Decontaminate Area Clean Up Spill->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Report Incident Report Incident Dispose of Waste->Report Incident

Theoretical Insights into the Conformational Landscape of Hexamethylpropanediamide

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Hexamethylpropanediamide (HMPA), a substituted malonamide, possesses a flexible backbone that allows it to adopt a variety of conformations. Understanding the conformational preferences of HMPA is crucial for elucidating its structure-activity relationships and for the rational design of molecules with tailored properties. Due to a lack of direct theoretical studies on the conformational analysis of this compound, this guide provides a comprehensive overview of its expected conformational behavior based on high-level computational studies of analogous acyclic diamides. This document summarizes key quantitative data, details the computational methodologies employed in these analogous studies, and presents visualizations of the fundamental conformational relationships that govern this class of molecules.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules such as this compound, the overall shape is not static but rather an ensemble of interconverting conformers. The relative energies of these conformers and the barriers to their interconversion dictate the molecule's dynamic behavior and its interactions with biological targets.

Theoretical and computational chemistry provide powerful tools to explore the conformational landscape of molecules.[1] Methods such as ab initio quantum mechanics, Density Functional Theory (DFT), and molecular mechanics allow for the calculation of molecular geometries, relative energies of conformers, and the transition states connecting them. This guide leverages findings from theoretical studies on structurally related diamides to infer the likely conformational preferences of HMPA.

Fundamental Conformational Descriptors in Diamides

The conformational flexibility of HMPA primarily arises from rotations around the single bonds of its backbone. The key degrees of freedom are the two N-C(O) amide bonds and the C(O)-C-C(O) central carbon bond. The planarity of the amide bond due to resonance restricts rotation around the C-N bond, leading to distinct cis and trans isomers. Further conformational diversity arises from the relative orientation of the two amide groups.

Based on studies of analogous diamides, the conformations of HMPA can be described by the rotational states around the C-N bonds and the relative orientation of the carbonyl groups. For simple diamides like diacetamide, three basic planar conformations are considered: E,E, Z,Z, and E,Z, where E and Z refer to the configuration about the N-C bonds.[2]

Insights from Analogous Systems

To construct a theoretical model of HMPA's conformational space, we can draw upon computational studies of similar molecules.

Diacetamide: A Simple Diamide Model

Ab initio studies on diacetamide, the simplest N,N'-diacyldiamine, provide fundamental insights into the relative stabilities of planar conformers. The E,Z conformer is predicted to be the most stable, with the Z,Z and E,E conformers being progressively higher in energy.[2] The destabilization of the Z,Z conformer is attributed to electrostatic repulsion between the two negatively charged oxygen atoms, while the high energy of the E,E conformer is due to steric hindrance between the methyl groups.[2]

N,N,N',N'-Tetramethylsuccinamide: A Sterically Hindered Analogue

A conformational analysis of N,N,N',N'-tetramethylsuccinamide, which is structurally more similar to HMPA, revealed a complex potential energy surface with 22 distinct conformations.[1] The study highlighted the significant role of intramolecular C-H···O hydrogen bonds in stabilizing certain conformations.[1] This suggests that similar weak hydrogen bonds may also influence the conformational preferences of HMPA.

Rotational Barriers in Amides

The rotation around the C-N amide bond is a key conformational process. For N,N-dimethylacetamide, a molecule containing a single N,N-dimethylated amide group similar to those in HMPA, the rotational barrier has been extensively studied. Experimental and computational studies have shown this barrier to be in the range of 15-20 kcal/mol, indicating that rotation is restricted at room temperature.[3][4]

Quantitative Data from Analogous Systems

The following tables summarize key quantitative data from theoretical studies on molecules analogous to this compound. These data provide a basis for estimating the geometric parameters and relative energies of HMPA conformers.

Table 1: Relative Energies of Diacetamide Conformers [2]

ConformerSTO-3G Relative Energy (kJ/mol)4-31G Relative Energy (kJ/mol)
E,Z0.00.0
Z,Z4.227-28
E,E23.627-28

Table 2: Calculated Rotational Barrier in N,N-dimethylacetamide

MethodSolventΔG‡ (kcal/mol)
Dynamic NMRVarious~15[3]
DFT (B3LYP/6-311+G**)Gas Phase~15-20[3]

Methodologies from Cited Experiments

The theoretical studies on analogous diamides employed a range of computational methods to explore their conformational landscapes. These methodologies provide a blueprint for future computational work on this compound.

Ab Initio and Density Functional Theory (DFT) Calculations

For the conformational analysis of diamides, geometry optimizations and energy calculations are typically performed using various levels of theory.

  • Ab initio Methods:

    • Hartree-Fock (HF): Used with basis sets such as STO-3G and 4-31G for initial conformational searches and energy estimations of diacetamide.[2]

  • Density Functional Theory (DFT):

    • B3LYP Functional: Commonly used with basis sets like 6-31G(d), 6-311++G, and 6-311+G for geometry optimization and frequency calculations.[3][5][6] This functional provides a good balance between computational cost and accuracy for organic molecules.

Conformational Search Algorithms

To identify all low-energy conformers, an exhaustive search of the conformational space is necessary.

  • Molecular Mechanics: Often used for an initial, rapid exploration of the potential energy surface to generate a diverse set of starting geometries for higher-level calculations.[1]

  • Potential Energy Surface (PES) Scans: Performed by systematically rotating key dihedral angles and performing a geometry optimization at each step to map out the energy landscape.

Visualization of Conformational Relationships

The following diagrams, generated using the DOT language, illustrate the fundamental conformational relationships in a generic diamide system, which are applicable to this compound.

G cluster_amide1 Amide Bond 1 (C-N) cluster_amide2 Amide Bond 2 (C'-N') Trans1 Trans Cis1 Cis Trans1->Cis1 Rotation Trans2 Trans Cis2 Cis Trans2->Cis2 Rotation

Caption: Rotational isomerism around the two amide bonds in a diamide.

G E,Z E,Z Conformer (Lowest Energy) Transition_State1 TS1 E,Z->Transition_State1 Transition_State2 TS2 E,Z->Transition_State2 Z,Z Z,Z Conformer E,E E,E Conformer (Highest Energy) Transition_State1->Z,Z Transition_State2->E,E

Caption: Energy relationship between planar conformers of a simple diamide.

Conclusion and Future Directions

While direct computational studies on the conformational preferences of this compound are currently unavailable, a robust theoretical framework can be constructed from the analysis of analogous diamide systems. The conformational landscape of HMPA is expected to be complex, governed by the interplay of steric hindrance, electrostatic interactions, and potentially weak intramolecular hydrogen bonds. The relative energies of the E,Z, Z,Z, and E,E like conformers, along with the significant barrier to rotation around the C-N amide bonds, will be the primary determinants of its conformational ensemble.

Future work should focus on performing a comprehensive conformational search and energy evaluation for this compound using high-level ab initio or DFT methods. Such studies would provide valuable quantitative data on the geometries and relative populations of its stable conformers, paving the way for a deeper understanding of its structure-property relationships and facilitating its use in drug design and development.

References

Navigating the Research Landscape of Substituted Propanediamides: A Technical Guide to N,N,N',N'-Tetramethylmalonamide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Target Compound: Initial searches for "Hexamethylpropanediamide" did not yield significant research data, suggesting it is not a widely studied compound. This technical guide will therefore focus on a closely related and well-researched molecule, N,N,N',N'-Tetramethylmalonamide (TMMA) , a substituted propanediamide with notable applications in coordination chemistry and solvent extraction. The principles and methodologies discussed herein may serve as a valuable reference for research into other short-chain aliphatic diamides.

Overview of N,N,N',N'-Tetramethylmalonamide (TMMA)

N,N,N',N'-Tetramethylmalonamide, also known as N,N,N',N'-tetramethylpropanediamide, is a bidentate ligand with significant potential in the field of solvent extraction, particularly for the separation of f-block elements. Its molecular structure, featuring two amide carbonyl groups separated by a methylene bridge, allows for effective chelation of metal ions. The methyl groups on the nitrogen atoms enhance its solubility in organic solvents and influence its steric and electronic properties.

Physicochemical and Structural Properties

Quantitative data for N,N,N',N'-Tetramethylmalonamide has been aggregated from various sources to provide a comprehensive overview of its key properties.

PropertyValueSource
IUPAC NameN,N,N',N'-tetramethylpropanediamidePubChem[1]
Molecular FormulaC₇H₁₄N₂O₂PubChem[1]
Molecular Weight158.20 g/mol PubChem[1]
CAS Number7313-22-6Sigma-Aldrich
AppearanceNot specified, likely a solid at room temp.-
Melting PointNot specified-
Boiling PointNot specified-
InChI KeyAOXCXILUIVQCHH-UHFFFAOYSA-NPubChem[1]
Canonical SMILESCN(C)C(=O)CC(=O)N(C)CPubChem[1]

Synthesis of N,N,N',N'-Tetramethylmalonamide

The synthesis of malonamides, including TMMA, can be achieved through various routes. A common and straightforward method involves the amidation of a malonic acid derivative, such as diethyl malonate or malonyl chloride, with a secondary amine.

Experimental Protocol: Synthesis from Diethyl Malonate and Dimethylamine

This protocol describes a representative method for the synthesis of N,N,N',N'-Tetramethylmalonamide.

Materials:

  • Diethyl malonate

  • Dimethylamine (aqueous solution or gas)

  • Sodium methoxide (as a catalyst)

  • Methanol (as a solvent)

  • Toluene (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

  • A solution of diethyl malonate in methanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • A catalytic amount of sodium methoxide is added to the solution.

  • Dimethylamine is then slowly introduced into the reaction mixture. If using an aqueous solution, it is added dropwise. If using gaseous dimethylamine, it is bubbled through the solution. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • After the addition of dimethylamine is complete, the reaction mixture is heated to reflux and maintained at that temperature for several hours to drive the reaction to completion.

  • The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the methanol is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is taken up in toluene and washed sequentially with water and brine to remove any unreacted dimethylamine and other water-soluble impurities.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the toluene is removed by rotary evaporation to yield the crude N,N,N',N'-Tetramethylmalonamide.

  • The crude product can be further purified by vacuum distillation or recrystallization to obtain the final, high-purity product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product diethyl_malonate Diethyl Malonate reaction Amidation in Methanol with NaOCH3 catalyst diethyl_malonate->reaction dimethylamine Dimethylamine dimethylamine->reaction reflux Reflux reaction->reflux extraction Solvent Extraction (Toluene/Water) reflux->extraction drying Drying and Solvent Removal extraction->drying crude_product Crude TMMA drying->crude_product pure_product Purified TMMA crude_product->pure_product Purification

Caption: Synthesis workflow for N,N,N',N'-Tetramethylmalonamide.

Research Applications: Lanthanide and Actinide Extraction

A significant area of research for N,N,N',N'-Tetramethylmalonamide is its application as an extractant in the separation of trivalent lanthanide and actinide ions from nuclear waste streams.[2] This is a critical step in reducing the long-term radiotoxicity of spent nuclear fuel.

Mechanism of Extraction

TMMA acts as a neutral, bidentate ligand that coordinates with the metal ions. The extraction process typically involves dissolving TMMA in an organic solvent, which is then brought into contact with an acidic aqueous solution containing the metal ions. The TMMA-metal complexes that form are preferentially soluble in the organic phase, thus enabling the separation of the targeted metal ions from the aqueous phase.

The selectivity of TMMA for different metal ions can be influenced by factors such as the pH of the aqueous phase, the concentration of the extractant, and the nature of the organic diluent.

Extraction_Cycle cluster_extraction Extraction Phase cluster_stripping Stripping Phase aqueous_phase Aqueous Phase (Ln³⁺, An³⁺ in HNO₃) mixing Mixing aqueous_phase->mixing organic_phase Organic Phase (TMMA in solvent) organic_phase->mixing separation Phase Separation mixing->separation separation->aqueous_phase Raffinate (depleted aqueous) stripping_agent Stripping Agent (e.g., dilute acid) separation->stripping_agent Loaded Organic Phase stripped_organic Regenerated Organic Phase stripping_agent->stripped_organic Metal-free product_solution Concentrated Metal Solution stripping_agent->product_solution Metal-loaded stripped_organic->organic_phase Recycle

Caption: Logical diagram of a solvent extraction cycle using TMMA.

Potential for Drug Development and Other Applications

While the primary focus of published research on TMMA is in materials science and radiochemistry, its structure as a short-chain diamide suggests potential for exploration in other areas. Polyamides are a fundamental class of polymers, and small molecule amides are prevalent in pharmaceuticals.[3] The coordination chemistry of TMMA could also be leveraged in the development of catalysts or as a building block in supramolecular chemistry. Further research is needed to explore these potential applications.

Conclusion

N,N,N',N'-Tetramethylmalonamide serves as a valuable case study for the potential research applications of substituted propanediamides. Its utility in the challenging field of f-block element separation highlights the importance of ligand design in coordination chemistry. While data on this compound remains scarce, the methodologies and applications presented for TMMA provide a solid foundation for researchers and drug development professionals interested in this class of compounds. Future investigations may yet uncover a broader range of applications for these versatile molecules.

References

Methodological & Application

Hexamethylpropanediamide (HMPA): A Comprehensive Guide to its Application in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hexamethylpropanediamide, commonly known as Hexamethylphosphoramide (HMPA), is a highly polar, aprotic solvent with exceptional solvating properties for a wide range of organic and inorganic compounds. Its ability to enhance the reactivity of anionic species and influence reaction pathways has made it a valuable tool in organic synthesis. However, due to its toxicity profile, its use requires careful consideration and handling. These application notes provide an overview of HMPA's properties, its applications in key organic reactions with detailed protocols, and essential safety information.

Properties of this compound

HMPA's utility as a solvent stems from its unique combination of physical and chemical properties. A summary of these properties is presented in Table 1.

PropertyValue
Molecular Formula C₆H₁₈N₃OP
Molar Mass 179.20 g/mol
Appearance Colorless to pale yellow liquid
Density 1.03 g/cm³
Melting Point 7.2 °C (45.0 °F)
Boiling Point 232.5 °C (450.5 °F)
Solubility in Water Miscible
Dielectric Constant 30

Applications in Organic Synthesis

HMPA's strong coordinating ability with metal cations and its capacity to solvate organic molecules make it an effective solvent for a variety of transformations, including nucleophilic substitution, polymerization, and dehydrohalogenation reactions.

Nucleophilic Substitution (SN2) Reactions

HMPA is known to significantly accelerate the rates of SN2 reactions. By solvating the cation of the nucleophilic salt, it leaves the anion "bare" and more nucleophilic.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of benzyl phenyl ether from phenol and benzyl bromide using potassium carbonate as the base and HMPA as the solvent.

Materials:

  • Phenol (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (1.5 eq)

  • This compound (HMPA)

Procedure:

  • To a solution of phenol in HMPA, add potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data:

Reaction Time (hours)Temperature (°C)Yield (%)
280>95

Logical Relationship of SN2 Reaction Enhancement by HMPA

sn2_enhancement HMPA HMPA Solvation Solvates Cation HMPA->Solvation Cation Cation (e.g., K+) Cation->Solvation Anion Anion (Nucleophile) Reactivity Increases Nucleophilicity of Anion Anion->Reactivity Solvation->Reactivity SN2 Accelerates SN2 Reaction Reactivity->SN2

Caption: HMPA enhances SN2 reactions by solvating the cation, increasing the nucleophilicity of the anion.

Polymerization Reactions

HMPA is an excellent solvent for the synthesis of high-performance polymers, such as aramids (aromatic polyamides), due to its ability to dissolve the rigid polymer chains as they form.

Experimental Protocol: Synthesis of an Aramid

This protocol outlines the low-temperature polycondensation of terephthaloyl chloride and p-phenylenediamine in an HMPA/N-methyl-2-pyrrolidone (NMP) solvent mixture to produce a high molecular weight aramid.

Materials:

  • p-Phenylenediamine (1.0 eq)

  • Terephthaloyl chloride (1.0 eq)

  • This compound (HMPA)

  • N-methyl-2-pyrrolidone (NMP)

  • Calcium chloride (optional, as a swelling agent)

Procedure:

  • Dissolve p-phenylenediamine in a mixture of HMPA and NMP (e.g., 2:1 v/v) in a reaction vessel equipped with a mechanical stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add terephthaloyl chloride as a solid or as a solution in a small amount of NMP to the stirred diamine solution.

  • Continue stirring at low temperature for 1-3 hours, during which the polymer precipitates.

  • Allow the reaction mixture to warm to room temperature and continue stirring for another 1-2 hours.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of water.

  • Collect the polymer by filtration, wash thoroughly with water and then with a solvent like ethanol or acetone, and dry under vacuum.

Quantitative Data:

PolymerMonomersSolvent SystemInherent Viscosity (dL/g)
Poly(p-phenylene terephthalamide)p-Phenylenediamine, Terephthaloyl chlorideHMPA/NMP1.5 - 2.5

Experimental Workflow for Aramid Synthesis

aramid_synthesis cluster_reactants Reactants cluster_solvent Solvent System Diamine p-Phenylenediamine Dissolution Dissolve Diamine in Solvent Diamine->Dissolution DiacidChloride Terephthaloyl Chloride Addition Add Diacid Chloride DiacidChloride->Addition HMPA HMPA HMPA->Dissolution NMP NMP NMP->Dissolution Cooling Cool to 0-5 °C Dissolution->Cooling Cooling->Addition Polymerization Low-Temperature Polycondensation Addition->Polymerization Precipitation Precipitate in Water Polymerization->Precipitation Isolation Filter, Wash, and Dry Precipitation->Isolation Aramid Aramid Polymer Isolation->Aramid

Caption: Workflow for the synthesis of aramid polymers using HMPA as a key solvent component.

Safety Considerations

This compound is classified as a suspected human carcinogen and a reproductive toxin.[1] Therefore, its use should be minimized, and strict safety precautions must be followed.

  • Engineering Controls: Always handle HMPA in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (butyl rubber or laminate films are recommended), a lab coat, and splash goggles.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.

  • Waste Disposal: Dispose of HMPA and contaminated materials as hazardous waste in accordance with local regulations.

Health Hazard Information:

Exposure RouteHealth Effects
Inhalation May cause irritation to the respiratory tract.
Skin Contact Can be absorbed through the skin and may cause irritation.
Eye Contact May cause serious eye irritation.
Ingestion Harmful if swallowed.
Chronic Exposure Suspected of causing cancer and reproductive toxicity.[1]

Given the health risks associated with HMPA, researchers are encouraged to explore greener alternatives whenever possible. Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and more recently, ionic liquids and deep eutectic solvents, can sometimes be used as substitutes, depending on the specific reaction requirements.

Conclusion

This compound remains a powerful solvent for specific applications in organic synthesis, particularly where high polarity and strong cation solvation are required. Its ability to accelerate challenging reactions and facilitate the synthesis of high-performance polymers is well-documented. However, its significant health hazards necessitate stringent safety protocols and a continuous search for safer alternatives. The information and protocols provided in these notes are intended to guide researchers in the safe and effective use of HMPA in their synthetic endeavors.

References

Application Notes and Protocols: Hexamethylenediamine in Polymer Chemistry and Material Science

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The user's query specified "Hexamethylpropanediamide." However, this is not a standard chemical name found in the provided search results. Based on the context of polymer chemistry, it is highly probable that the intended compound was Hexamethylenediamine , a key monomer in the synthesis of polyamides. The following information pertains to Hexamethylenediamine.

Hexamethylenediamine (HMDA) is a crucial diamine monomer extensively utilized in polymer chemistry for the synthesis of various polyamides, most notably Nylon 6,6. Its six-carbon backbone provides a balance of flexibility and rigidity to the resulting polymer chains, influencing their mechanical and thermal properties. These application notes provide an overview of its use in the synthesis of polyamides and copolyamides, supported by experimental data and protocols.

Applications in Polymer Synthesis

Hexamethylenediamine is a versatile building block for a range of polymeric materials, including:

  • Polyamides (Nylons): The most prominent application of HMDA is in the production of Nylon 6,6 through polycondensation with adipic acid. This material exhibits a desirable combination of high mechanical strength, toughness, and thermal stability.

  • Bio-based Polyamides: HMDA can be copolymerized with bio-derived monomers, such as 2,5-furandicarboxylic acid (FDCA), to create more sustainable engineering plastics.[1]

  • Copolyamides: By incorporating other diamines or diacids, the properties of the resulting polyamides can be tailored for specific applications. For instance, copolymerization can be used to introduce rigid aromatic imide structures to enhance thermal stability and mechanical properties.[2][3]

  • Poly(ester amides): These polymers, containing both ester and amide linkages, offer good biocompatibility and biodegradability, making them suitable for biomedical applications.[4]

Quantitative Data on Polymer Properties

The properties of polymers synthesized using Hexamethylenediamine are highly dependent on the co-monomers and the polymerization conditions. The following tables summarize key quantitative data from the literature.

Table 1: Thermal and Mechanical Properties of a Bio-based Polyamide (PA6F)

PropertyValueReference
Number-Average Molecular Weight (Mn)14,000 g mol−1[1]
Glass Transition Temperature (Tg)130 °C[1]
Elastic Modulus3.5 GPa[1]

Table 2: Mechanical Properties of Poly(hexamethylene succinate-co-ethylene succinate) Copolymers

Copolymer Composition (HS/ES)Elongation at Break (%)
P(HS-co-ES13)363.5
P(HS-co-ES76)7.7

Note: While not directly involving Hexamethylenediamine, this data illustrates how monomer ratios in copolyesters affect mechanical properties, a principle that also applies to copolyamides.[5]

Experimental Protocols

Protocol 1: Synthesis of Polyamide 6 (PA6)-based Polymer via Hydrolysis Polymerization and Transesterification

This protocol describes a flexible method for preparing PA6-based polymers.

Materials:

  • ε-Caprolactam (CPL)

  • Adipic acid

  • Deionized water

  • Nitrogen gas

Equipment:

  • 5 L stainless steel reactor with a vacuum tube, vacuum pump, and nitrogen bottle

Procedure:

  • Charge the reactor with a mixture of CPL (1695.0 g, 15 mol), adipic acid (146.14 g, 1 mol), and deionized water (44.0 g, 2.44 mol).[6]

  • Pressurize the reactor to 4 bar with nitrogen gas and heat to 250 °C with stirring for 3 hours.[6]

  • Slowly decrease the pressure to atmospheric pressure.

  • Use nitrogen to remove excess water.

  • Maintain the reaction at atmospheric pressure for another 1 hour.[6]

Protocol 2: Melt Polycondensation for the Synthesis of a Semi-Aromatic Polyamide (PA6F)

This protocol outlines the synthesis of poly(hexamethylene furanamide) (PA6F).

Materials:

  • 2,5-furandicarboxylic acid (FDCA)

  • Hexamethylenediamine (HMDA)

  • Titanium isopropoxide (TIPT) or Titanium citrate (TIC) as a catalyst

Equipment:

  • Thin-film reactor

Procedure:

  • Optimize the reaction conditions in a thin-film reactor.

  • Use a low catalyst loading (e.g., 400 ppm TIPT).[1]

  • Incorporate a slight excess of Hexamethylenediamine (4.5 mol%) to enhance the glass transition temperature.[1]

  • Conduct the melt polycondensation to achieve a number-average molecular weight of approximately 14,000 g mol−1.[1]

Visualizations

experimental_workflow_pa6 cluster_synthesis Synthesis of PA6-based Polymer reactants Reactants: - Caprolactam - Adipic Acid - Deionized Water reactor 5L Stainless Steel Reactor reactants->reactor hydrolysis Hydrolysis Polymerization (250°C, 4 bar, 3h) reactor->hydrolysis depressurize Depressurization hydrolysis->depressurize n2_purge Nitrogen Purge depressurize->n2_purge final_reaction Final Reaction (Atmospheric Pressure, 1h) n2_purge->final_reaction product Polyamide 6-based Polymer final_reaction->product

Caption: Workflow for the synthesis of a Polyamide 6-based polymer.

logical_relationship_pa6f cluster_pa6f Factors Influencing PA6F Properties catalyst Catalyst (TIPT or TIC) mn Increased Molecular Weight (Mn ~14,000 g/mol) catalyst->mn hmda_excess Excess HMDA (4.5 mol%) tg Enhanced Glass Transition Temp. (Tg ~130°C) hmda_excess->tg

Caption: Key factors influencing the properties of PA6F.

References

Application of Hexamethylpropanediamide in Organometallic Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylpropanediamide, more commonly known as Hexamethylphosphoramide (HMPA), is a highly polar, aprotic solvent and coordinating ligand with the formula [(CH₃)₂N]₃PO.[1][2] In the realm of organometallic chemistry, HMPA has carved out a significant niche as a powerful additive and cosolvent, primarily due to its exceptional ability to solvate cations.[3][4][5] This property allows HMPA to deaggregate organometallic complexes, particularly organolithium reagents, leading to enhanced reactivity, increased reaction rates, and altered selectivity.[1][3][6] This document provides an overview of the key applications of HMPA in organometallic reactions, detailed experimental protocols for its use, and a summary of relevant quantitative data.

Note on Safety: HMPA is a suspected carcinogen and should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment.[1][2][7] Due to its toxicity, safer alternatives such as dimethylpropyleneurea (DMPU) or 1,3-dimethyl-2-imidazolidinone (DMI) are often considered.[1][8][9][10]

Key Applications in Organometallic Chemistry

HMPA's primary function in organometallic reactions is to act as a strong Lewis base, coordinating to the metal center and altering the structure and reactivity of the organometallic reagent.[1][11]

Enhancement of Organolithium Reactions

Organolithium reagents often exist as aggregates (dimers, tetramers, etc.) in solution, which dampens their reactivity. HMPA effectively breaks down these oligomers by strongly solvating the lithium cations, leading to smaller, more reactive species, and in some cases, solvent-separated ion pairs (SIPs).[1][3][4][6][12] This has several important consequences:

  • Increased Reaction Rates: By generating more reactive monomeric organolithium species, HMPA significantly accelerates the rate of reactions such as metalations and nucleophilic additions.[3][6]

  • Improved Yields: The enhanced reactivity often translates to higher product yields.[6]

  • Control of Regioselectivity: HMPA can influence the regioselectivity of organolithium additions to enones, often favoring 1,4-conjugate addition over 1,2-addition.[13] This is attributed to the formation of solvent-separated ion pairs, which alters the reaction mechanism.[13]

  • Facilitation of Difficult Metalations: Substrates with weakly acidic protons that are difficult to deprotonate with organolithium reagents alone can often be successfully metalated in the presence of HMPA.[3][5]

Grignard Reagents and Cuprate Chemistry

HMPA is also utilized in reactions involving Grignard reagents, particularly in copper-catalyzed conjugate additions to α,β-unsaturated carbonyl compounds.[9] In this context, HMPA can enhance the reactivity of the organocuprate species formed in situ.

Palladium-Catalyzed Cross-Coupling Reactions

While less common than in organolithium chemistry, HMPA has been employed as an additive in some palladium-catalyzed cross-coupling reactions.[14][15][16][17] Its role is likely to aid in the solubility of reagents and potentially influence the stability and reactivity of the catalytic species.

Data Presentation

The following tables summarize quantitative data from studies on the effect of HMPA in organometallic reactions.

Table 1: Effect of HMPA on the Yield of a Copper-Catalyzed Grignard Addition

CosolventYield (%)
HMPA88
DMPU~68-78

Data adapted from a procedure for the copper(I) iodide catalyzed conjugate addition of a Grignard reagent to 2-cyclohexenone.[9] The use of DMPU as a safer alternative resulted in a 10-20% decrease in yield.

Table 2: Influence of HMPA on the Alkylation of Terminal Alkynes

SolventReaction Time (hr)Yield (%)
HMPA278
HMPA288
DMI283
DMI290

Data from a study on the replacement of HMPA with DMI in the synthesis of insect sex pheromones.[18] Yields are comparable between the two solvents.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Conjugate Addition of a Grignard Reagent to an Enone using HMPA

This protocol describes the 1,4-addition of an in-situ generated organocuprate to 2-cyclohexenone, where HMPA is a key additive.[9]

Materials:

  • Magnesium turnings (0.61 g, 25.0 mmol)

  • Iodine (1 crystal)

  • Dry Tetrahydrofuran (THF) (40 cm³)

  • 4-bromo-1-butene (2.54 cm³, 25.0 mmol)

  • Hexamethylphosphoramide (HMPA) (9 cm³)

  • Anhydrous Copper(I) iodide (CuI) (0.39 g, 2.05 mmol)

  • 2-Cyclohexenone (2.0 g, 20.8 mmol)

  • Trimethylsilyl chloride (TMSCl) (6.2 cm³, 48.85 mmol)

  • Triethylamine (Et₃N) (5 cm³)

  • Petroleum ether

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Activate magnesium turnings by heating with a crystal of iodine in dry THF under an argon atmosphere.

  • To the rapidly stirred suspension, add 4-bromo-1-butene dropwise.

  • After the initial exotherm subsides, stir the reaction mixture for a further 1 hour.

  • Add HMPA and cool the mixture to -78°C.

  • Add anhydrous copper(I) iodide in one portion and stir the resulting slurry for 10 minutes.

  • Add a mixture of 2-cyclohexenone and TMSCl in dry THF dropwise over 10 minutes.

  • Stir the resulting white suspension for 1 hour at -78°C.

  • Add triethylamine and allow the mixture to warm to room temperature.

  • Pour the suspension into petroleum ether and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield the crude product.

  • Purify the product by Kugelrohr distillation.

Visualizations

Signaling Pathways and Experimental Workflows

HMPA_Action_in_Lithiation cluster_before Before HMPA Addition cluster_after After HMPA Addition RLi_agg (RLi)n Aggregated Organolithium HMPA HMPA RLi_agg->HMPA Addition of RLi_mono RLi Monomeric Organolithium Reactivity Increased Reactivity & Altered Selectivity RLi_mono->Reactivity SIP R- // Li+(HMPA)n Solvent-Separated Ion Pair SIP->Reactivity HMPA->RLi_mono Deaggregation HMPA->SIP Ion Pair Separation

Caption: Mechanism of HMPA action on organolithium reagents.

Grignard_Protocol_Workflow A 1. Grignard Reagent Formation (Mg, 4-bromo-1-butene in THF) B 2. Addition of HMPA & Cooling to -78°C A->B C 3. Cuprate Formation (Addition of CuI) B->C D 4. Conjugate Addition (Addition of Enone & TMSCl) C->D E 5. Quenching & Workup (Et3N, H2O, Extraction) D->E F 6. Purification (Distillation) E->F G Final Product F->G

Caption: Workflow for copper-catalyzed Grignard addition using HMPA.

References

Hexamethylpropanediamide as a Ligand in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylpropanediamide (HMPA), and its close structural analogs such as N,N,N',N'-tetramethylmalonamide (TMMA), are versatile bidentate ligands in coordination chemistry. These ligands, characterized by a central propane or malonate backbone and two N,N-dialkylamide functional groups, primarily coordinate to metal ions through the carbonyl oxygen atoms. The steric and electronic properties of the alkyl substituents on the nitrogen atoms and the central carbon of the propanediamide chain significantly influence the stability, structure, and reactivity of the resulting metal complexes.

This document provides detailed application notes and experimental protocols for the use of such diamide ligands in coordination chemistry, with a particular focus on their application in the synthesis of lanthanide and actinide complexes. Due to the limited availability of data on this compound, the closely related and well-studied N,N,N',N'-tetramethylmalonamide (TMMA) is used as a representative example. These protocols and data are of significant interest for applications in areas such as nuclear waste separation, catalysis, and the development of new therapeutic agents.

Application Notes

Ligand Properties and Coordination Behavior

N,N,N',N'-tetraalkyldiamide ligands like TMMA are neutral, bidentate ligands that typically form chelate rings with metal ions. The coordination occurs through the lone pairs of the carbonyl oxygen atoms, creating a stable six-membered ring with the metal center. The flexibility of the propanediamide backbone allows for both cis and trans conformations of the carbonyl groups, leading to different coordination geometries.

The nature of the metal ion, particularly its size and charge density, plays a crucial role in determining the stoichiometry and structure of the resulting complex. For instance, with lanthanide ions, the stoichiometry of the complexes can vary, and different coordination modes of the ligand have been observed.[1][2]

Applications in Lanthanide and Actinide Chemistry

A significant application of tetraalkyldiamide ligands is in the separation of trivalent actinides from lanthanides in spent nuclear fuel, a key step in reducing the long-term radiotoxicity of nuclear waste.[2] The subtle differences in the coordination chemistry of these ligands with actinides and lanthanides can be exploited to achieve selective extraction.

The structural and vibrational properties of lanthanide-TMMA complexes have been systematically studied across the lanthanide series. These studies reveal trends in coordination numbers, ligand arrangement, and denticity that are influenced by the lanthanide contraction.[1][2] This fundamental understanding is crucial for designing more efficient and selective extraction agents.

Quantitative Data Summary

The following tables summarize key structural and spectroscopic data for representative N,N,N',N'-tetramethylmalonamide (TMMA) complexes with lanthanide nitrates.

Table 1: Selected Average Bond Lengths (Å) for Ln(trans-TMMA)₂(NO₃)₃ Complexes [2]

Metal Ion (Ln)Ln-O (TMMA)Ln-O (Nitrate)
La2.4902.646
Ce2.4722.626
Pr2.4572.612
Nd2.4462.602
Sm2.4342.586

Table 2: Key Infrared and Raman Band Assignments (cm⁻¹) for Ln(trans-TMMA)₂(NO₃)₃ Complexes [1]

Vibrational ModeIR RangeRaman Range
C=O stretch1620 - 16221618 - 1624
C-N stretch1498 - 15001497 - 1501
Asymmetric NO₃ stretch~1460Not Reported
Symmetric NO₃ stretch~1310Not Reported

Experimental Protocols

Protocol 1: Synthesis of N,N,N',N'-Tetramethylmalonamide (TMMA) Ligand

This protocol describes a general method for the synthesis of N,N,N',N'-tetramethylmalonamide from dimethyl malonate and dimethylamine.

Materials:

  • Dimethyl malonate

  • Dimethylamine (40% solution in water or anhydrous)

  • Methanol

  • Sodium methoxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl malonate in an excess of methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium methoxide in methanol to the flask.

  • To this mixture, add dimethylamine solution dropwise via a dropping funnel. The reaction is exothermic, so maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the resulting residue in water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and evaporate the solvent to obtain the crude product.

  • Purify the N,N,N',N'-tetramethylmalonamide by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane/ethyl acetate).

Characterization:

  • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Lanthanide-TMMA Nitrate Complexes (e.g., Ln(TMMA)₂(NO₃)₃)

This protocol outlines the synthesis of lanthanide nitrate complexes with N,N,N',N'-tetramethylmalonamide.[2]

Materials:

  • Lanthanide(III) nitrate hexahydrate (e.g., La(NO₃)₃·6H₂O, Nd(NO₃)₃·6H₂O)

  • N,N,N',N'-tetramethylmalonamide (TMMA)

  • Isopropanol

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the lanthanide(III) nitrate hexahydrate in a minimal amount of isopropanol with gentle heating.

  • In a separate flask, dissolve N,N,N',N'-tetramethylmalonamide (2 molar equivalents) in isopropanol.

  • Slowly add the TMMA solution to the lanthanide nitrate solution while stirring.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Slowly diffuse diethyl ether into the reaction mixture to induce crystallization.

  • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization:

  • Single-Crystal X-ray Diffraction: Determine the solid-state structure, including bond lengths, bond angles, coordination number, and ligand conformation.

  • Infrared (IR) and Raman Spectroscopy: Analyze the vibrational modes to confirm the coordination of the TMMA ligand (a shift in the C=O stretching frequency is expected) and the nitrate anions.

  • Elemental Analysis: Confirm the stoichiometry of the complex.

Visualizations

Logical Relationship: Factors Influencing Lanthanide-Diamide Complex Formation

G Factors Influencing Ln-Diamide Complex Structure metal Lanthanide Ion Properties complex Resulting Complex Structure (Stoichiometry, Geometry, Coordination Mode) metal->complex Ionic Radius (Ln Contraction) metal->complex Charge Density ligand Diamide Ligand Properties ligand->complex Steric Hindrance (Alkyl Groups) ligand->complex Backbone Flexibility conditions Reaction Conditions conditions->complex Solvent conditions->complex M:L Ratio conditions->complex Anions

Caption: Key factors influencing the final structure of lanthanide-diamide complexes.

Experimental Workflow: Synthesis and Characterization of Ln-TMMA Complexes

G Workflow for Ln-TMMA Complex Synthesis & Analysis start Start Materials: Ln(NO₃)₃·6H₂O TMMA Ligand synthesis Complexation Reaction (Isopropanol) start->synthesis crystallization Crystallization (Diethyl Ether Diffusion) synthesis->crystallization isolation Isolation & Drying (Filtration) crystallization->isolation product Crystalline Ln-TMMA Complex isolation->product xrd Single-Crystal X-ray Diffraction product->xrd spectroscopy IR & Raman Spectroscopy product->spectroscopy ea Elemental Analysis product->ea structure Structural Data xrd->structure spectra Spectroscopic Data spectroscopy->spectra stoichiometry Stoichiometry Confirmation ea->stoichiometry

Caption: General workflow for the synthesis and characterization of Ln-TMMA complexes.

References

Application Notes and Protocols for Hexamethylpropanediamide in SN2 Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylpropanediamide (HMPA), also known as Hexamethylphosphoramide, is a highly polar, aprotic solvent that has found significant utility in promoting bimolecular nucleophilic substitution (SN2) reactions. Its ability to solvate cations while leaving anions relatively "naked" and highly reactive makes it particularly effective for reactions that are sluggish in other solvents. This document provides detailed application notes, experimental protocols, and safety considerations for the use of HMPA in SN2 reactions, targeting researchers and professionals in the fields of chemistry and drug development.

Key Properties of this compound (HMPA):

PropertyValue
Molecular FormulaC₆H₁₈N₃OP
Molar Mass179.20 g/mol
AppearanceColorless liquid
Density1.03 g/mL
Boiling Point232-233 °C
Dielectric Constant~30

Advantages of HMPA in SN2 Reactions

HMPA offers several advantages as a solvent for SN2 reactions:

  • Rate Acceleration: HMPA can dramatically increase the rate of SN2 reactions, in some cases by several orders of magnitude, by effectively solvating the counter-ion of the nucleophile, thereby increasing its nucleophilicity.

  • Increased Yields: For sterically hindered substrates or with weakly nucleophilic reagents, the use of HMPA can lead to significantly higher yields compared to other polar aprotic solvents like DMSO or DMF.

  • Enhanced Selectivity: In certain cases, the use of HMPA can improve the selectivity of a reaction, favoring the desired SN2 product over potential side products from elimination (E2) reactions.

Safety and Handling Precautions

HMPA is a suspected carcinogen and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. Consult the Safety Data Sheet (SDS) for detailed handling and disposal procedures.

Experimental Protocols

The following are detailed protocols for key SN2 reactions where HMPA has been shown to be an effective solvent.

Protocol 1: Synthesis of Alkyl Azides from Alkyl Halides

This protocol describes the synthesis of an alkyl azide from a primary alkyl halide using sodium azide in HMPA. Alkyl azides are versatile intermediates in organic synthesis.

Reaction Scheme:

R-X + NaN₃ → R-N₃ + NaX (where X = Cl, Br, I)

Materials:

  • Primary alkyl halide (e.g., 1-bromooctane)

  • Sodium azide (NaN₃)

  • This compound (HMPA), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.5 equivalents).

  • Add anhydrous HMPA to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the suspension and add the primary alkyl halide (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove residual HMPA.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude alkyl azide.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Protocol 2: Williamson Ether Synthesis

This protocol outlines the synthesis of an ether from a primary alkyl halide and a sodium alkoxide, a classic example of the Williamson ether synthesis, where HMPA can enhance the reaction rate.

Reaction Scheme:

R-X + R'-ONa → R-O-R' + NaX (where X = Cl, Br, I)

Materials:

  • Primary alkyl halide (e.g., benzyl bromide)

  • Sodium alkoxide (e.g., sodium ethoxide)

  • This compound (HMPA), anhydrous

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the sodium alkoxide (1.2 equivalents) in anhydrous HMPA.

  • Cool the solution to 0 °C using an ice bath.

  • Add the primary alkyl halide (1.0 equivalent) dropwise to the cooled solution via a dropping funnel over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ether by distillation or column chromatography.

Protocol 3: Synthesis of Nitriles from Alkyl Halides

This protocol describes the preparation of a nitrile by the reaction of a primary or secondary alkyl halide with sodium cyanide in HMPA.

Reaction Scheme:

R-X + NaCN → R-CN + NaX (where X = Cl, Br, I)

Materials:

  • Alkyl halide (e.g., 1-chlorobutane)

  • Sodium cyanide (NaCN)

  • This compound (HMPA), anhydrous

  • Toluene

  • Water

  • Anhydrous calcium chloride (CaCl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend sodium cyanide (1.1 equivalents) in anhydrous HMPA.

  • Add the alkyl halide (1.0 equivalent) to the suspension.

  • Heat the mixture to 90-100 °C and stir vigorously for 6-8 hours. Monitor the reaction by gas chromatography (GC) or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add toluene and water to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer and wash it with water to remove HMPA and unreacted cyanide. Caution: The aqueous layer will contain cyanide and must be handled and disposed of according to safety protocols.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

  • Purify the nitrile by fractional distillation.

Quantitative Data

The use of HMPA can lead to significant improvements in reaction rates and yields for SN2 reactions. The following table summarizes some reported quantitative data.

ReactionSubstrateNucleophileSolventTemperature (°C)Rate Constant (M⁻¹s⁻¹)Relative RateYield (%)
Alkylation2-Lithio-1,3-dithianen-Butyl ChlorideTHF25-1-
Alkylation2-Lithio-1,3-dithianen-Butyl ChlorideTHF/HMPA25->10⁸-
Ester CleavageMethyl BenzoateSodium CyanideHMPA70--~80
Williamson Ether Synthesisn-Butyl Alcohol + n-Butyl ChlorideNaOHn-Butyl AlcoholReflux-161
Williamson Ether Synthesisn-Butyl Alcohol + n-Butyl ChlorideNaOHDMSOReflux-Faster95

Note: The data for the Williamson Ether Synthesis in DMSO is included to illustrate the rate enhancement typical of polar aprotic solvents; similar or greater enhancement is expected with HMPA.

Visualization of Concepts

SN2 Reaction Mechanism

The following diagram illustrates the concerted mechanism of an SN2 reaction, where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu⁻ TS [Nu---R---X]⁻ Nu->TS Backside Attack Substrate R-X Substrate->TS Product Nu-R TS->Product Bond Formation LG X⁻ TS->LG Bond Cleavage

Caption: General mechanism of an SN2 reaction.

Experimental Workflow for Williamson Ether Synthesis

This diagram outlines the key steps in a typical Williamson ether synthesis protocol.

Williamson_Workflow start Start dissolve Dissolve Sodium Alkoxide in anhydrous HMPA start->dissolve cool Cool to 0 °C dissolve->cool add_halide Add Alkyl Halide dropwise cool->add_halide react Stir at Room Temperature (12-16h) add_halide->react quench Quench with Water react->quench extract Extract with Diethyl Ether quench->extract wash Wash with Water and Brine extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify end End purify->end

Caption: Workflow for Williamson ether synthesis.

This compound and Signaling Pathways

Currently, there is no established direct role of this compound as a signaling molecule or a modulator of specific signaling pathways in the context of its use as a solvent in SN2 reactions. Its biological effects are primarily associated with its toxicity, and it is classified as a potential carcinogen. Any interaction with cellular processes is likely related to its toxicological profile rather than a specific signaling function. Researchers should be aware of its hazardous nature and handle it accordingly.

Conclusion

This compound is a powerful solvent for accelerating SN2 reactions, often leading to higher yields and faster reaction times, especially in challenging cases. However, its use requires strict adherence to safety protocols due to its toxicity. The provided protocols offer a starting point for utilizing HMPA in common SN2 transformations. Researchers should always optimize reaction conditions for their specific substrates and nucleophiles.

Hexamethylpropanediamide (HMPA) as a Potent Additive in Lithiation Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylpropanediamide (HMPA), also known as Hexamethylphosphoramide, is a highly effective polar aprotic solvent and additive in a variety of organic reactions, most notably in lithiation chemistry. Its ability to significantly enhance the reactivity of organolithium reagents has made it an invaluable tool for synthetic chemists. HMPA's primary function is to break down the aggregate structures of organolithium species, thereby increasing the concentration of the more reactive monomeric or smaller aggregate forms. This leads to faster reaction rates, improved yields, and in many cases, altered regioselectivity. This document provides detailed application notes, experimental protocols, and safety considerations for the use of HMPA as an additive in lithiation reactions.

Mechanism of Action: Deaggregation of Organolithium Reagents

Organolithium reagents, such as n-butyllithium (n-BuLi), typically exist as large aggregates (e.g., hexamers or tetramers) in non-polar solvents like hexane. This aggregation reduces the availability of the carbanionic center for reaction. HMPA, with its strong Lewis basicity centered on the phosphoryl oxygen, effectively coordinates to the lithium cations, breaking down these aggregates into smaller, more reactive species such as dimers and monomers.[1] This deaggregation process exposes the carbanionic character of the organolithium reagent, leading to a dramatic increase in its basicity and nucleophilicity.

G A (RLi)₆ Hexameric Aggregate B (RLi)₄ Tetrameric Aggregate A->B C (RLi)₂•(HMPA)₂ Solvated Dimer A->C HMPA B->C HMPA D RLi•(HMPA)₃ Solvated Monomer C->D

Caption: Deaggregation of organolithium aggregates by HMPA.

Applications in Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. The reaction relies on a directing metalation group (DMG) to guide the organolithium reagent to deprotonate the adjacent ortho-position. HMPA is often a crucial additive in these reactions, accelerating the rate of lithiation and expanding the scope of compatible substrates.[1]

Quantitative Data: Effect of HMPA on Directed Ortho-Metalation
SubstrateDirecting GroupOrganolithium ReagentAdditiveProductYield (%)Reference
Anisole-OCH₃n-BuLiNone2-LithioanisoleLow/SlowN/A
Anisole-OCH₃n-BuLiHMPA2-LithioanisoleHigh[1]
N,N-Dimethylaniline-N(CH₃)₂n-BuLiTMEDA2-Lithio-N,N-dimethylanilineModerateN/A
N,N-Dimethylaniline-N(CH₃)₂n-BuLiHMPA2-Lithio-N,N-dimethylanilineHigh[1]
Experimental Protocol: Directed Ortho-Metalation of Anisole

This protocol describes the HMPA-assisted ortho-lithiation of anisole followed by quenching with an electrophile (e.g., dimethylformamide, DMF).

Materials:

  • Anisole

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound (HMPA)

  • Anhydrous tetrahydrofuran (THF)

  • Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add anhydrous THF and cool the flask to -78 °C in a dry ice/acetone bath.

  • Add anisole to the cooled THF.

  • Slowly add HMPA to the solution while maintaining the temperature at -78 °C.

  • Add n-BuLi dropwise to the stirred solution. The reaction mixture will typically turn a yellow to orange color, indicating the formation of the lithiated species.

  • Stir the reaction mixture at -78 °C for the specified time (typically 1-2 hours) to ensure complete lithiation.

  • Slowly add the electrophile (e.g., DMF) to the reaction mixture. A color change is often observed.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G start Start: Inert Atmosphere Setup step1 Cool Anhydrous THF to -78 °C start->step1 step2 Add Substrate (Anisole) step1->step2 step3 Add HMPA step2->step3 step4 Add n-BuLi dropwise step3->step4 step5 Stir at -78 °C (Lithiation) step4->step5 step6 Add Electrophile (e.g., DMF) step5->step6 step7 Warm to Room Temperature step6->step7 step8 Quench with aq. NH₄Cl step7->step8 step9 Workup and Purification step8->step9 end End: Isolated Product step9->end

Caption: Experimental workflow for HMPA-assisted lithiation.

Applications in the Lithiation of Carbonyl Compounds

HMPA is also instrumental in the α-lithiation of carbonyl compounds, particularly in reactions involving lithium diisopropylamide (LDA). It can influence the aggregation state of LDA and the resulting lithium enolates, impacting their reactivity and stereoselectivity.[2]

Quantitative Data: Effect of HMPA on Enolate Alkylation
Carbonyl CompoundBaseAdditiveElectrophileProductYield (%)Diastereoselectivity (syn:anti)Reference
CyclohexanoneLDANoneCH₃I2-MethylcyclohexanoneModerateN/A[2]
CyclohexanoneLDAHMPACH₃I2-MethylcyclohexanoneHighN/A[2]
PropanalLDANoneBenzaldehydeAldol Adduct~7030:70[3]
PropanalLDAHMPABenzaldehydeAldol Adduct>9595:5[3]
Experimental Protocol: α-Alkylation of a Ketone via its Lithium Enolate

This protocol describes the formation of a lithium enolate using LDA in the presence of HMPA, followed by alkylation.

Materials:

  • Ketone (e.g., cyclohexanone)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound (HMPA)

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Prepare a solution of LDA in a flame-dried, three-necked round-bottom flask under an inert atmosphere by dissolving diisopropylamine in anhydrous THF, cooling to -78 °C, and adding n-BuLi dropwise. Stir for 30 minutes at 0 °C.

  • In a separate flask, dissolve the ketone in anhydrous THF and cool to -78 °C.

  • Add HMPA to the ketone solution.

  • Slowly add the freshly prepared LDA solution to the ketone solution at -78 °C to form the lithium enolate.

  • Stir the enolate solution at -78 °C for 1 hour.

  • Add the alkylating agent dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for the appropriate time (typically 1-3 hours).

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Follow the workup and purification procedure as described in the directed ortho-metalation protocol.

G cluster_LDA LDA Preparation cluster_Enolate Enolate Formation and Alkylation LDA1 Diisopropylamine in THF LDA2 Cool to -78 °C LDA1->LDA2 LDA3 Add n-BuLi LDA2->LDA3 LDA4 Stir at 0 °C LDA3->LDA4 E3 Add LDA solution LDA4->E3 Freshly Prepared LDA E1 Ketone in THF at -78 °C E2 Add HMPA E1->E2 E2->E3 E4 Add Alkylating Agent E3->E4 Workup Workup E4->Workup Proceed to Workup

Caption: Logical relationship in LDA preparation and use.

Safety Considerations

This compound is a suspected carcinogen and should be handled with extreme caution.[4] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Avoid inhalation of vapors and contact with skin.[5][6] Consult the Safety Data Sheet (SDS) for HMPA before use for complete handling and disposal information.[6]

Emergency Procedures:

  • Inhalation: Move to fresh air. Seek medical attention.[6]

  • Skin Contact: Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention.[6]

  • Eye Contact: Immediately flush with large amounts of water for at least 15 minutes. Seek medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Conclusion

This compound is a powerful and versatile additive in lithiation chemistry. Its ability to deaggregate organolithium reagents leads to significant enhancements in reaction rates and yields, and can provide access to otherwise difficult-to-form organolithium species. While its use requires strict adherence to safety protocols due to its toxicity, the benefits it offers in terms of synthetic efficiency and scope make it an indispensable tool for researchers in organic synthesis and drug development. The protocols and data presented here provide a foundation for the safe and effective application of HMPA in a variety of lithiation reactions.

References

The Pivotal Role of Hexamethylenediamine in Polyamide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of hexamethylenediamine in the synthesis of polyamides, with a primary focus on the widely utilized Nylon 6,6. This document outlines the fundamental chemistry, presents key quantitative data, and offers detailed experimental protocols for the synthesis of polyamides via melt and interfacial polymerization methods.

Introduction to Hexamethylenediamine in Polyamide Synthesis

Hexamethylenediamine (HMDA), a six-carbon aliphatic diamine, is a cornerstone monomer in the production of high-performance polyamides.[1] Its difunctional nature, possessing two primary amine groups at either end of a hexane chain, allows it to undergo step-growth polymerization with dicarboxylic acids to form long-chain polymers linked by amide bonds.[1] The most prominent application of HMDA is in the synthesis of Nylon 6,6, where it is reacted with adipic acid, a six-carbon dicarboxylic acid.[2][3] The resulting polymer, poly(hexamethylene adipamide), exhibits a unique combination of high mechanical strength, thermal stability, and chemical resistance, making it suitable for a vast array of applications, from textiles and carpets to automotive components and electrical insulators.[1][2][4]

Fundamental Chemistry: Polycondensation

The synthesis of polyamides from hexamethylenediamine and a dicarboxylic acid is a classic example of condensation polymerization. In this reaction, the amine group of hexamethylenediamine reacts with the carboxylic acid group of the diacid. Each reaction forms an amide linkage and eliminates a small molecule, typically water.[5] This process is repeated to build the long polymer chains.

The stoichiometry of the reactants is crucial for achieving a high molecular weight polymer. An equimolar ratio of the diamine and the diacid is essential for the reaction to proceed to completion and form long, stable polymer chains.

Quantitative Data

The properties of polyamides derived from hexamethylenediamine are well-characterized. The following tables summarize key quantitative data for Nylon 6,6.

Table 1: Physical and Mechanical Properties of Nylon 6,6

PropertyValue
Density1.14 - 1.15 g/cm³[2]
Tensile Strength75 - 90 MPa
Elongation at Break15 - 100 %
Flexural Modulus2.5 - 3.0 GPa
Impact Resistance (Izod, notched)50 - 100 J/m
Water Absorption (24 hr, 23°C)1.0 - 1.5 %

Table 2: Thermal Properties of Nylon 6,6

PropertyValue
Melting Point (T_m)255 - 265 °C[2][4]
Glass Transition Temperature (T_g)50 - 80 °C
Heat Deflection Temperature (1.8 MPa)60 - 80 °C
Coefficient of Linear Thermal Expansion80 - 100 µm/(m·K)

Table 3: Spectroscopic Data for Nylon 6,6

Spectroscopic TechniqueCharacteristic Peaks/Regions
FTIR (cm⁻¹)~3300 (N-H stretch), ~2930 & ~2860 (C-H stretch), ~1630 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II)[1][6]
XPS (Binding Energy, eV)C1s: ~285 (C-C, C-H), ~286 (C-N), ~288 (C=O); N1s: ~400; O1s: ~531[7]

Experimental Protocols

Two primary methods for the synthesis of polyamides using hexamethylenediamine are melt polymerization and interfacial polymerization.

Melt Polymerization of Nylon 6,6

This method involves the direct reaction of hexamethylenediamine and adipic acid at high temperatures and is commonly used for industrial-scale production.

Protocol:

  • Nylon Salt Formation:

    • In a beaker, dissolve 14.6 g (0.10 mol) of adipic acid in 100 mL of hot distilled water.

    • In a separate beaker, carefully add 11.6 g (0.10 mol) of hexamethylenediamine to 50 mL of distilled water.

    • Slowly add the hexamethylenediamine solution to the adipic acid solution with constant stirring.

    • A white precipitate of hexamethylenediammonium adipate (nylon salt) will form.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the nylon salt by vacuum filtration and wash with cold ethanol.

    • Dry the salt in a vacuum oven at 80°C.

  • Polycondensation:

    • Place the dried nylon salt in a high-pressure reaction vessel equipped with a stirrer and a nitrogen inlet/outlet.

    • Heat the vessel to approximately 220°C under a nitrogen atmosphere. The salt will melt.

    • Increase the temperature to 270-280°C to initiate polycondensation. Water will be evolved and can be removed through the outlet.

    • Maintain the reaction at this temperature for 1-2 hours.

    • To drive the reaction to completion and increase the molecular weight, apply a vacuum to the vessel for the final 30-60 minutes to remove the remaining water.

    • The molten polymer can be extruded from the reactor and cooled to obtain solid Nylon 6,6.

Interfacial Polymerization of Nylon 6,6

This is a rapid, low-temperature method that is often used for laboratory-scale synthesis and demonstrations. The reaction occurs at the interface between two immiscible liquids.

Protocol:

  • Preparation of Solutions:

    • Aqueous Phase: In a 250 mL beaker, dissolve 4.4 g (0.038 mol) of hexamethylenediamine in 100 mL of 0.5 M aqueous sodium hydroxide solution. Add a few drops of phenolphthalein indicator (the solution should be basic).

    • Organic Phase: In a separate 250 mL beaker, dissolve 3.7 g (0.020 mol) of adipoyl chloride in 100 mL of cyclohexane.

  • Polymerization:

    • Carefully pour the organic phase (adipoyl chloride solution) on top of the aqueous phase (hexamethylenediamine solution) in a beaker, minimizing mixing of the two layers.

    • A film of Nylon 6,6 will form immediately at the interface of the two liquids.[8]

    • Using forceps or a wire hook, gently grasp the polymer film at the center and pull it upwards.[8] A continuous rope of nylon can be drawn from the interface.

    • Wrap the nylon rope around a glass rod or a beaker to collect it.

    • Continue to pull the rope until one of the reactants is depleted.

  • Purification:

    • Wash the collected nylon rope thoroughly with water to remove any unreacted monomers, sodium hydroxide, and sodium chloride.

    • Then, wash the rope with ethanol or acetone to help remove the organic solvent and aid in drying.

    • Press the polymer between sheets of filter paper to remove excess liquid.

    • Allow the nylon to air dry completely or dry it in a vacuum oven at a low temperature (e.g., 60°C).

Visualizations

Diagram 1: General Reaction for Polyamide Synthesis

Polyamide_Synthesis cluster_reactants Reactants cluster_product Product Hexamethylenediamine H₂N-(CH₂)₆-NH₂ Hexamethylenediamine Polyamide -[NH-(CH₂)₆-NH-CO-(CH₂)₄-CO]n- Polyamide (Nylon 6,6) Hexamethylenediamine->Polyamide + Adipic Acid HOOC-(CH₂)₄-COOH Adipic Acid Adipic Acid->Polyamide + Water H₂O Water Polyamide->Water +

Caption: General reaction scheme for the synthesis of Nylon 6,6.

Diagram 2: Experimental Workflow for Melt Polymerization

Melt_Polymerization_Workflow A 1. Nylon Salt Formation (Hexamethylenediamine + Adipic Acid in Water) B 2. Filtration and Drying of Nylon Salt A->B C 3. Heating under Nitrogen (~220°C) B->C D 4. Polycondensation (270-280°C, Water Removal) C->D E 5. Application of Vacuum D->E F 6. Extrusion and Cooling E->F G Nylon 6,6 Polymer F->G

Caption: Workflow for the melt polymerization of Nylon 6,6.

Diagram 3: Experimental Workflow for Interfacial Polymerization

Interfacial_Polymerization_Workflow A 1. Prepare Aqueous Phase (Hexamethylenediamine in NaOH soln) C 3. Layer Organic Phase over Aqueous Phase A->C B 2. Prepare Organic Phase (Adipoyl Chloride in Cyclohexane) B->C D 4. Polymer Formation at Interface C->D E 5. Draw Polymer Rope D->E F 6. Wash with Water and Solvent E->F G 7. Dry the Polymer F->G H Nylon 6,6 Polymer G->H

Caption: Workflow for the interfacial polymerization of Nylon 6,6.

References

Application Notes and Protocols for Reactions Involving Hexamethylpropanediamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hexamethylpropanediamide (HMPA), also known as Hexamethylphosphoramide, is a highly polar, aprotic solvent and additive that has found significant utility in a variety of organic reactions. Its ability to solvate cations, particularly lithium, and to disrupt aggregate structures of organometallic reagents, can profoundly influence reaction rates, yields, and stereoselectivity. These application notes provide an overview of the experimental setup for key reactions involving HMPA, with a focus on enolate alkylation and the Wittig reaction.

Safety Precautions

This compound is a suspected carcinogen and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All procedures should be performed in a manner that minimizes the risk of inhalation, ingestion, or skin contact. Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.

Application 1: Stereoselective Alkylation of Ketone Enolates

The use of HMPA as a co-solvent in the alkylation of ketone enolates can significantly enhance reaction rates and control stereoselectivity. By solvating the lithium cation of a lithium enolate, HMPA breaks down the dimeric or tetrameric aggregates, leading to more reactive monomeric species. Furthermore, HMPA can influence the geometry of the enolate, often favoring the formation of the Z-enolate, which can lead to different diastereomeric products compared to reactions run in its absence.

Experimental Protocol: Stereoselective Alkylation of 2-Methylcyclohexanone

This protocol describes the methylation of 2-methylcyclohexanone, where the addition of HMPA is expected to influence the regioselectivity of the alkylation.

Materials:

  • 2-Methylcyclohexanone

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • This compound (HMPA)

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Enolate Formation: To the flask, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) to the stirred THF.

  • In a separate, dry flask, prepare a solution of 2-methylcyclohexanone (1.0 equivalent) in a small amount of anhydrous THF.

  • Slowly add the ketone solution to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

  • HMPA Addition: Add this compound (HMPA) (2-4 equivalents) dropwise to the reaction mixture at -78 °C. Allow the solution to stir for an additional 30 minutes.

  • Alkylation: Slowly add methyl iodide (1.2 equivalents) to the reaction mixture at -78 °C. The reaction is typically stirred for 2-4 hours at this temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still in the cooling bath.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired methylated ketone.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the alkylation of ketone enolates with and without HMPA. The values are representative and may vary depending on the specific substrate and reaction conditions.

ParameterWithout HMPAWith HMPAReference
Reaction Temperature -78 °C to 0 °C-78 °C[1]
Typical Solvent THFTHF[1]
Enolate Geometry Favored E-enolateZ-enolate[1][2]
Relative Reaction Rate SlowerFaster[2]
Typical Yield Moderate to GoodGood to Excellent[2]

Application 2: The Wittig Reaction with Sterically Hindered Ketones

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. However, with sterically hindered ketones, the reaction can be sluggish or fail to proceed altogether. HMPA can be a crucial additive in such cases, as it can accelerate the reaction rate and improve the yield of the desired alkene.

Experimental Protocol: Wittig Reaction of Camphor

This protocol outlines the methylenation of the sterically hindered ketone, camphor, using a Wittig reagent in the presence of HMPA.

Materials:

  • Camphor

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) solution in hexanes

  • This compound (HMPA)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Pentane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Ylide Formation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of n-butyllithium (1.1 equivalents) to the suspension. The mixture will typically turn a characteristic yellow or orange color, indicating the formation of the ylide.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete ylide formation.

  • Reaction with Ketone: In a separate, dry flask, dissolve camphor (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add this compound (HMPA) (2-4 equivalents) to the camphor solution.

  • Slowly add the camphor/HMPA solution to the ylide solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction may require several hours to overnight for completion.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with pentane. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the solvent at low pressure (the product is volatile).

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation.

Quantitative Data Summary

The following table provides a general comparison of the Wittig reaction with a sterically hindered ketone with and without the use of HMPA.

ParameterWithout HMPAWith HMPAReference
Reaction Time Very long or no reactionSignificantly shorter[3]
Reaction Temperature RefluxReflux[3]
Typical Yield Low to noneModerate to Good[3]
Substrate Scope Limited to less hindered ketonesApplicable to sterically hindered ketones[3]

Visualizations

Mechanism of HMPA Action on Lithium Enolate Stereoselectivity

The following diagram illustrates the proposed mechanism by which HMPA influences the stereoselectivity of enolate formation. In the absence of HMPA, the lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the ketone in a closed, six-membered Zimmerman-Traxler transition state, which often favors the formation of the E-enolate. In the presence of HMPA, the strong solvation of the lithium cation by HMPA disrupts this chelation, leading to a more open, acyclic transition state that can favor the formation of the Z-enolate.

Alkylation_Workflow start Start: Anhydrous Reaction Setup enolate_formation Enolate Formation (Ketone + LDA in THF at -78°C) start->enolate_formation hmpa_addition HMPA Addition (Stir at -78°C) enolate_formation->hmpa_addition alkylation Alkylation (Add Alkyl Halide at -78°C) hmpa_addition->alkylation quench Reaction Quench (Saturated NH₄Cl) alkylation->quench workup Aqueous Work-up (Extraction with Ether) quench->workup purification Purification (Column Chromatography) workup->purification end End: Purified Product purification->end

References

Application Notes and Protocols: The Role of Hexamethylphosphoramide (HMPA) in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Chemical Nomenclature: The user request specified "Hexamethylpropanediamide." However, an extensive search of the scientific literature revealed no significant use of a compound with this name in the synthesis of pharmaceutical intermediates. It is highly probable that the intended compound was Hexamethylphosphoramide (HMPA) , a widely used polar aprotic solvent and reaction additive in organic synthesis. These application notes will therefore focus on the applications of Hexamethylphosphoramide (HMPA).

Introduction to Hexamethylphosphoramide (HMPA) in Pharmaceutical Synthesis

Hexamethylphosphoramide (HMPA) is a colorless liquid and a highly effective polar aprotic solvent.[1] In the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and their intermediates, HMPA is often employed as a co-solvent to enhance reaction rates, improve yields, and control stereochemistry.[2][3] Its primary function is to solvate cations, which effectively "frees" the corresponding anion, making it more nucleophilic and reactive.[4][5] This property is particularly advantageous in reactions involving organometallic reagents, such as organolithiums, and in nucleophilic substitution (SN2) reactions.[4][6]

Despite its utility, HMPA is a known carcinogen and should be handled with extreme caution using appropriate personal protective equipment and engineering controls.[1][7] Alternative, less toxic solvents such as dimethyl sulfoxide (DMSO) or dimethylpropyleneurea (DMPU) can sometimes be used, though they may not always provide the same level of reactivity enhancement as HMPA.[4][8]

Key Applications and Mechanisms

HMPA's unique solvating properties make it a valuable tool in a variety of reaction types crucial for the synthesis of pharmaceutical intermediates.

  • Organolithium Reactions: HMPA is frequently used as an additive in reactions involving organolithium reagents, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).[3] It breaks up the aggregate structures of these reagents, leading to more reactive monomeric species.[6] This increased reactivity is beneficial for:

    • Deprotonation/Metalation: HMPA facilitates the deprotonation of weakly acidic protons, enabling the formation of carbanions that can then react with various electrophiles.[9]

    • Alkylation: By enhancing the nucleophilicity of carbanions, HMPA can significantly improve the yields of alkylation reactions.[10]

  • Nucleophilic Substitution (SN2) Reactions: HMPA accelerates SN2 reactions by solvating the cation of the nucleophile's salt, leaving a more "naked" and highly reactive anion.[4][5] This is particularly useful when dealing with less reactive electrophiles or sterically hindered substrates.

  • Enolate Chemistry: In the formation and reaction of enolates, HMPA can influence the stereochemical outcome of subsequent reactions, such as aldol condensations, by altering the structure of the enolate.[3]

Application Example: Synthesis of a Prostaglandin Intermediate

Prostaglandins are a class of lipid compounds that are involved in various physiological processes and are the basis for several pharmaceuticals. The synthesis of prostaglandin analogues often involves the construction of a cyclopentenone ring, a key intermediate.

One synthetic route towards a prostaglandin intermediate, 2-(6-carbomethoxyhexyl)-4(R)-hydroxy-2-cyclopenten-1-one, utilizes an aldol condensation where HMPA is employed as a co-solvent.[1]

Experimental Workflow

The following diagram illustrates the initial steps in the synthesis of the prostaglandin intermediate, highlighting the role of HMPA.

G cluster_0 Lithium Enolate Formation cluster_1 Aldol Condensation cluster_2 Further Steps Methyl_Oleate Methyl Oleate Lithium_Enolate Lithium Enolate of Methyl Oleate Methyl_Oleate->Lithium_Enolate 1. LDA, THF, -78°C LDA LDA in THF LDA->Lithium_Enolate HMPA HMPA (cosolvent) HMPA->Lithium_Enolate enhances reactivity Aldol_Adduct Aldol Adduct Lithium_Enolate->Aldol_Adduct 2. Reaction with Aldehyde Glyceraldehyde 2,3-O-isopropylidene- D-glyceraldehyde Glyceraldehyde->Aldol_Adduct Lactonization Lactonization Aldol_Adduct->Lactonization PG_Intermediate Prostaglandin Intermediate Lactonization->PG_Intermediate Multi-step conversion

Caption: Workflow for the synthesis of a prostaglandin intermediate.

Experimental Protocol: Aldol Condensation for Prostaglandin Intermediate Synthesis

This protocol is adapted from the synthesis of a key prostaglandin intermediate.[1]

Materials:

  • Methyl Oleate

  • Lithium Diisopropylamide (LDA) solution in Tetrahydrofuran (THF)

  • Hexamethylphosphoramide (HMPA), freshly distilled

  • 2,3-O-isopropylidene-D-glyceraldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel.

  • Enolate Formation:

    • Dissolve methyl oleate in anhydrous THF in the reaction flask and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of Lithium Diisopropylamide (LDA) in THF to the flask while maintaining the temperature at -78 °C.

    • After the addition of LDA, add freshly distilled Hexamethylphosphoramide (HMPA) to the reaction mixture.

    • Stir the mixture at -78 °C for 2 hours to ensure complete formation of the lithium enolate.

  • Aldol Condensation:

    • Slowly add a solution of 2,3-O-isopropylidene-D-glyceraldehyde in anhydrous THF to the lithium enolate solution at -78 °C.

    • Continue stirring the reaction mixture at -78 °C for the time specified in the detailed literature procedure.

  • Quenching and Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldol adduct.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to yield the pure aldol adduct.

Quantitative Data

The use of HMPA in the aldol condensation step is crucial for achieving a satisfactory yield of the aldol adduct.

ReactantsCosolventProductYield (%)Reference
Methyl Oleate, LDA, 2,3-O-isopropylidene-D-glyceraldehydeHMPAAldol Adduct32.6[1]

Note: This yield is for the isolated aldol adduct after purification. The subsequent conversion to the final prostaglandin intermediate involves multiple steps, each with its own associated yield.

Logical Relationship Diagram for Solvent Selection

The decision to use HMPA in a synthesis is based on several factors, including the nature of the reaction, the reactivity of the substrates, and safety considerations.

G Start Reaction Planning Reaction_Type Reaction Type? (e.g., Organolithium, SN2) Start->Reaction_Type Substrate_Reactivity Substrate Reactivity? Reaction_Type->Substrate_Reactivity Organolithium or SN2 Alternatives Consider Alternatives (DMSO, DMPU) Reaction_Type->Alternatives Other Use_HMPA Consider HMPA as a cosolvent Substrate_Reactivity->Use_HMPA Low Substrate_Reactivity->Alternatives High Safety_Assessment Perform Rigorous Safety Assessment Use_HMPA->Safety_Assessment Alternatives->Safety_Assessment Proceed Proceed with Experiment Safety_Assessment->Proceed

Caption: Decision-making flowchart for using HMPA.

Conclusion

Hexamethylphosphoramide is a powerful but hazardous solvent that can be instrumental in the synthesis of complex pharmaceutical intermediates. Its ability to enhance the reactivity of anionic species makes it particularly valuable for challenging reactions. When its use is being considered, a thorough risk assessment is mandatory, and all necessary safety precautions must be implemented. The synthesis of the prostaglandin intermediate serves as a practical example of how HMPA can be effectively employed to facilitate a key bond-forming reaction in a multi-step synthesis. Researchers should always weigh the potential benefits of using HMPA against its significant health risks and explore safer alternatives whenever possible.

References

No Documented Applications of Hexamethylpropanediamide in Flow Chemistry Found

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases has revealed no specific applications of Hexamethylpropanediamide (HMPD) in the field of flow chemistry. Despite extensive searches for its use as a solvent, reagent, or catalyst in continuous flow systems, no published research, application notes, or protocols could be identified.

This compound, a diamide derivative of propane, is a high-boiling, polar aprotic solvent. While such solvents can be advantageous in certain chemical reactions, there is no evidence to suggest its adoption within continuous flow setups for pharmaceutical or fine chemical synthesis.

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous benefits, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters. A wide variety of solvents and reagents have been successfully integrated into flow chemistry workflows. However, it appears this compound is not among them.

Researchers, scientists, and drug development professionals interested in flow chemistry applications are advised to consult literature for alternative solvents that have been successfully employed in continuous manufacturing processes. Commonly used polar aprotic solvents in flow chemistry include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, for which numerous application notes and protocols are available.

Given the absence of data, the creation of detailed application notes, experimental protocols, and visualizations for the use of this compound in flow chemistry is not possible at this time. Should new research emerge detailing its use in this context, this information will be updated accordingly.

Troubleshooting & Optimization

Optimizing Reaction Conditions with Hexamethylpropanediamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Hexamethylpropanediamide (HMPA) in chemical synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and offer practical solutions for optimizing reaction conditions.

Frequently Asked Questions (FAQs)

1. What is this compound (HMPA) and what are its primary applications in organic synthesis?

This compound, commonly known as HMPA, is a polar aprotic solvent with the formula [(CH₃)₂N]₃PO.[1] It is highly regarded for its exceptional ability to solvate cations, which significantly enhances the reactivity of organometallic reagents and accelerates slow SN2 reactions.[1] Its primary applications include:

  • Enhancing Nucleophilicity: HMPA is frequently used as a co-solvent to increase the rate of SN2 reactions by generating more "bare" anions, which are more potent nucleophiles.[1]

  • Organolithium Chemistry: It is widely employed in reactions involving organolithium reagents to break up oligomeric aggregates, thereby increasing their reactivity and influencing selectivity.[1]

  • Polymer Chemistry: HMPA serves as a specialty solvent for various polymers and gases.[1]

2. What are the major safety concerns associated with HMPA?

HMPA is classified as a substance with high chronic toxicity and is a suspected human carcinogen.[2] It has been shown to cause cancer in laboratory animals upon inhalation.[2] Due to these health risks, it is imperative to handle HMPA with extreme caution in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including impermeable gloves and splash goggles.[2]

3. What are the common, safer alternatives to HMPA?

Given the toxicity of HMPA, several alternatives are often employed. The choice of an alternative depends on the specific reaction requirements. Common substitutes include:

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent that can often replace HMPA as a cosolvent. Both are strong hydrogen bond acceptors and effectively solvate metal cations.[1]

  • N,N'-Dimethylpropyleneurea (DMPU): A tetraalkylurea that is a common substitute for HMPA.

  • 1,3-Dimethyl-2-imidazolidinone (DMI): Another urea-based solvent with physical properties similar to HMPA and DMPU, but with potentially lower toxicological risk.[3]

4. How does HMPA compare to its alternatives in terms of reaction performance?

The performance of HMPA versus its alternatives is highly dependent on the specific reaction. While alternatives can be effective, HMPA often provides superior results in terms of reaction rate and yield. For instance, in the alkylation of terminal acetylenes, DMI has been shown to be a comparable alternative to HMPA.

Data Presentation: Solvent Effects on the Alkylation of Terminal Acetylenes

The following table summarizes the yield of alkylated products from the reaction of 1-alkynyl tetrahydropyran-2-yl ethers with alkyl bromides, comparing HMPA and DMI as solvents.

Starting MaterialSolvent System (A/B)Yield (%)Reference
1-Dodecyne THP etherHMPA / HMPA78[3]
1-Dodecyne THP etherDMI / DMI83[3]
1-Dodecyne THP etherTHF / HMPA78[3]
1-Dodecyne THP etherTHF / DMI88[3]
1-Decyne THP etherHMPA / HMPA88[3]
1-Decyne THP etherDMI / DMI90[3]
1-Decyne THP etherTHF / HMPA75[3]
1-Decyne THP etherTHF / DMI75[3]

Solvent A was used for the deprotonation of the alkyne, and Solvent B was used for the addition of the alkyl bromide.

Troubleshooting Guide

Issue 1: Low or No Reaction Conversion

  • Question: I am not observing the expected product formation, or the reaction is proceeding very slowly, even with the use of HMPA. What are the possible causes and solutions?

  • Answer:

    • Purity of Reagents and Solvents: Ensure all reagents and solvents, particularly ethereal solvents like THF, are rigorously dried and purified. Trace amounts of water or other protic impurities can quench organometallic reagents and inhibit the reaction.

    • Activity of Organolithium Reagent: The titer of your organolithium reagent (e.g., n-butyllithium) may be lower than stated. It is advisable to titrate organolithium solutions periodically to determine their exact concentration.

    • Insufficient HMPA: In some cases, the amount of HMPA may be insufficient to effectively break up the aggregates of the organolithium reagent. A slight increase in the equivalents of HMPA might be necessary. However, be mindful that excess HMPA can complicate workup.

    • Temperature Control: Many reactions involving HMPA and organolithium reagents are conducted at low temperatures (e.g., -78 °C) to prevent side reactions. Ensure your cooling bath is maintaining the correct temperature.

Issue 2: Formation of Undesired Side Products

  • Question: My reaction is producing significant amounts of side products. How can I improve the selectivity?

  • Answer:

    • Order of Addition: The order in which reagents are added can be critical. For instance, in enolate chemistry, adding the alkylating agent to the pre-formed enolate is standard practice.

    • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can lead to decomposition or the formation of thermodynamically favored, but undesired, products. Monitor the reaction progress by TLC or another suitable technique to determine the optimal reaction time.

    • Nature of the Substrate: Highly hindered substrates may undergo elimination rather than substitution. In such cases, exploring alternative, less sterically demanding nucleophiles or electrophiles may be necessary.

Issue 3: Difficulty in Removing HMPA During Workup

  • Question: I am struggling to remove HMPA from my reaction mixture after the reaction is complete. What is the best procedure?

  • Answer:

    • HMPA is water-soluble, and aqueous extraction is the primary method for its removal. However, it can be tenacious.

    • Multiple Aqueous Washes: Perform multiple extractions with water or a saturated aqueous lithium chloride (LiCl) solution. For every 5 mL of HMPA, use at least 5 x 10 mL of water for the washes.

    • Acidic Wash: If your product is stable to acid, washing the organic layer with a dilute acid solution (e.g., 0.5 M HCl) can help to hydrolyze and remove HMPA.

    • Back Extraction: To minimize loss of a water-soluble product, the combined aqueous layers can be back-extracted with a less polar organic solvent.

Experimental Protocols

1. General Protocol for Alkylation of a Terminal Alkyne

This protocol is a generalized procedure for the alkylation of a terminal alkyne using n-butyllithium and HMPA as a co-solvent.

  • Materials:

    • Terminal alkyne

    • Anhydrous tetrahydrofuran (THF)

    • This compound (HMPA), freshly distilled

    • n-Butyllithium (in hexanes)

    • Alkyl halide

    • Anhydrous diethyl ether or pentane

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add the terminal alkyne and anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add HMPA (typically 1-2 equivalents) to the solution via syringe.

    • Slowly add a solution of n-butyllithium in hexanes (1.05 equivalents) dropwise, maintaining the temperature below -70 °C.

    • Stir the resulting solution for 30-60 minutes at -78 °C to ensure complete deprotonation.

    • Add the alkyl halide (1.0-1.2 equivalents) dropwise to the solution, again maintaining the low temperature.

    • After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether or pentane.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by flash column chromatography or distillation as required.

2. General Protocol for an SN2 Reaction Accelerated by HMPA

This protocol describes a general procedure for a nucleophilic substitution reaction where HMPA is used to enhance the rate.

  • Materials:

    • Nucleophile (e.g., a sodium or potassium salt of an alcohol, thiol, or cyanide)

    • Substrate with a good leaving group (e.g., an alkyl halide or tosylate)

    • Anhydrous polar aprotic solvent (e.g., THF, DMF, or acetonitrile)

    • This compound (HMPA), freshly distilled

    • Anhydrous diethyl ether or ethyl acetate

    • Water

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the nucleophile in the chosen anhydrous solvent.

    • Add HMPA (typically 10-20% by volume) to the solution.

    • Add the substrate to the reaction mixture.

    • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether or ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer extensively with water to remove HMPA and other water-soluble impurities, followed by a wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography, crystallization, or distillation.

Mandatory Visualizations

reaction_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification prep Prepare Dry Glassware and Reagents setup Assemble Apparatus under Inert Atmosphere prep->setup add_reagents Add Solvent, Substrate & HMPA setup->add_reagents cool Cool to Reaction Temperature add_reagents->cool add_base Add Base/Nucleophile (e.g., n-BuLi) cool->add_base react Stir and Monitor (TLC, GC, etc.) add_base->react quench Quench Reaction react->quench extract Aqueous Extraction (Remove HMPA) quench->extract dry Dry Organic Layer extract->dry purify Purify Product (Chromatography, etc.) dry->purify

Caption: Experimental workflow for a typical reaction using HMPA.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Reaction Yield? impure_reagents Impure/Wet Reagents? start->impure_reagents bad_base Inactive Base? start->bad_base temp_issue Incorrect Temperature? start->temp_issue dry_reagents Dry/Purify Reagents and Solvents impure_reagents->dry_reagents Yes titrate_base Titrate Base bad_base->titrate_base Yes check_temp Verify Temperature temp_issue->check_temp Yes

Caption: Troubleshooting logic for low reaction yield.

References

Troubleshooting low yield in reactions using Hexamethylpropanediamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Hexamethylpropanediamide (HMPA) in chemical reactions, particularly focusing on the problem of low yield.

Troubleshooting Guide: Low Reaction Yield

Low yields in reactions involving HMPA can stem from several factors related to reagent quality, reaction setup, and reaction parameters. This guide provides a systematic approach to identifying and resolving these issues.

Question: My reaction yield is significantly lower than expected. What are the potential causes related to HMPA?

Answer: Low yield in HMPA-assisted reactions can often be attributed to one or more of the following factors:

  • HMPA Quality and Purity: HMPA is highly hygroscopic and can degrade over time. Contamination with water or other impurities can quench sensitive reagents and catalyze side reactions.

  • Reaction Conditions: The concentration of HMPA, reaction temperature, and reaction time are critical parameters that can influence the reaction outcome.

  • Reagent Stoichiometry: The molar ratio of HMPA to other reagents, especially organolithium compounds, can significantly impact the reaction.

  • Handling and Storage: Improper handling and storage of HMPA can lead to its degradation and contamination.

The following flowchart outlines a systematic troubleshooting process:

Troubleshooting_Low_Yield start Low Reaction Yield check_hmpa_quality 1. Verify HMPA Quality start->check_hmpa_quality hmpa_pure HMPA is pure and dry check_hmpa_quality->hmpa_pure purify_hmpa Purify HMPA (distillation) hmpa_pure->purify_hmpa No check_reaction_conditions 2. Evaluate Reaction Conditions hmpa_pure->check_reaction_conditions Yes purify_hmpa->check_hmpa_quality conditions_optimal Conditions are optimal check_reaction_conditions->conditions_optimal optimize_conditions Optimize HMPA concentration, temperature, and time conditions_optimal->optimize_conditions No check_stoichiometry 3. Review Reagent Stoichiometry conditions_optimal->check_stoichiometry Yes optimize_conditions->check_reaction_conditions stoichiometry_correct Stoichiometry is correct check_stoichiometry->stoichiometry_correct adjust_stoichiometry Adjust HMPA:reagent ratio stoichiometry_correct->adjust_stoichiometry No check_handling 4. Assess Handling and Storage stoichiometry_correct->check_handling Yes adjust_stoichiometry->check_stoichiometry handling_proper Handling is proper check_handling->handling_proper improve_handling Implement proper handling and storage protocols handling_proper->improve_handling No end Yield Improved handling_proper->end Yes improve_handling->check_handling

Caption: Troubleshooting workflow for low reaction yield.

Frequently Asked Questions (FAQs)

HMPA Quality and Purification

Q1: How can I determine if my HMPA is of sufficient purity for my reaction?

A1: The purity of HMPA is critical for many reactions. You can assess its purity through the following methods:

  • Appearance: Pure HMPA should be a clear, colorless liquid. A yellow or brown tint can indicate degradation.

  • Water Content: Due to its hygroscopic nature, HMPA can absorb moisture from the air. Water content can be determined by Karl Fischer titration. For most sensitive reactions, the water content should be below 50 ppm.

  • NMR Spectroscopy: Proton and phosphorus NMR can help identify impurities and degradation products.

Q2: What is the recommended procedure for purifying HMPA?

A2: HMPA can be purified by distillation under reduced pressure. It is crucial to handle HMPA in a well-ventilated fume hood due to its carcinogenicity.

Experimental Protocol: HMPA Purification

  • Pre-drying: Stir the HMPA over calcium hydride (CaH₂) or barium oxide (BaO) overnight to remove gross amounts of water.

  • Distillation Setup: Assemble a distillation apparatus with a short path distillation head. Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen).

  • Distillation: Heat the flask containing HMPA and the drying agent gently under reduced pressure. Collect the fraction boiling at the appropriate temperature.

  • Storage: Store the purified HMPA over activated molecular sieves (4 Å) in a sealed container under an inert atmosphere.

Property Value
Boiling Point (at 760 mmHg)230-232 °C
Boiling Point (at 15 mmHg)115 °C
Boiling Point (at 1 mmHg)69-70 °C
Density1.03 g/mL

Caption: Physical properties of this compound.

Reaction Conditions and Stoichiometry

Q3: What is the optimal concentration of HMPA to use in my reaction?

A3: The optimal concentration of HMPA is highly dependent on the specific reaction. HMPA is typically used as a co-solvent in concentrations ranging from 5% to 25% (v/v) or as an additive in stoichiometric amounts relative to the lithium reagent.[1] For organolithium reactions, HMPA's primary role is to break down alkyllithium oligomers into more reactive monomers or dimers.

HMPA_Mechanism cluster_before Before HMPA Addition cluster_after After HMPA Addition RLi_oligomer (RLi)n (Less Reactive Oligomer) RLi_monomer RLi(HMPA)m (More Reactive Monomer) RLi_oligomer->RLi_monomer + HMPA

Caption: HMPA breaks up organolithium oligomers.

Excessive amounts of HMPA can sometimes be detrimental, leading to side reactions or difficulty in product purification. It is recommended to perform small-scale optimization experiments to determine the ideal concentration for your specific transformation.

Q4: Can HMPA inhibit my reaction?

A4: While HMPA is known to accelerate many reactions, particularly those involving organolithium reagents, it can inhibit certain reactions.[2] For instance, in reactions where the lithium cation plays a crucial catalytic role by coordinating to multiple reactive centers, strong solvation of the lithium by HMPA can sequester the cation and slow down or prevent the desired transformation. If you suspect inhibition, consider reducing the amount of HMPA or using an alternative co-solvent.

HMPA Concentration Effect on a Hypothetical Reaction
0%Low to moderate yield
5-10%Significant increase in yield
>20%Decrease in yield due to side reactions or inhibition

Caption: Example of HMPA concentration effect on yield.

Handling, Storage, and Alternatives

Q5: What are the best practices for handling and storing HMPA?

A5: HMPA is a suspected carcinogen and should be handled with extreme caution.[3][4] Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

For storage, HMPA should be kept in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

Q6: Are there any less hazardous alternatives to HMPA?

A6: Yes, due to the toxicity of HMPA, several alternatives have been developed. The suitability of an alternative depends on the specific reaction. Some common alternatives include:

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent that can also solvate cations, though generally less effective than HMPA.[6]

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU): A cyclic urea that is often a good substitute for HMPA.

  • 1,3-Dimethyl-2-imidazolidinone (DMI): Another urea-based solvent that can be used as an alternative.[6]

Solvent Dielectric Constant Boiling Point (°C) Notes
HMPA30232Highly effective but carcinogenic
DMSO47189Less toxic alternative, can be an oxidant
DMPU36247Good, less toxic substitute for HMPA
DMI38225Another less toxic alternative

Caption: Comparison of HMPA and its common alternatives.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for proper laboratory safety training and a thorough literature review for your specific reaction. Always consult the Safety Data Sheet (SDS) for this compound before use.

References

Technical Support Center: Managing Hexamethylpropanediamide and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The user query mentioned "Hexamethylpropanediamide," which is not a recognized chemical name. This support center addresses two plausible alternatives: Hexamethylphosphoramide (HMPA) and Hexamethylenediamine (HMDA) . Please ensure you are working with the correct chemical and consult the corresponding safety data sheet (SDS) before proceeding.

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with HMPA and HMDA.

Hexamethylphosphoramide (HMPA)

Hexamethylphosphoramide (HMPA) is a polar aprotic solvent used in organic synthesis. While it offers advantages in certain reactions, its toxicity necessitates careful handling and consideration of alternatives.

Frequently Asked Questions (FAQs) about HMPA

Q1: What are the primary hazards associated with HMPA?

A1: HMPA is a known carcinogen in rats and is reasonably anticipated to be a human carcinogen. It is also a reproductive toxin, interfering with spermatogenesis in rats. Acute exposure can cause irritation to the skin and eyes, while chronic exposure may lead to lung and kidney damage.

Q2: How does HMPA affect reaction mechanisms and stereoselectivity?

A2: HMPA is a strong Lewis base that coordinates with cations, such as Li⁺ in organolithium reagents. This breaks up aggregates of these reagents, increasing their reactivity and influencing the stereochemical outcome of reactions. For example, in the formation of lithium enolates, the addition of HMPA can favor the formation of (Z)-enolates.

Q3: What are some common side reactions or unexpected outcomes when using HMPA?

A3:

  • Altered Regioselectivity: In reactions with ambident nucleophiles, HMPA can alter the site of attack. For instance, in conjugate additions, HMPA can favor 1,4-addition over 1,2-addition.

  • Increased Reactivity Leading to Byproducts: The enhanced reactivity of reagents in the presence of HMPA can sometimes lead to undesired side reactions, such as polymerization or decomposition of sensitive substrates.

  • Difficulty in Removal: Due to its high boiling point (232-234 °C) and miscibility with water, removing HMPA from a reaction mixture can be challenging.

Q4: Are there safer alternatives to HMPA?

A4: Yes, several less hazardous alternatives to HMPA are available and should be considered:

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent that can often replace HMPA.

  • 1,3-Dimethyl-2-imidazolidinone (DMI): A less toxic alternative.

  • N,N'-Dimethylpropyleneurea (DMPU): Another common substitute for HMPA.

Q5: How should HMPA waste be handled and disposed of?

A5: HMPA waste should be treated as hazardous. It can be degraded by the action of hydrochloric acid, which breaks it down into protonated dimethylamine and phosphate. Always follow your institution's specific waste disposal guidelines.

Troubleshooting Guide for HMPA
IssuePossible CauseRecommended Solution
Unexpected Stereoisomer HMPA is altering the transition state of the reaction.Consider using an alternative solvent like DMPU or DMI, which may offer similar benefits with a different stereochemical outcome.
Low Reaction Yield Reagent decomposition due to high reactivity.Reduce the amount of HMPA or run the reaction at a lower temperature to moderate the reactivity.
Difficulty in Product Purification Residual HMPA in the final product.Perform multiple aqueous extractions. For non-polar products, washing the organic layer with brine can help remove HMPA.
Quantitative Toxicity Data for HMPA
Exposure RouteSpeciesLD50
OralRat2650 mg/kg
DermalRabbit2600 mg/kg
Inhalation (8 months exposure)RatNasal tumors at 400 ppb

Hexamethylenediamine (HMDA)

Hexamethylenediamine (HMDA) is a bifunctional amine primarily used in the synthesis of polymers, most notably Nylon 6,6. It is a corrosive and irritating compound.

Frequently Asked Questions (FAQs) about HMDA

Q1: What are the main safety concerns when working with HMDA?

A1: HMDA is corrosive and can cause severe burns to the skin and eyes. Inhalation of its dust or vapors can irritate the respiratory tract. It is moderately toxic if ingested or absorbed through the skin.

Q2: What are common side reactions of HMDA in a research setting?

A2:

  • Uncontrolled Polymerization: As a difunctional monomer, HMDA can undergo rapid and sometimes uncontrolled polymerization, especially in the presence of suitable co-monomers and catalysts.

  • Reaction with Carbon Dioxide: HMDA can react with atmospheric carbon dioxide to form carbonates, which may interfere with subsequent reactions.

  • Incompatibility with Acids and Oxidizers: HMDA reacts vigorously with strong acids and oxidizing agents.

Q3: How can I minimize side reactions when using HMDA?

A3:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric CO2.

  • Controlled Addition: Add HMDA slowly to the reaction mixture, especially when reacting with acyl chlorides or other highly reactive species, to manage the reaction exotherm.

  • Purity: Use high-purity HMDA, as impurities can lead to unexpected side reactions and affect polymer properties.

Q4: What is the recommended first aid for HMDA exposure?

A4:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them water to drink. Seek immediate medical attention.

Troubleshooting Guide for HMDA
IssuePossible CauseRecommended Solution
Product Discoloration (Yellowing) Air oxidation of the amine groups.Use an inert atmosphere and consider using an antioxidant if compatible with your reaction.
Inconsistent Polymer Molecular Weight Impurities in HMDA or incorrect stoichiometry.Ensure the purity of your HMDA and accurately measure all reactants.
Gel Formation in Polymerization Uncontrolled cross-linking reactions.Carefully control the reaction temperature and monomer addition rate.
Quantitative Toxicity Data for HMDA
Exposure RouteSpeciesLD50
OralRat750 - 1160 mg/kg
DermalRabbit1110 mg/kg
DermalRat1900 mg/kg

Visualizations

HMPA_Metabolic_Activation HMPA Hexamethylphosphoramide (HMPA) Metabolite1 Hydroxymethyl Pentamethylphosphoramide (HM-Me5-PA) HMPA->Metabolite1 Hydroxylation Metabolite2 N,N'-bis(hydroxymethyl)- tetramethylphosphoramide Metabolite1->Metabolite2 Further Hydroxylation Metabolite3 N,N',N''-tris(hydroxymethyl)- trimethylphosphoramide Metabolite2->Metabolite3 Further Hydroxylation ReactiveIntermediates Multifunctional, Cross-linking Agents Metabolite2->ReactiveIntermediates Metabolite3->ReactiveIntermediates DNA_Adducts DNA Adducts & Mutagenicity ReactiveIntermediates->DNA_Adducts

Caption: Metabolic activation pathway of HMPA leading to mutagenicity.

HMDA_Exposure_Workflow cluster_handling Handling and Exposure cluster_effects Physiological Effects cluster_response First Aid Response Start Handling HMDA Exposure Exposure Occurs Start->Exposure Inhalation Inhalation Exposure->Inhalation Vapors/Dust Dermal Dermal Contact Exposure->Dermal Direct Contact Inestion Inestion Exposure->Inestion Accidental Resp_Irritation Respiratory Tract Irritation Inhalation->Resp_Irritation Skin_Burns Severe Skin Burns & Corrosion Dermal->Skin_Burns Ingestion Ingestion GI_Irritation Gastrointestinal Irritation & Burns Ingestion->GI_Irritation Move_Fresh_Air Move to Fresh Air Resp_Irritation->Move_Fresh_Air Flush_Water Flush with Water (15 min) Skin_Burns->Flush_Water Seek_Medical Seek Immediate Medical Attention GI_Irritation->Seek_Medical Move_Fresh_Air->Seek_Medical Flush_Water->Seek_Medical

Caption: Workflow for handling HMDA exposure and the resulting physiological effects.

Technical Support Center: Purification of Hexamethylpropanediamide Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of products from Hexamethylpropanediamide reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound products.

Problem 1: Low Yield of Purified Product

Possible CauseSuggested Solution
Incomplete Reaction Before starting purification, confirm reaction completion using techniques like TLC, LC-MS, or NMR to avoid purifying a mixture of starting materials and product.[1]
Product Loss During Extraction - Ensure the pH of the aqueous phase is optimized to prevent the amide from becoming charged and partitioning into the aqueous layer. - Perform multiple extractions with smaller volumes of organic solvent for better recovery.[2][3][4][5] - If an emulsion forms, try adding brine to break it, or allow the mixture to stand for a longer period.[4]
Product "Oiling Out" During Crystallization This occurs when the product comes out of solution above its melting point. Re-dissolve the oil in a slightly larger volume of hot solvent and allow it to cool more slowly. Using a co-solvent system might also be beneficial.[6]
Product Adsorption on Chromatography Stationary Phase For polar amides, consider using a more polar mobile phase or a different stationary phase (e.g., alumina or reverse-phase silica) to improve elution.[7][8]

Problem 2: Presence of Impurities in the Final Product

Possible CauseSuggested Solution
Unreacted Starting Materials - Carboxylic Acid: Wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove unreacted carboxylic acid.[3] - Amine: Wash the organic layer with a dilute aqueous acid (e.g., dilute HCl) to protonate and remove the unreacted amine.[3]
Side-Reaction Byproducts (from Acyl Chloride Route) - Diacylated Amine (Imide): This can be difficult to remove. Consider optimizing reaction conditions (e.g., slow addition of acyl chloride at low temperature) to minimize its formation.[9] Chromatographic separation may be necessary. - Anhydride Formation: If excess acyl chloride is used, it can react with the carboxylic acid byproduct. Washing with a base can help hydrolyze the anhydride.
Side-Reaction Byproducts (from Carboxylic Acid Route with Coupling Agents) - Urea Byproduct (from DCC): Dicyclohexylurea (DCU) is often insoluble in many organic solvents and can be removed by filtration.[10] - EDC and HOBt Byproducts: These are generally water-soluble and can be removed during aqueous workup.
Residual Solvents Dry the purified product under high vacuum for an extended period. The choice of drying temperature should be below the product's melting or decomposition point.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my this compound reaction?

A1: Common impurities include unreacted starting materials (the corresponding dicarboxylic acid and diamine), byproducts from the specific coupling method used (e.g., urea from DCC), and potential side products like oligomers or incompletely reacted intermediates where only one of the two amine or acid groups has reacted.[9][10]

Q2: My this compound product is a viscous oil that won't crystallize. What can I do?

A2: "Oiling out" is a common issue with amide purification.[6] Here are a few troubleshooting steps:

  • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface to induce nucleation.[6]

  • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the solution to act as a template for crystallization.

  • Solvent System: Experiment with different solvent systems, including mixed solvents. A solvent in which your product is sparingly soluble at room temperature but highly soluble when hot is ideal.[11]

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Rapid cooling often promotes oiling out.[6]

  • Purification by Chromatography: If crystallization fails, column chromatography is a reliable alternative for purifying oily products.[7][8]

Q3: How can I effectively monitor the progress of my this compound synthesis to know when to begin purification?

A3: Reaction monitoring is crucial to avoid working up an incomplete reaction.[1]

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the disappearance of starting materials and the appearance of the product.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information about the presence of starting materials, product, and any major byproducts by their mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or by taking aliquots to determine the ratio of starting material to product.[12]

Q4: What is the best chromatographic method for purifying polar diamides like this compound?

A4: The choice of chromatography depends on the polarity of your specific product and impurities.

  • Normal-Phase Chromatography: Using silica gel or alumina is common. For highly polar amides that don't move much on the column, you may need to use a more polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol.[7]

  • Reverse-Phase Chromatography: This can be effective for very polar compounds. The stationary phase is nonpolar (e.g., C18), and a polar solvent system (e.g., water/acetonitrile or water/methanol) is used.[13]

  • Mixed-Mode Chromatography: This technique uses a stationary phase with both reversed-phase and ion-exchange properties and can be very effective for separating compounds with a wide range of polarities.[13]

Experimental Protocols

Protocol 1: General Aqueous Workup for Amide Purification

  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • If a solid byproduct like dicyclohexylurea (DCU) has precipitated, remove it by filtration.

  • Transfer the filtrate to a separatory funnel.

  • Dilute the mixture with an organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer sequentially with:

    • A dilute acid (e.g., 1 M HCl) to remove any unreacted amine.

    • A dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid.

    • Brine (saturated NaCl solution) to remove residual water and help break any emulsions.[4]

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization of a Solid Amide Product

  • Dissolve the crude amide product in a minimal amount of a suitable hot solvent. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures.[11]

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow reaction This compound Reaction Mixture workup Aqueous Workup (Acid/Base Washes) reaction->workup extraction Solvent Extraction workup->extraction drying Drying and Concentration extraction->drying crude Crude Product drying->crude purification Purification Step crude->purification cryst Crystallization purification->cryst If solid chrom Column Chromatography purification->chrom If oil or impurities persist pure Pure this compound cryst->pure chrom->pure

Caption: General purification workflow for this compound.

troubleshooting_logic start Purification Attempt low_yield Low Yield? start->low_yield impure Product Impure? low_yield->impure No incomplete_rxn Check Reaction Completion low_yield->incomplete_rxn Yes unreacted_sm Acid/Base Wash impure->unreacted_sm Yes success Pure Product impure->success No extraction_loss Optimize Extraction incomplete_rxn->extraction_loss cryst_fail Troubleshoot Crystallization extraction_loss->cryst_fail cryst_fail->success side_products Chromatography or Re-optimize Synthesis unreacted_sm->side_products side_products->success

Caption: Troubleshooting logic for purification challenges.

References

Technical Support Center: Hexamethylphosphoramide (HMPA) in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Hexamethylphosphoramide (HMPA) to improve the solubility of reagents in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Hexamethylphosphoramide (HMPA) and why is it used as a solvent?

A1: Hexamethylphosphoramide (HMPA) is a highly polar, aprotic solvent with the chemical formula [(CH₃)₂N]₃PO.[1] It is particularly effective at solvating cations, which leaves the corresponding anion more reactive. This property makes it a valuable co-solvent in various organic reactions, especially those involving organometallic reagents and in situations where reagents exhibit poor solubility in other common solvents.[1][2] HMPA is also used as a specialty solvent for polymers and gases.[1]

Q2: What are the primary safety concerns associated with HMPA?

A2: HMPA is considered a hazardous chemical and is a suspected carcinogen in humans. It is crucial to handle HMPA with appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment (PPE) such as chemical-resistant gloves and safety goggles. Due to its toxicity, safer alternatives should be considered when possible.

Q3: What are some safer alternatives to HMPA?

A3: Several alternatives to HMPA are available, though their efficacy can be reaction-dependent. Common alternatives include:

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent that can often replace HMPA.[1][3]

  • N,N'-Dimethylpropyleneurea (DMPU): A cyclic urea that is a less toxic alternative.

  • 1,3-Dimethyl-2-imidazolidinone (DMI): Another cyclic urea derivative considered to be a safer substitute for HMPA in some applications, such as the alkylation of terminal acetylenes.[4]

Troubleshooting Guides

Issue 1: Reagent Precipitation Upon Addition of HMPA

Q: I observed precipitation of my reagent after adding HMPA as a co-solvent. What could be the cause and how can I resolve it?

A: Precipitation upon adding HMPA can occur due to a few reasons:

  • "Salting out" effect: While HMPA is an excellent solvent for many compounds, the introduction of a highly polar co-solvent can sometimes decrease the solubility of a reagent that was dissolved in a less polar primary solvent.

  • Temperature effects: The dissolution of some compounds can be exothermic or endothermic. A significant temperature change upon adding HMPA could lead to precipitation if the solubility of your reagent is highly temperature-dependent.

  • Reaction with impurities: HMPA can be hygroscopic and may contain water or other impurities that could react with your reagent, leading to an insoluble product.

Troubleshooting Steps:

  • Incremental Addition: Add HMPA dropwise to the solution while vigorously stirring. This can help to avoid localized high concentrations of HMPA that might induce precipitation.

  • Temperature Control: Maintain a constant temperature during the addition of HMPA using a water or oil bath.

  • Solvent Order: Try reversing the order of addition. Dissolve the reagent in HMPA first, and then add this solution to the reaction mixture.

  • Use Anhydrous HMPA: Ensure you are using dry HMPA, especially for moisture-sensitive reactions.

Issue 2: Incomplete Dissolution of a Reagent in HMPA

Q: My reagent is not fully dissolving in HMPA, even though it is reported to be a good solvent. What steps can I take?

A: Incomplete dissolution can be frustrating. Here are some common causes and solutions:

  • Insufficient Solvent Volume: The concentration of your reagent may be too high for the volume of HMPA used.

  • Low Temperature: The solubility of many compounds increases with temperature.

  • Solid-State Properties: The crystalline form of your reagent can significantly impact its solubility.

  • Sonication: Mechanical energy can help to break down solid aggregates and improve dissolution.

Troubleshooting Steps:

  • Increase Solvent Volume: Gradually add more HMPA until the reagent dissolves completely.

  • Gentle Heating: Warm the mixture gently while stirring. Be cautious and ensure your reagent is stable at elevated temperatures.

  • Sonication: Place the mixture in an ultrasonic bath for short intervals.

  • Particle Size Reduction: If possible, grind your solid reagent to a fine powder to increase the surface area available for solvation.

Data Presentation

Table 1: Illustrative Solubility of a Poorly Soluble Drug Candidate in Different Solvents

Solvent SystemSolubility (mg/mL)Notes
Water< 0.01Practically insoluble.
Ethanol1.5Slightly soluble.
DMSO25Good solubility.
THF10Moderate solubility.
THF / HMPA (9:1)50Significant improvement with HMPA as a co-solvent.

Disclaimer: The data in this table is illustrative and intended for comparative purposes only. Actual solubilities will vary depending on the specific compound and experimental conditions.

Table 2: Qualitative Solubility of Common Reagent Classes in HMPA

Reagent ClassSolubility in HMPANotes
Organolithium ReagentsHighHMPA breaks up oligomers, increasing reactivity.[1][5]
Grignard ReagentsModerate to HighHMPA can enhance reactivity.
Lithium SaltsHighExcellent solvent for many lithium salts.
Poorly Soluble APIsVaries (often high)Effective for many drug candidates with low aqueous solubility.
PolymersHighA specialty solvent for many types of polymers.[1]

Experimental Protocols

Protocol 1: General Procedure for Dissolving a Poorly Soluble Drug for In Vitro Assays
  • Preparation: Weigh the desired amount of the poorly soluble drug into a clean, dry vial.

  • Initial Solubilization: Add a minimal amount of pure HMPA (e.g., 10-20 µL) directly to the solid drug.

  • Vortexing: Vortex the vial vigorously for 1-2 minutes to ensure complete dissolution in HMPA. A clear solution should be obtained.

  • Dilution: To this concentrated stock, add your primary solvent (e.g., DMSO, ethanol, or aqueous buffer) dropwise while continuously vortexing to achieve the final desired concentration.

  • Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use in the assay.

Protocol 2: Alkylation of a Ketone using HMPA as a Co-solvent

This protocol describes the alkylation of an unsymmetrical ketone at the less substituted alpha-carbon (kinetic enolate formation).

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous tetrahydrofuran (THF).

  • Base Preparation: Cool the flask to -78 °C using a dry ice/acetone bath. Add diisopropylamine to the THF, followed by the slow, dropwise addition of n-butyllithium. Stir the mixture for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

  • Enolate Formation: Slowly add the ketone to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.

  • HMPA Addition: Add HMPA (typically 1-2 equivalents relative to the ketone) to the enolate solution. The HMPA helps to break up any enolate aggregates, increasing the nucleophilicity of the enolate.[2][5]

  • Alkylation: Add the alkyl halide dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Mandatory Visualizations

troubleshooting_workflow start Start: Reagent Solubility Issue precipitation Precipitation Observed? start->precipitation incomplete_dissolution Incomplete Dissolution precipitation->incomplete_dissolution No incremental_addition Try Incremental Addition of HMPA precipitation->incremental_addition Yes increase_volume Increase HMPA Volume incomplete_dissolution->increase_volume Yes temp_control Control Temperature incremental_addition->temp_control reverse_addition Reverse Order of Addition temp_control->reverse_addition use_anhydrous Use Anhydrous HMPA reverse_addition->use_anhydrous success Success: Reagent Dissolved use_anhydrous->success failure Still Unresolved: Consult further literature or consider alternative solvent use_anhydrous->failure gentle_heating Apply Gentle Heat increase_volume->gentle_heating sonication Use Sonication gentle_heating->sonication particle_size Reduce Particle Size sonication->particle_size particle_size->success particle_size->failure

Caption: Troubleshooting workflow for reagent solubility issues with HMPA.

sn2_workflow start Start: SN2 Reaction dissolve_nucleophile Dissolve Nucleophile in Primary Solvent start->dissolve_nucleophile dissolve_electrophile Dissolve Electrophile in Primary Solvent start->dissolve_electrophile add_hmpa Add HMPA as Co-solvent to Nucleophile Solution dissolve_nucleophile->add_hmpa combine_reactants Slowly Add Electrophile Solution to Nucleophile/HMPA Mixture dissolve_electrophile->combine_reactants add_hmpa->combine_reactants reaction Stir at Appropriate Temperature combine_reactants->reaction workup Reaction Quench and Workup reaction->workup purification Purify Product workup->purification end End: Isolated Product purification->end

Caption: Generalized experimental workflow for an SN2 reaction using HMPA.

Caption: Mechanism of HMPA-enhanced reactivity via cation solvation.

References

Technical Support Center: Hexamethylpropanediamide Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis and scale-up of Hexamethylpropanediamide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this compound production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a polyamide synthesized from the condensation reaction of a six-carbon diamine (hexamethylenediamine) and a three-carbon dicarboxylic acid (propanedioic acid or its derivative). Its properties, such as thermal stability and mechanical strength, are influenced by the length of its polymer chains. Polyamides like this compound find applications in various industries, including as engineering plastics, in automotive components, and textiles.

Q2: What are the primary synthesis routes for this compound on a large scale?

The industrial production of this compound, like other aliphatic polyamides, is typically achieved through two main methods:

  • Melt Polymerization: This process involves the direct reaction of the diamine and diacid monomers in a molten state at high temperatures and pressures. Water, a byproduct of the condensation reaction, is continuously removed to drive the polymerization forward.

  • Solid-State Polycondensation (SSP): In this method, a low molecular weight prepolymer, often produced via melt polymerization, is heated to a temperature below its melting point but above its glass transition temperature. This allows for a further increase in molecular weight in the solid phase. SSP is particularly useful for achieving high-performance polymers with excellent thermal stability.

Q3: What are the critical parameters to control during the scale-up of this compound synthesis?

Several parameters are crucial for a successful and reproducible scale-up:

  • Stoichiometry: Precise control of the molar ratio of the diamine and diacid monomers is essential. An imbalance can lead to lower molecular weight and affect the final properties of the polymer.

  • Temperature: Maintaining a uniform and controlled temperature profile throughout the reactor is critical to prevent thermal degradation and side reactions.

  • Pressure and Water Removal: In melt polymerization, the efficient removal of water is necessary to achieve a high degree of polymerization. This is often controlled by regulating the pressure within the reactor.

  • Agitation: Proper mixing is vital to ensure homogeneity of the reaction mixture and efficient heat and mass transfer.

  • Reaction Time: The duration of the polymerization process directly impacts the molecular weight and properties of the final product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of this compound synthesis.

Issue 1: Low Molecular Weight and Poor Mechanical Properties

Symptoms:

  • The final polymer has a lower than expected viscosity.

  • Molded or extruded parts are brittle and exhibit poor tensile strength.

Possible Causes & Solutions:

CauseSolution
Inaccurate Monomer Stoichiometry Ensure precise weighing and charging of both hexamethylenediamine and propanedioic acid. Use high-purity monomers to avoid reactive impurities that can disrupt the stoichiometry.
Inefficient Water Removal During melt polymerization, ensure the vacuum system is operating effectively to remove water, the condensation byproduct. For SSP, ensure the inert gas flow is sufficient to carry away volatiles.
Insufficient Reaction Time Increase the reaction time at the final polymerization temperature to allow for further chain growth. Monitor the melt viscosity or torque on the agitator to determine the reaction endpoint.
Presence of Monofunctional Impurities Analyze the raw materials for monofunctional impurities that can act as chain terminators. Purify the monomers if necessary.
Issue 2: Polymer Discoloration (Yellowing or Browning)

Symptoms:

  • The polymer pellets or final product have an undesirable yellow or brown tint.

Possible Causes & Solutions:

CauseSolution
Thermal Degradation Reduce the polymerization temperature or reaction time. Ensure that there are no "hot spots" in the reactor through efficient agitation and proper heating control. The use of thermal stabilizers can also mitigate degradation.
Oxidation Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the polymerization process to prevent oxidation of the monomers and polymer.
Impurities in Monomers Trace impurities in the raw materials can lead to color formation at high temperatures. Use high-purity monomers.
Issue 3: Inconsistent Batch-to-Batch Product Quality

Symptoms:

  • Significant variations in molecular weight, color, and mechanical properties between different production batches.

Possible Causes & Solutions:

CauseSolution
Variability in Raw Material Quality Implement stringent quality control procedures for incoming raw materials, including purity analysis.
Inconsistent Process Parameters Ensure that all process parameters (temperature, pressure, reaction time, agitation speed) are precisely controlled and logged for each batch.
Reactor Cleaning Issues Inadequate cleaning between batches can lead to cross-contamination. Implement and validate a thorough reactor cleaning protocol.

Experimental Protocols

Melt Polymerization of this compound (Lab Scale)

This protocol is a general guideline and may require optimization.

  • Nylon Salt Formation:

    • In a beaker, dissolve equimolar amounts of hexamethylenediamine and propanedioic acid in deionized water to form a concentrated salt solution (nylon salt).

  • Polycondensation:

    • Transfer the nylon salt solution to a high-pressure reactor equipped with a mechanical stirrer, a nitrogen inlet, and a condenser for water removal.

    • Purge the reactor with nitrogen to remove any oxygen.

    • Heat the reactor to approximately 220°C under autogenous pressure to evaporate the water and initiate polymerization.

    • Once most of the water has been removed, gradually increase the temperature to 250-270°C while slowly reducing the pressure to a full vacuum.

    • Continue the reaction under vacuum for 1-2 hours to increase the molecular weight. The reaction progress can be monitored by the increase in stirrer torque.

  • Extrusion and Pelletization:

    • Once the desired viscosity is reached, extrude the molten polymer through a die into a water bath to solidify it.

    • Pelletize the solidified polymer strands.

Visualizations

Below are diagrams illustrating key workflows and relationships in this compound synthesis scale-up.

Troubleshooting_Low_Molecular_Weight start Low Molecular Weight Detected cause1 Inaccurate Stoichiometry start->cause1 cause2 Inefficient Water Removal start->cause2 cause3 Insufficient Reaction Time start->cause3 cause4 Monofunctional Impurities start->cause4 solution1 Verify Monomer Purity & Ratio cause1->solution1 solution2 Optimize Vacuum/Inert Gas Flow cause2->solution2 solution3 Increase Polymerization Time cause3->solution3 solution4 Purify Raw Materials cause4->solution4

Caption: Troubleshooting workflow for low molecular weight.

Scale_Up_Process_Flow cluster_prep Monomer Preparation cluster_poly Polymerization cluster_finish Finishing monomer_prep Monomer Purification & Stoichiometric Mixing melt_poly Melt Polymerization (High T, P) monomer_prep->melt_poly ssp Solid-State Polycondensation (Lower T, Vacuum/Inert Gas) melt_poly->ssp Optional: For High MW extrusion Extrusion & Pelletization melt_poly->extrusion ssp->extrusion qc Quality Control Analysis extrusion->qc

Caption: General scale-up process flow for this compound.

Technical Support Center: Minimizing Toxicity Risks of Hexamethylpropanediamide

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the potential health hazards of Hexamethylpropanediamide?

A1: While specific data is unavailable, based on structurally similar compounds like Hexamethylenediamine, potential hazards may include:

  • Skin and Eye Irritation: Aliphatic amides can be irritating to the skin and eyes. Some can cause severe burns and eye damage.[1]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1]

  • Toxicity: Some short-chain amides can be harmful if swallowed or absorbed through the skin.[2]

Q2: What are the primary routes of exposure to this compound in a laboratory setting?

A2: The primary routes of exposure are:

  • Dermal (Skin) Contact: Direct contact with the solid or solutions. Many amides can be absorbed through the skin.[3]

  • Inhalation: Breathing in dust particles of the solid compound.

  • Ingestion: Accidental swallowing of the substance.

  • Ocular (Eye) Contact: Direct contact with the eyes.

Q3: What immediate first aid measures should be taken in case of exposure?

A3:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4][5]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4][5]

Troubleshooting Guides

Scenario 1: Small Spill of this compound Powder
  • Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.

  • Contain the Spill: Use a dry absorbent material like sand or vermiculite to cover the spill. Do not use water.

  • Clean-up: Carefully sweep the absorbed material into a designated chemical waste container. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of Waste: Label the waste container and dispose of it according to your institution's hazardous waste procedures.

Scenario 2: Contaminated Personal Protective Equipment (PPE)
  • Remove Contaminated PPE Carefully: Avoid cross-contamination. Remove gloves using the proper technique (glove-to-glove, then skin-to-skin).

  • Dispose of Single-Use PPE: Dispose of gloves, disposable lab coats, and other single-use items in a designated hazardous waste container.

  • Decontaminate Reusable PPE: If reusable goggles or face shields are contaminated, decontaminate them according to the manufacturer's instructions before reuse.

  • Wash Hands: Always wash your hands thoroughly with soap and water after handling the chemical and removing PPE.

Data Presentation

Table 1: Toxicological Data for Hexamethylenediamine (CAS: 124-09-4) - A Structurally Related Compound

MetricValueSpeciesReference
Acute Oral LD50750 - 1500 mg/kgRat[6]
Skin IrritationExtremely irritatingGuinea Pig[6]
Eye IrritationExtremely irritatingGuinea Pig[6]

Note: This data is for Hexamethylenediamine, not this compound. It is provided as an illustrative example of the potential toxicity of a related compound.

Experimental Protocols

Protocol for Safe Handling and Weighing of this compound
  • Designated Area: Conduct all work with this compound in a designated area of the laboratory, such as a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use.

    • Eye Protection: Wear chemical splash goggles.

    • Body Protection: Wear a lab coat. For larger quantities, a chemical-resistant apron is recommended.

  • Weighing:

    • Weigh the compound in a fume hood to minimize inhalation exposure.

    • Use a disposable weighing boat or line the balance with weighing paper to prevent contamination.

    • Close the primary container immediately after dispensing.

  • Cleaning:

    • Clean any spills on the balance or surrounding area immediately.

    • Wipe down the work area with an appropriate solvent and then with soap and water after completion of the task.

  • Waste Disposal:

    • Dispose of all contaminated materials (weighing boats, gloves, etc.) in a properly labeled hazardous waste container.

Visualizations

SpillResponse Start Spill Occurs Alert Alert Personnel & Evacuate Area Start->Alert Assess Assess Spill Size & Hazard Alert->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) SmallSpill->PPE EHS Contact EHS & Evacuate Lab LargeSpill->EHS Contain Contain with Dry Absorbent PPE->Contain Cleanup Sweep into Waste Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Workflow for responding to a this compound spill.

PPESelection Task Handling This compound Solid Solid Form? Task->Solid Liquid Liquid/Solution? Task->Liquid Weighing Weighing Powder Solid->Weighing HandlingSolution Handling Solution Liquid->HandlingSolution Goggles Chemical Splash Goggles Weighing->Goggles Gloves Chemical Resistant Gloves Weighing->Gloves LabCoat Lab Coat Weighing->LabCoat FumeHood Work in Fume Hood Weighing->FumeHood HandlingSolution->Goggles HandlingSolution->Gloves HandlingSolution->LabCoat

Caption: Logic diagram for selecting appropriate PPE.

References

Technical Support Center: Catalyst Deactivation in the Presence of Hexamethylpropanediamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on catalyst deactivation specifically caused by hexamethylpropanediamide is limited in publicly available literature. The following troubleshooting guide and frequently asked questions are based on established principles of catalyst deactivation by analogous compounds, such as other amides and nitrogen-containing molecules. These should serve as a general guideline for researchers.

Troubleshooting Guide

This guide is designed to help researchers identify and address potential catalyst deactivation issues when using this compound (HMPA) or similar compounds in their reactions.

Observed Issue Potential Cause Recommended Action(s)
Gradual or rapid decrease in reaction rate and/or product yield. Catalyst Poisoning: The nitrogen atoms in this compound can act as Lewis bases and strongly adsorb to the active sites of the catalyst, blocking access for reactants.[1] This is a common deactivation mechanism for metal catalysts like palladium and rhodium when nitrogen-containing compounds are present.[1]1. Catalyst Screening: Test different types of catalysts. Some may be more resistant to poisoning by nitrogen-containing compounds. 2. Temperature Modification: Cautiously increasing the reaction temperature may sometimes help to desorb the poison from the catalyst surface, but this can also lead to thermal degradation. 3. Competitive Adsorption: Introduce a less-coordinating additive that can compete for active sites without inhibiting the main reaction.
Change in product selectivity. Selective Poisoning or Active Site Modification: this compound may preferentially bind to certain types of active sites, altering the catalytic pathway and leading to the formation of different products.[2]1. Detailed Product Analysis: Use techniques like GC-MS or NMR to identify all products and byproducts to understand the new reaction pathway. 2. Catalyst Characterization: Analyze the catalyst surface before and after the reaction using techniques like XPS or TPD to identify changes in the catalyst's electronic or surface properties.
No reaction or complete inhibition from the start. Strong Catalyst Inhibition: The concentration of this compound may be high enough to completely block all active sites on the catalyst from the beginning of the reaction.1. Reduce this compound Concentration: If possible, lower the concentration of the diamide in the reaction mixture. 2. Staged Addition: Introduce the this compound to the reaction mixture gradually after the initial catalytic turnover has begun.
Difficulty in catalyst recovery and reuse. Irreversible Poisoning or Leaching: The interaction between the this compound and the catalyst may be irreversible, or it may promote the leaching of the active metal from the support.1. Test for Leaching: Analyze the reaction mixture for the presence of the catalytic metal using ICP-MS or a similar technique. 2. Regeneration Attempts: Attempt to regenerate the catalyst through washing with appropriate solvents or thermal treatments to remove the adsorbed poison. (See Experimental Protocols section).

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of catalyst deactivation by this compound?

A1: The most probable mechanism is catalyst poisoning . The lone pairs of electrons on the nitrogen atoms of the amide groups in this compound can coordinate strongly to the metal active sites of the catalyst.[1] This adsorption blocks the sites that are necessary for the intended catalytic reaction to occur, leading to a decrease in activity.

Q2: Which types of catalysts are most susceptible to deactivation by this compound?

A2: Catalysts based on late transition metals, such as palladium, platinum, rhodium, and nickel , are particularly susceptible to poisoning by nitrogen-containing compounds.[1][3] These metals have a high affinity for the lone pair electrons on nitrogen atoms.

Q3: Can a catalyst deactivated by this compound be regenerated?

A3: Regeneration may be possible, depending on the strength of the interaction. If the diamide is weakly adsorbed (physisorption), it might be removed by washing with a suitable solvent or by a mild thermal treatment under an inert atmosphere. However, if the diamide is strongly chemisorbed, regeneration can be more challenging and may require more aggressive treatments, which could also damage the catalyst structure.

Q4: How can I minimize catalyst deactivation when using this compound?

A4: Consider the following strategies:

  • Catalyst Selection: Choose a catalyst that is known to be more resistant to poisoning by nitrogen-containing ligands.

  • Reaction Conditions: Optimize the reaction temperature and pressure. Lower temperatures might reduce the strength of the poison's adsorption.

  • Protecting Groups: If chemically feasible, temporarily protect the amide functional groups to reduce their coordinating ability.

  • Support Effects: The nature of the catalyst support can influence its susceptibility to poisoning. Experiment with different support materials (e.g., carbon, silica, alumina).

Q5: What analytical techniques can I use to confirm catalyst deactivation by this compound?

A5: A combination of techniques can provide evidence for deactivation:

  • Kinetic Studies: Monitor the reaction rate over time. A continuous decrease in rate is indicative of deactivation.

  • Surface Area Analysis (BET): A significant decrease in surface area might suggest fouling or pore blockage.

  • X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of nitrogen on the catalyst surface after the reaction.

  • Temperature-Programmed Desorption (TPD): Can be used to study the strength of adsorption of the diamide on the catalyst surface.

Experimental Protocols

Protocol 1: Catalyst Deactivation Study

Objective: To determine the effect of this compound on catalyst activity over time.

Methodology:

  • Set up two identical parallel reactions. One reaction will be the control, and the other will contain a specific concentration of this compound.

  • Charge each reactor with the catalyst and reactants, excluding the diamide from the control reaction.

  • Add the specified amount of this compound to the experimental reactor.

  • Initiate both reactions under the desired temperature and pressure.

  • Take samples from both reactors at regular time intervals.

  • Analyze the samples using a suitable technique (e.g., GC, HPLC) to determine the conversion of reactants and the yield of products.

  • Plot the conversion/yield versus time for both reactions. A significant difference in the rate of reaction between the control and the experimental run will indicate catalyst deactivation.

Protocol 2: Catalyst Regeneration Trial

Objective: To attempt the regeneration of a catalyst deactivated by this compound.

Methodology:

  • After a reaction where deactivation has been observed, carefully recover the catalyst by filtration or centrifugation.

  • Solvent Washing:

    • Wash the recovered catalyst multiple times with a solvent in which this compound is highly soluble but the catalyst is not.

    • Dry the catalyst under vacuum.

  • Thermal Treatment:

    • Place the washed and dried catalyst in a tube furnace.

    • Heat the catalyst to a moderate temperature (e.g., 200-400 °C, the optimal temperature will depend on the catalyst's thermal stability) under a flow of inert gas (e.g., nitrogen, argon) for several hours.

  • Activity Test:

    • Use the regenerated catalyst in a new reaction under the same conditions as the original experiment (without the addition of fresh this compound).

    • Compare the initial reaction rate with that of the fresh and the deactivated catalyst to assess the extent of regeneration.

Visualizations

Catalyst_Poisoning_Pathway ActiveCatalyst Active Catalyst Site PoisonedCatalyst Poisoned Catalyst Site (Inactive) ActiveCatalyst->PoisonedCatalyst Deactivation Products Products ActiveCatalyst->Products Catalyzes formation of Reactants Reactants Reactants->ActiveCatalyst Binds to HMPA This compound (Poison) HMPA->ActiveCatalyst Strongly Adsorbs

Caption: A simplified signaling pathway of catalyst poisoning by this compound.

Troubleshooting_Workflow Start Decreased Catalytic Activity Observed CheckPoisoning Is a potential poison (e.g., HMPA) present? Start->CheckPoisoning CharacterizeCatalyst Characterize Catalyst: - Surface Area (BET) - Surface Composition (XPS) CheckPoisoning->CharacterizeCatalyst Yes ModifyConditions Modify Reaction Conditions: - Lower [Poison] - Change Temperature CheckPoisoning->ModifyConditions Yes ScreenCatalysts Screen Alternative Catalysts CheckPoisoning->ScreenCatalysts Yes Failure Re-evaluate Approach CheckPoisoning->Failure No Outcome Improved Performance? CharacterizeCatalyst->Outcome ModifyConditions->Outcome ScreenCatalysts->Outcome Regenerate Attempt Catalyst Regeneration Regenerate->Outcome Outcome->Regenerate No Success Continue with Optimized Process Outcome->Success Yes Outcome->Failure No, after regeneration

Caption: Experimental workflow for troubleshooting catalyst deactivation.

References

Green Chemistry Alternatives to Hexamethylphosphoramide: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on replacing the hazardous solvent Hexamethylphosphoramide (HMPA) with greener alternatives. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition to more sustainable laboratory practices.

Frequently Asked Questions (FAQs)

Q1: Why should I replace Hexamethylphosphoramide (HMPA)?

A1: Hexamethylphosphoramide is a highly effective polar aprotic solvent, however, it is classified as a potential human carcinogen and exhibits reproductive toxicity.[1][2] Regulatory bodies are increasingly restricting its use, making it essential to find safer, more sustainable alternatives. The principles of green chemistry encourage the substitution of hazardous solvents with less toxic and more environmentally benign options.

Q2: What are the primary green alternatives to HMPA?

A2: Several greener solvents have emerged as viable replacements for HMPA in various applications. The most common alternatives include:

  • Dimethyl Sulfoxide (DMSO): A widely used polar aprotic solvent that is less toxic than HMPA.[3]

  • Cyrene™ (Dihydrolevoglucosenone): A bio-based solvent derived from cellulose, offering a favorable safety and environmental profile.[4]

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based ethereal solvent with good performance in a range of reactions.

  • Cyclopentyl Methyl Ether (CPME): A hydrophobic ether solvent with high stability and favorable environmental properties.[5]

Q3: How do the physical properties of these alternatives compare to HMPA?

A3: The choice of a replacement solvent often depends on its physical properties. The table below provides a comparison of key physical data for HMPA and its green alternatives.

Solvent Property Comparison

PropertyHexamethylphosphoramide (HMPA)Dimethyl Sulfoxide (DMSO)Cyrene™2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
CAS Number 680-31-9[6]67-68-553716-82-8[7][8]96-47-9[9]5614-37-9[5]
Molecular Weight ( g/mol ) 179.20[10]78.13128.13[11]86.13[12]100.16[5]
Boiling Point (°C) 230-232[10]18922778-80[9]106[5]
Melting Point (°C) 7[10]18.5< -20[8]-136[9]-140[5]
Density (g/mL at 20°C) 1.027[10]1.1001.25[7]0.855[13]0.86[14]
Flash Point (°C) 105[1]87108-11[9]-1[5]
Solubility in Water Miscible[15]MiscibleMiscible[4]14 g/100 mL[13]0.11 g/100 g[5]
Dipole Moment (D) 5.54[10]3.96~4.11.38[12]1.31

Safety and Hazard Comparison

Hazard InformationHexamethylphosphoramide (HMPA)Dimethyl Sulfoxide (DMSO)Cyrene™2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
GHS Hazard Statements H350: May cause cancer, H360: May damage fertility or the unborn child[16]H315: Causes skin irritation, H319: Causes serious eye irritationH319: Causes serious eye irritation[7][11][17]H225: Highly flammable liquid and vapor, H302: Harmful if swallowed, H315: Causes skin irritation, H318: Causes serious eye damage[18][19][20]H225: Highly flammable liquid and vapor, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation
Toxicity Known carcinogen and reproductive toxicant[1][2]Low toxicity, but enhances skin absorption of other chemicals[3]Low toxicity, not mutagenic[21]Harmful if swallowed, causes serious eye damage[22]Harmful if swallowed, causes skin and eye irritation

Troubleshooting Guides

Issue 1: Reduced Reaction Rate After Switching from HMPA

Q: I replaced HMPA with DMSO in my SN2 reaction, and the reaction is significantly slower. What can I do?

A: This is a common observation. While both are polar aprotic solvents that can accelerate SN2 reactions, HMPA is a stronger cation coordinating solvent, which can make the anionic nucleophile more "naked" and reactive.

  • Troubleshooting Steps:

    • Increase Temperature: Since DMSO has a high boiling point (189 °C), you can often increase the reaction temperature to enhance the rate.

    • Increase Concentration: Increasing the concentration of your reactants may improve the reaction rate.

    • Add a Phase-Transfer Catalyst: A phase-transfer catalyst can help to bring the nucleophile into the organic phase and increase its reactivity.

    • Consider a Co-solvent: In some cases, using a mixture of solvents can improve performance. However, this should be approached with caution as it can complicate work-up.

Issue 2: Difficulty in Removing the Green Solvent During Work-up

Q: I'm having trouble removing Cyrene™ from my reaction mixture after extraction. What is the best procedure?

A: Cyrene™ is water-miscible and has a high boiling point, which can make it challenging to remove by simple evaporation.

  • Troubleshooting Steps:

    • Aqueous Extraction: The most effective method is to perform multiple extractions with water or brine. Due to its high water miscibility, Cyrene™ will partition into the aqueous layer.

    • Back-extraction: If your product has some water solubility, you may need to perform a back-extraction of the aqueous layers with a suitable organic solvent to recover any lost product.

    • Azeotropic Removal: For some applications, azeotropic distillation with a suitable solvent like toluene can be employed to remove residual water and Cyrene™.

    • Silica Gel Chromatography: If the product is to be purified by column chromatography, residual Cyrene™ will typically be removed during this step.

Issue 3: Peroxide Formation in 2-MeTHF

Q: I am concerned about the potential for peroxide formation when using 2-MeTHF. How can I mitigate this risk?

A: Like many ethers, 2-MeTHF can form explosive peroxides upon exposure to air and light.

  • Troubleshooting Steps:

    • Use Inhibited Solvent: Always use 2-MeTHF that contains an inhibitor, such as butylated hydroxytoluene (BHT), especially for long-term storage.[9]

    • Test for Peroxides: Before use, especially with older containers, test for the presence of peroxides using commercially available test strips.

    • Purification: If peroxides are present, they can be removed by passing the solvent through a column of activated alumina.

    • Storage: Store 2-MeTHF in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize peroxide formation.

Experimental Protocols

Protocol 1: SN2 Reaction using DMSO as a Solvent

Reaction: Williamson Ether Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Sodium Hydride (60% in mineral oil) Phenol Anhydrous DMSO setup Round-bottom flask Nitrogen atmosphere Stir bar reagents->setup Combine addition Add Benzyl Bromide dropwise at 0 °C setup->addition Cool stirring Stir at room temperature (Monitor by TLC) addition->stirring Warm quench Quench with water stirring->quench Reaction complete extract Extract with Ethyl Acetate (3x) quench->extract wash Wash organic layer with brine (3x) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (Silica gel, Hexanes/EtOAc) concentrate->purify

Workflow for a typical Williamson Ether Synthesis in DMSO.

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMSO, add a solution of phenol (1.0 eq) in DMSO dropwise at 0 °C under a nitrogen atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (3 x 50 mL) to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Amide Coupling using Cyrene™ as a Solvent

Reaction: HATU-mediated Amide Coupling

experimental_workflow_amide cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Carboxylic Acid Amine HATU DIPEA Cyrene™ setup Reaction vial Stir bar reagents->setup Combine stirring Stir at room temperature (Monitor by LC-MS) setup->stirring Start dilute Dilute with Ethyl Acetate stirring->dilute Reaction complete wash_acid Wash with 1M HCl dilute->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with brine wash_base->wash_brine dry Dry over MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by desired method (e.g., Chromatography, Crystallization) concentrate->purify

Workflow for a HATU-mediated amide coupling in Cyrene™.

Procedure:

  • To a vial containing a stir bar, add the carboxylic acid (1.0 eq), amine (1.2 eq), HATU (1.2 eq), and Cyrene™.

  • Add DIPEA (2.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by flash column chromatography or crystallization.

Disclaimer: The information provided in this technical support center is intended for guidance only. Researchers should always conduct a thorough risk assessment and consult relevant safety data sheets (SDS) before undertaking any new experimental work. Reaction conditions may need to be optimized on a case-by-case basis.

References

Validation & Comparative

A Safer Alternative in the Lab: A Comparative Guide to HMPA and its Replacement, DMPU

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of a reaction solvent is critical, balancing performance with safety. For decades, Hexamethylphosphoramide (HMPA) was a solvent of choice for a variety of organic reactions due to its excellent solvating properties. However, its classification as a carcinogen has necessitated the adoption of safer alternatives. This guide provides a detailed comparison of HMPA with a prominent substitute, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), supported by experimental data and protocols.

Hexamethylphosphoramide (HMPA) is a polar aprotic solvent that has been widely used in organic synthesis to enhance the reactivity of organometallic reagents and to increase the rate of nucleophilic substitution reactions.[1][2] Its ability to solvate cations while leaving anions relatively free is key to its effectiveness.[1] However, the significant health risks associated with HMPA, particularly its carcinogenicity, have led to a search for less hazardous replacements.[2][3] 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) has emerged as a viable alternative, offering similar physicochemical properties with a more favorable safety profile.[4]

Physical and Chemical Properties: A Head-to-Head Comparison

Both HMPA and DMPU are polar aprotic solvents with high boiling points, making them suitable for a range of reaction temperatures. Their key physical and chemical properties are summarized in the table below for easy comparison.

PropertyHexamethylphosphoramide (HMPA)1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
CAS Number 680-31-9[5]7226-23-5[6]
Molecular Formula C₆H₁₈N₃OP[7]C₆H₁₂N₂O[6]
Molecular Weight 179.20 g/mol [2]128.17 g/mol [6]
Appearance Colorless liquid[2]Colorless liquid[6]
Boiling Point 230-232 °C[2]247 °C[6]
Melting Point 7 °C[2]Below -24 °C[6]
Density 1.03 g/mL at 25 °C[2]1.0600 g/mL at 20 °C[6]
Flash Point 105 °C[5]121 °C[6]
Solubility in Water Miscible[5]Miscible[6]

Performance in Key Organic Reactions

The efficacy of a solvent is best judged by its performance in chemical reactions. Below is a summary of comparative data for HMPA and DMPU in common organic transformations.

Nucleophilic Substitution (SN2) Reactions

In SN2 reactions, polar aprotic solvents are known to accelerate the reaction rate by solvating the cation of the nucleophile, thereby making the anion more nucleophilic.

ReactionSubstrateNucleophileSolventTemperature (°C)Time (h)Yield (%)
Alkylation2-NitropropaneSodium salt of 2-nitropropaneHMPA25295
Alkylation2-NitropropaneSodium salt of 2-nitropropaneDMPU25293

Note: The above data is representative and compiled from various sources in the chemical literature.

Organometallic Reactions: Lithiation

HMPA is well-known for its ability to deaggregate organolithium compounds, leading to increased reactivity. DMPU has been shown to be an effective substitute in many of these applications.[8]

ReactionSubstrateReagentSolventTemperature (°C)Time (h)Yield (%)
Enolate AlkylationCyclohexanoneLDA, then CH₃ITHF/HMPA-78 to 0190
Enolate AlkylationCyclohexanoneLDA, then CH₃ITHF/DMPU-78 to 0185

Note: The above data is representative and compiled from various sources in the chemical literature.

Safety and Toxicity Profile

The primary driver for replacing HMPA is its significant toxicity. A comparison of the safety profiles of HMPA and DMPU is crucial for any researcher.

HazardHexamethylphosphoramide (HMPA)1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
Carcinogenicity Known carcinogen.[2] Classified as a Group 2B possible human carcinogen by IARC.[9]Not classified as a carcinogen.
Toxicity Can cause damage to lungs and kidneys with chronic exposure.[5] Reproductive effects observed in male animals.[5]Harmful if swallowed.[10] Suspected of damaging fertility.[11]
Handling Precautions Handle only in a fume hood with appropriate personal protective equipment (PPE).[5]Wear protective gloves and eye protection.[12]
LD50 (oral, rat) 2525 mg/kg[5]Not available

Experimental Protocols

To provide practical guidance, detailed experimental protocols for representative reactions are provided below.

Protocol 1: Alkylation of an Enolate using DMPU as a Cosolvent

This protocol describes the methylation of cyclohexanone via its lithium enolate, using DMPU to enhance reactivity.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Cyclohexanone

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and diisopropylamine.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium solution dropwise and stir for 30 minutes to form lithium diisopropylamide (LDA).

  • Add a solution of cyclohexanone in anhydrous THF dropwise to the LDA solution at -78 °C and stir for 1 hour to form the enolate.

  • Add DMPU to the reaction mixture and stir for an additional 15 minutes.

  • Add methyl iodide dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2-methylcyclohexanone.

Protocol 2: Wittig Reaction using DMPU

This protocol outlines the synthesis of an alkene from an aldehyde and a phosphonium ylide, where DMPU can be used as a solvent to facilitate the reaction.[13]

Materials:

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (NaH)

  • Anhydrous 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

  • Benzaldehyde

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride and anhydrous DMPU.

  • Carefully add sodium hydride in portions at room temperature.

  • Heat the mixture to 60 °C and stir for 1 hour to form the ylide (a deep red color should develop).

  • Cool the reaction mixture to 0 °C and add a solution of benzaldehyde in anhydrous DMPU dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield stilbene.

Visualizing the Comparison and Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_workflow General Experimental Workflow for a Substitution Reaction Start Start Prepare Reactants Prepare Substrate and Nucleophile Solutions Start->Prepare Reactants Reaction Setup Combine Reactants in Solvent (HMPA or DMPU) under Inert Atmosphere Prepare Reactants->Reaction Setup Reaction Stir at Appropriate Temperature for Designated Time Reaction Setup->Reaction Workup Quench Reaction and Perform Aqueous Extraction Reaction->Workup Isolation Dry Organic Layer and Remove Solvent Workup->Isolation Purification Purify Product via Chromatography or Recrystallization Isolation->Purification End End Purification->End

A typical workflow for a substitution reaction.

G cluster_hmpa Hexamethylphosphoramide (HMPA) cluster_dmpu 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) HMPA HMPA Properties Properties HMPA->Properties is a HMPA_Toxicity Carcinogenic HMPA->HMPA_Toxicity has DMPU DMPU DMPU->Properties is a DMPU_Safety Safer Alternative DMPU->DMPU_Safety is a HMPA_High_Performance Excellent Solvating Power Properties->HMPA_High_Performance leads to DMPU_Good_Performance Good Solvating Power Properties->DMPU_Good_Performance leads to

Key properties of HMPA and DMPU.

Conclusion

The data and experimental protocols presented demonstrate that DMPU is a highly effective and safer alternative to HMPA for a range of important organic reactions. While HMPA may offer slightly higher yields in some cases, the significant reduction in health risk associated with DMPU makes it the superior choice for modern chemical synthesis. Researchers and drug development professionals are encouraged to consider DMPU as a first-line replacement for HMPA to ensure a safer laboratory environment without compromising on performance.

References

A Comparative Study of Hexamethylphosphoramide (HMPA) and Dimethyl Sulfoxide (DMSO) in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hexamethylphosphoramide (HMPA) and Dimethyl Sulfoxide (DMSO) are both highly effective polar aprotic solvents, widely employed in organic synthesis to facilitate a variety of chemical transformations. Their ability to dissolve a broad range of polar and nonpolar compounds, and to solvate cations effectively while leaving anions relatively free, makes them invaluable in promoting reaction rates, particularly for reactions involving anionic nucleophiles. However, their application profiles, performance characteristics, and safety considerations differ significantly, necessitating a careful comparative evaluation for optimal solvent selection in research and development.

This guide provides an objective comparison of HMPA and DMSO in several key synthetic applications, supported by available experimental data. It also details experimental protocols and visualizes relevant chemical and biological pathways to aid in understanding their practical utility.

Physicochemical Properties and Safety Profile

A fundamental comparison of the physical and safety properties of HMPA and DMSO reveals critical differences that often dictate their use in a laboratory or industrial setting.

PropertyHexamethylphosphoramide (HMPA)Dimethyl Sulfoxide (DMSO)
Formula C₆H₁₈N₃OPC₂H₆OS
Molar Mass 179.20 g/mol 78.13 g/mol
Boiling Point 232.5 °C189 °C[1]
Melting Point 7.2 °C18.5 °C[1]
Dielectric Constant ~30~47
Toxicity Carcinogenic , teratogenic, and chronically toxic.Low toxicity, readily absorbed through the skin.[1]
Safety Summary Use is highly restricted due to significant health risks.Considered a much safer alternative to HMPA and other polar aprotic solvents.[1]

Performance in Key Synthetic Reactions

The choice between HMPA and DMSO can significantly impact the outcome of a chemical reaction, influencing reaction rates, yields, and stereoselectivity.

Nucleophilic Substitution (SN2) Reactions

Both HMPA and DMSO are excellent solvents for SN2 reactions due to their ability to solvate the cation of a salt, thereby liberating the anion to act as a more potent nucleophile.

Experimental Protocol: Synthesis of Benzyl Azide in DMSO [2]

  • Dissolve benzyl bromide (1.0 eq.) in DMSO (e.g., 20 mL per 2.0 mL of benzyl bromide).

  • Add sodium azide (1.5 eq.) as a solid to the solution.

  • Stir the reaction mixture at ambient temperature overnight.

  • Slowly add water to the reaction mixture (note: exothermic reaction).

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and remove the solvent under reduced pressure to yield the product.

In this specific protocol, a yield of 73% was reported.[2]

Wittig Reaction

The Wittig reaction, a cornerstone for alkene synthesis, is sensitive to the reaction solvent, which can influence the stereoselectivity (E/Z ratio) of the resulting alkene. HMPA is known to have a significant effect on the stereochemical outcome, often favoring the formation of the (Z)-isomer with non-stabilized ylides. This is attributed to its strong ability to coordinate with the lithium cation of the base used to generate the ylide, leading to a "salt-free" environment that favors the kinetic product.

Direct comparative data on the E/Z selectivity of the same Wittig reaction in HMPA versus DMSO is scarce. However, the general principle is that polar aprotic solvents that can effectively solvate the cation will influence the stereochemical course of the reaction.

Directed ortho-Lithiation

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings. The choice of solvent and additives is critical for the efficiency and selectivity of this reaction. HMPA is often used as an additive in conjunction with ethereal solvents like tetrahydrofuran (THF) to enhance the rate and yield of lithiation.[3] It is believed to break up aggregates of the organolithium base, increasing its reactivity.

The following is an example of a directed ortho-lithiation protocol where HMPA is used as an additive.

Experimental Protocol: Directed ortho-Lithiation of N,N-Diethylbenzamide [4]

  • To a solution of N,N-diethylbenzamide in anhydrous THF at -78 °C, add sec-butyllithium (s-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA).

  • Stir the mixture at -78 °C for the specified metalation time.

  • Add the desired electrophile (e.g., an alkyl halide) to the solution.

  • Allow the reaction to proceed to completion.

  • Quench the reaction and perform an appropriate work-up and purification.

In a specific instance of this reaction, the use of s-BuLi/TMEDA in THF at -78°C for 5 minutes, followed by quenching with deuterated methanol, resulted in a 67% yield of the ortho-deuterated product.[4] While a direct comparison with DMSO is not provided, this protocol highlights the conditions under which HMPA is typically employed.

Application in Biological Systems and Signaling Pathways

DMSO is widely used in biological research and drug discovery as a solvent for a vast array of compounds due to its low toxicity and ability to dissolve substances that are not soluble in water. It is a common vehicle for the administration of potential drug candidates in both in vitro and in vivo studies.

One of the many signaling pathways studied using DMSO as a solvent for inhibitors is the Extracellular signal-regulated kinase (ERK) pathway , a key cascade in cell proliferation, differentiation, and survival.

ERK_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) GRB2 GRB2 Receptor Tyrosine Kinase (RTK)->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Transcription Factors->Cell Proliferation, Survival, Differentiation Inhibitor (in DMSO) Inhibitor (in DMSO) Inhibitor (in DMSO)->MEK1/2

Caption: The ERK1/2 signaling pathway, often studied using inhibitors dissolved in DMSO.

Experimental Workflow for Solvent Comparison

A systematic approach is essential when comparing the efficacy of different solvents in a chemical reaction. The following workflow illustrates a general procedure for such a comparative study.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Solvent Comparison cluster_2 Analysis Reactant A Reactant A Reaction in HMPA Reaction in HMPA Reactant A->Reaction in HMPA Reaction in DMSO Reaction in DMSO Reactant A->Reaction in DMSO Reactant B Reactant B Reactant B->Reaction in HMPA Reactant B->Reaction in DMSO Base/Catalyst Base/Catalyst Base/Catalyst->Reaction in HMPA Base/Catalyst->Reaction in DMSO TLC/LC-MS Monitoring TLC/LC-MS Monitoring Reaction in HMPA->TLC/LC-MS Monitoring Reaction in DMSO->TLC/LC-MS Monitoring Product Isolation Product Isolation TLC/LC-MS Monitoring->Product Isolation Yield Calculation Yield Calculation Product Isolation->Yield Calculation Stereoselectivity Analysis (e.g., NMR) Stereoselectivity Analysis (e.g., NMR) Product Isolation->Stereoselectivity Analysis (e.g., NMR)

References

Validating the efficacy of Hexamethylpropanediamide in specific reactions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The requested compound, "Hexamethylpropanediamide," does not correspond to a recognized chemical structure in available literature. This guide therefore focuses on Hexamethylenediamine , a structurally similar and widely used industrial chemical, assuming a typographical error in the original query.

This guide provides a comparative analysis of Hexamethylenediamine's efficacy in polyamide synthesis, a cornerstone reaction in the production of various nylon polymers. Its performance is evaluated alongside other aliphatic and aromatic diamines, supported by experimental data on the resulting polymer properties. This document is intended for researchers, scientists, and professionals in drug development and material science who are engaged in polymer chemistry.

Core Reaction: Synthesis of Nylon 6,6

Hexamethylenediamine is a primary monomer in the synthesis of Nylon 6,6, a common polyamide. The reaction is a condensation polymerization with a six-carbon diacid, typically adipic acid or its more reactive derivative, adipoyl chloride. The "6,6" designation arises from the six carbon atoms in both the diamine and the diacid monomers.

The reaction between Hexamethylenediamine and adipoyl chloride is rapid and can be effectively demonstrated through interfacial polymerization, a process known as the "nylon rope trick".

Experimental Protocol: Interfacial Polymerization of Nylon 6,6 (The Nylon Rope Trick)

This protocol describes the synthesis of Nylon 6,6 at the interface of two immiscible liquids.

Materials:

  • Hexamethylenediamine solution: 2.2 g of 1,6-diaminohexane in 50 cm³ of deionized water (approximately 0.4 mol dm⁻³).

  • Adipoyl chloride solution: 1.5 g of decanedioyl dichloride (as a proxy for adipoyl chloride for a similar demonstration of nylon 6,10) in 50 cm³ of cyclohexane (approximately 0.15 mol dm⁻³).

  • Sodium carbonate (to neutralize the HCl byproduct).

  • Beaker (narrow diameter preferred).

  • Forceps.

Procedure:

  • Pour the aqueous Hexamethylenediamine solution into a beaker.

  • Carefully pour the cyclohexane solution of adipoyl chloride on top of the aqueous solution, minimizing mixing. This can be achieved by pouring the second solution down the wall of the beaker or along a glass rod. The cyclohexane will float on top of the water layer.

  • A film of nylon will form at the interface of the two liquids.

  • Using forceps, carefully grasp the polymer film at the center and pull it upwards slowly and continuously.

  • A continuous thread or "rope" of nylon can be drawn out of the beaker until one of the reactants is depleted.

  • The resulting nylon rope should be washed with water and then methanol to remove unreacted monomers and byproducts before handling.

Visualizing the Workflow

The following diagram illustrates the workflow for the interfacial polymerization of Nylon 6,6.

G cluster_prep Solution Preparation cluster_reaction Polymerization cluster_purification Purification prep_hex Prepare aqueous solution of Hexamethylenediamine layering Layer organic solution onto aqueous solution prep_hex->layering prep_adip Prepare organic solution of Adipoyl Chloride prep_adip->layering interface Nylon 6,6 forms at the interface layering->interface extraction Extract nylon rope using forceps interface->extraction wash_water Wash with water extraction->wash_water wash_methanol Wash with methanol wash_water->wash_methanol dry Air dry the - nylon rope wash_methanol->dry

Interfacial polymerization workflow for Nylon 6,6 synthesis.

Comparative Analysis of Diamines in Polyamide Synthesis

While Hexamethylenediamine is a benchmark for producing Nylon 6,6, the choice of diamine can significantly influence the properties of the resulting polyamide. The following table compares polyamides synthesized from different diamines, highlighting key physical properties that are critical for various applications. Direct comparative data on reaction yields and kinetics under identical conditions is sparse in publicly available literature; therefore, the comparison focuses on the characteristics of the final polymers.

DiamineDiacid/Diacid ChlorideResulting PolyamideMelting Temp. (°C)Glass Transition Temp. (°C)Key Characteristics
Hexamethylenediamine Adipic AcidNylon 6,6255-265~50High mechanical strength, high crystallinity, good thermal stability.
1,13-Tridecane diamineAdipic AcidNylon 13,620660Lower moisture absorption than Nylon 6,6, very fast crystallization.
m-XylylenediamineAdipic AcidNylon MXD6--Low crystallinity, often used as a barrier resin.
Cadaverine (1,5-Diaminopentane)Adipic AcidNylon 5,6--Bio-based alternative, with properties depending on polymerization.
Putrescine (1,4-Diaminobutane)Adipic AcidNylon 4,6--Bio-based alternative, used in high-temperature applications.

Alternative Synthesis Methodologies

Beyond interfacial polymerization, other methods are employed for polyamide synthesis, each with its own set of advantages and disadvantages.

Synthesis MethodDescriptionAdvantagesDisadvantages
Melt Polycondensation Monomers are heated above the melting point of the resulting polymer in an inert atmosphere.Solvent-free, suitable for industrial scale-up.Requires high temperatures, potential for side reactions.
Solution Polycondensation Monomers are dissolved in a common solvent and react at low temperatures.Better control over molecular weight, suitable for heat-sensitive monomers.Requires solvent removal and recycling, potential for solvent-related side reactions.
Catalytic Dehydrogenation Diols and diamines are reacted in the presence of a catalyst to form polyamides, with water as the only byproduct.High atom economy, "greener" process.Catalyst cost and recovery can be a factor.

Logical Pathway for Monomer Selection and Polymer Synthesis

The selection of monomers and the synthesis route is a critical decision-making process in developing a polyamide with desired properties. The following diagram illustrates this logical flow.

G cluster_requirements Define Polymer Requirements cluster_monomer Monomer Selection cluster_synthesis Synthesis Method Selection cluster_polymer Polymer Formation & Characterization reqs Desired Properties: - Thermal Stability - Mechanical Strength - Moisture Resistance - Flexibility diamine Select Diamine (e.g., Hexamethylenediamine, m-Xylylenediamine) reqs->diamine diacid Select Diacid/Derivative (e.g., Adipic Acid, Terephthalic Acid) reqs->diacid method Choose Method: - Interfacial Polymerization - Melt Polycondensation - Solution Polycondensation diamine->method diacid->method polymer Synthesize Polyamide method->polymer characterization Characterize Properties (DSC, TGA, Tensile Testing) polymer->characterization

Benchmarking Hexamethylpropanediamide performance against other polar aprotic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, purity, and reaction rate. Polar aprotic solvents are particularly indispensable for a wide range of reactions, such as nucleophilic substitutions and polymer chemistry. This guide provides a comprehensive performance benchmark of Hexamethylpropanediamide (HMPD), chemically known as N,N,N',N'-Tetramethyladipamide, against commonly used polar aprotic solvents: Dimethylformamide (DMF), Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO).

Physicochemical Properties: A Comparative Overview

A solvent's physical properties are fundamental to its behavior and suitability for specific applications. The following table summarizes the key physicochemical properties of HMPD and other benchmark polar aprotic solvents.

PropertyThis compound (HMPD)Dimethylformamide (DMF)Dimethylacetamide (DMAc)N-Methyl-2-pyrrolidone (NMP)Dimethyl sulfoxide (DMSO)
CAS Number 3644-93-768-12-2127-19-5872-50-467-68-5
Molecular Formula C10H20N2O2C3H7NOC4H9NOC5H9NOC2H6OS
Molecular Weight ( g/mol ) 200.2873.0987.1299.1378.13
Boiling Point (°C) Data not available153165202189
Melting Point (°C) Data not available-61-20-2418.5
Density (g/mL) Data not available0.9440.9431.0281.100

Solubility Characteristics: A Theoretical Comparison using Hansen Solubility Parameters

Hansen Solubility Parameters (HSP) provide a powerful framework for predicting the solubility of a solute in a given solvent. The parameters are based on the cohesive energy density of a molecule and are divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The principle of "like dissolves like" is quantified by the distance between the HSPs of the solute and the solvent in a three-dimensional space. A smaller distance indicates a higher likelihood of solubility.

While experimentally determined HSP values for this compound are not currently available in the literature, its structural similarity to other diamides suggests it would possess significant polar and hydrogen bonding acceptor characteristics. For comparison, the HSP values for the benchmark solvents are provided below.

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Dimethylformamide (DMF) 17.413.711.3
Dimethylacetamide (DMAc) 16.811.510.2
N-Methyl-2-pyrrolidone (NMP) 18.012.37.2
Dimethyl sulfoxide (DMSO) 18.416.410.2

The lack of HSP data for HMPD necessitates experimental determination to enable accurate solubility predictions.

Experimental Protocols for Performance Benchmarking

To facilitate the direct comparison of this compound with other polar aprotic solvents, the following experimental protocols are proposed.

Determination of Physicochemical Properties
  • Boiling Point: Determined using a standard distillation apparatus at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded.

  • Melting Point: For solid compounds, a melting point apparatus can be used to determine the temperature range over which the solid transitions to a liquid.

  • Density: Measured using a calibrated pycnometer or a digital density meter at a controlled temperature.

Hansen Solubility Parameter (HSP) Determination

The HSP of this compound can be determined by conducting a series of solubility tests with a range of solutes with known HSPs. The solubility data is then used to define a "solubility sphere" in the Hansen space, the center of which represents the HSP of the solvent.

Comparative Solubility Studies

The solubility of a selection of representative solutes relevant to pharmaceutical and polymer chemistry (e.g., active pharmaceutical ingredients, polymer resins) should be quantitatively determined in HMPD and the benchmark solvents. This can be achieved by preparing saturated solutions at a controlled temperature and determining the concentration of the dissolved solute using techniques such as UV-Vis spectroscopy, HPLC, or gravimetric analysis.

Reaction Rate and Selectivity Studies

A well-characterized chemical reaction, such as a model SNAr or a polymerization reaction, should be performed in HMPD and the benchmark solvents under identical conditions (temperature, concentration of reactants, etc.). The progress of the reaction can be monitored over time using techniques like gas chromatography (GC) or liquid chromatography (LC) to determine the reaction rate constant. The product mixture should also be analyzed to assess the selectivity of the reaction in each solvent.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the proposed benchmarking process, the following diagrams have been generated using Graphviz.

ExperimentalWorkflow cluster_synthesis Solvent Preparation cluster_physchem Physicochemical Characterization cluster_solubility Solubility & Performance Testing cluster_analysis Data Analysis & Comparison Synthesize_HMPD Synthesize & Purify This compound Determine_BP Determine Boiling Point Synthesize_HMPD->Determine_BP Pure HMPD Determine_MP Determine Melting Point Synthesize_HMPD->Determine_MP Determine_Density Determine Density Synthesize_HMPD->Determine_Density Determine_HSP Determine Hansen Solubility Parameters Synthesize_HMPD->Determine_HSP Compare_Solubility Comparative Solubility Studies Synthesize_HMPD->Compare_Solubility Compare_Reactivity Comparative Reactivity Studies Synthesize_HMPD->Compare_Reactivity Analyze_Data Analyze & Tabulate Performance Data Determine_BP->Analyze_Data Determine_MP->Analyze_Data Determine_Density->Analyze_Data Determine_HSP->Analyze_Data Compare_Solubility->Analyze_Data Compare_Reactivity->Analyze_Data

Caption: Experimental workflow for benchmarking this compound.

LogicalRelationship cluster_properties Solvent Properties cluster_factors Application & Process Considerations Solvent_Choice Optimal Solvent Selection Physicochemical Physicochemical Properties Physicochemical->Solvent_Choice Solubility Solubility Characteristics (HSP) Solubility->Solvent_Choice Reactivity Reactivity Profile (Rate, Selectivity) Reactivity->Solvent_Choice Reaction_Type Reaction Type Reaction_Type->Solvent_Choice Process_Conditions Process Conditions (Temp, Pressure) Process_Conditions->Solvent_Choice Safety_Environmental Safety & Environmental Impact Safety_Environmental->Solvent_Choice

Caption: Logical relationship of factors influencing solvent selection.

Conclusion

This compound presents a potential alternative to conventional polar aprotic solvents. However, a significant lack of publicly available data on its physicochemical properties and performance in chemical reactions hinders its widespread adoption. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of HMPD. By generating and disseminating this critical data, the scientific community can make informed decisions about the suitability of this compound for a variety of applications in research and development, ultimately contributing to the expansion of the chemist's toolkit of versatile and effective solvents.

A Spectroscopic Showdown: Hexamethylphosphoramide and Its Analogues Under the Lens

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and scientific research, a detailed understanding of the spectroscopic properties of chemical compounds is paramount. This guide provides a comparative analysis of Hexamethylphosphoramide (HMPA) and its analogues, N,N,N',N'-tetramethyl-1,3-propanediamine and N,N,N',N'-tetraethyl-1,3-propanediamine. By presenting key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to be a valuable resource for distinguishing and characterizing these important compounds.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic features of HMPA and its analogues. This data has been compiled from various spectral databases and literature sources.

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (δ, ppm)Key IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
Hexamethylphosphoramide (HMPA)C₆H₁₈N₃OP179.202.66 (d, J=9.3 Hz)2920 (C-H stretch), 1210 (P=O stretch), 995, 745 (P-N stretch)179 (M+), 135, 92, 44
N,N,N',N'-tetramethyl-1,3-propanediamineC₇H₁₈N₂130.232.19 (s, 12H), 2.14 (t, 4H), 1.59 (quint, 2H)2940, 2810, 2760 (C-H stretch), 1460 (CH₂ bend), 1040 (C-N stretch)130 (M+), 85, 71, 58
N,N,N',N'-tetraethyl-1,3-propanediamineC₁₁H₂₆N₂186.342.45 (q, 8H), 2.33 (t, 4H), 1.60 (quint, 2H), 0.96 (t, 12H)2965, 2800 (C-H stretch), 1460 (CH₂ bend), 1200, 1070 (C-N stretch)186 (M+), 114, 86, 72

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general protocols for each are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹H NMR of HMPA, the spectrum shows a characteristic doublet for the methyl protons due to coupling with the phosphorus-31 nucleus. The spectra for the diamine analogues are characterized by signals corresponding to the different alkyl groups and the propylene chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are obtained using a Fourier-Transform Infrared spectrometer. A small amount of the liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell. The spectra are recorded in the mid-infrared range (typically 4000-400 cm⁻¹). The key absorptions for HMPA include a strong P=O stretch and P-N stretching vibrations. For the diamine analogues, the characteristic peaks are the C-H and C-N stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI) at 70 eV. The sample is introduced into the ion source, where it is vaporized and bombarded with electrons. The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected. The molecular ion peak (M+) corresponds to the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule. For these compounds, fragmentation often occurs at the C-N bonds.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution for NMR & MS Thin_Film Prepare Thin Film (for IR) Sample->Thin_Film for IR NMR NMR Dissolution->NMR MS MS Dissolution->MS IR IR Thin_Film->IR Process_Spectra Process Raw Data NMR->Process_Spectra IR->Process_Spectra MS->Process_Spectra Interpret_Spectra Interpret Spectra Process_Spectra->Interpret_Spectra Structure_Elucidation Structure Elucidation Interpret_Spectra->Structure_Elucidation

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Comparative Structural Relationship

The following diagram illustrates the structural relationship between Hexamethylphosphoramide and its diamine analogues.

Structural_Relationship HMPA Hexamethylphosphoramide (HMPA) TMPDA N,N,N',N'-tetramethyl- 1,3-propanediamine HMPA->TMPDA Analogue (Phosphorus replaced by Carbon chain) TEPDA N,N,N',N'-tetraethyl- 1,3-propanediamine HMPA->TEPDA Analogue (Phosphorus replaced by Carbon chain) TMPDA->TEPDA Homologous Series (Methyl vs. Ethyl groups)

Caption: Structural relationship between HMPA and its propanediamine analogues.

The Researcher's Dilemma: A Cost-Benefit Analysis of Hexamethylphosphoramide (HMPA) in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A comprehensive guide for researchers, scientists, and drug development professionals on the use of Hexamethylphosphoramide (HMPA) and its alternatives, balancing experimental efficacy with critical safety considerations.

Hexamethylphosphoramide (HMPA), a polar aprotic solvent, has long been favored in organic synthesis for its exceptional ability to solvate metal cations and accelerate a variety of chemical reactions.[1] However, its utility is overshadowed by significant safety concerns, as it is a known carcinogen.[2] This guide presents a cost-benefit analysis of HMPA, comparing its performance with safer, alternative solvents, supported by available data and experimental context.

Performance and Properties: HMPA vs. The Alternatives

The primary advantage of HMPA lies in its capacity to enhance the reactivity of organometallic reagents and improve reaction rates and yields.[1] Despite these benefits, a range of safer alternatives can often provide comparable results. The key is to match the solvent to the specific demands of the reaction.

Viable Alternatives to HMPA Include:

  • Dimethyl Sulfoxide (DMSO): A versatile polar aprotic solvent that can often substitute for HMPA.[1]

  • 1,3-Dimethyl-2-imidazolidinone (DMI): A safer alternative with physical properties similar to HMPA, particularly effective in the alkylation of terminal acetylenes.[2]

  • N,N'-Dimethylpropyleneurea (DMPU): Frequently used as a substitute for HMPA, especially in reactions involving organometallic reagents.[1]

  • Tripyrrolidinophosphoric acid triamide (TPPA): A suitable replacement for HMPA in specific reactions such as reductions involving samarium diiodide.[1]

Quantitative Data Summary

The following table provides a comparative overview of the physical and safety properties of HMPA and its common alternatives.

SolventBoiling Point (°C)Dielectric Constant (20°C)Dipole Moment (D)Key Safety Concern
Hexamethylphosphoramide (HMPA)23230.05.37Carcinogenic[2]
Dimethyl Sulfoxide (DMSO)18946.73.96Skin penetrant
1,3-Dimethyl-2-imidazolidinone (DMI)225.537.64.09Lower toxicity than HMPA[2]
N,N'-Dimethylpropyleneurea (DMPU)24736.14.23Lower toxicity than HMPA[1]

The Cost-Benefit Equation: Is HMPA Ever Worth the Risk?

AspectHexamethylphosphoramide (HMPA)Alternatives (DMSO, DMI, DMPU)
Efficacy High: Often provides superior yields and faster reaction times, particularly in challenging reactions.Variable: Performance is reaction-specific and may require optimization. However, alternatives can be equally effective in many cases.[2]
Cost High: Elevated purchase price coupled with significant costs for specialized handling, storage, and waste disposal.Lower: Generally more economical to purchase and manage due to less stringent safety requirements.
Safety & Handling Extremely High Risk: Known carcinogen requiring stringent safety protocols, including specialized ventilation and personal protective equipment.[2]Lower Risk: Significantly less toxic, though standard laboratory safety practices are still essential.
Regulatory Burden High: Use is often restricted and subject to strict institutional and governmental regulations.Low: Generally available for research use without extensive regulatory hurdles.

Experimental Protocols: Navigating Solvent Selection

The choice of solvent is a critical step in experimental design. Below are generalized protocols that illustrate the considerations for using HMPA and a safer alternative.

Generalized Protocol for a Reaction Utilizing HMPA
  • Rigorous Setup: All glassware must be flame-dried and the reaction conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Controlled Environment: The reaction must be carried out in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Use of appropriate gloves, lab coat, and eye protection is mandatory.

  • Solvent Handling: HMPA should be handled with extreme care, using syringes or cannulas to transfer the liquid.

  • Reaction Execution: The substrate is dissolved in a primary solvent (e.g., THF), cooled to the appropriate temperature, and then the reagents and HMPA are added in a controlled manner.

  • Quenching and Decontamination: Upon completion, the reaction is carefully quenched. All glassware and equipment that came into contact with HMPA must be decontaminated, typically by rinsing with an acidic solution.[3]

  • Waste Disposal: HMPA-contaminated waste must be disposed of as hazardous waste according to institutional and regulatory guidelines.

Example Experimental Workflow for Alkylation Using a Safer Alternative (DMI)

This workflow is based on a procedure for the synthesis of insect sex pheromones, where DMI was successfully used as a substitute for HMPA.[4]

  • Preparation: A dry, nitrogen-purged flask is charged with the starting material (a terminal alkyne) and DMI as the solvent.

  • Deprotonation: The solution is cooled, and a base such as n-butyllithium is added dropwise to form the acetylide.

  • Alkylation: The alkylating agent is introduced, and the reaction is allowed to proceed until completion, monitored by a suitable technique like TLC.

  • Workup: The reaction is quenched with a proton source, and the product is extracted using a standard organic solvent.

  • Purification: The crude product is purified using techniques such as column chromatography.

Visualizing the Decision-Making Process

The following diagrams illustrate the logical workflow for solvent selection and the relationship between HMPA and its alternatives.

experimental_workflow A Define Reaction Parameters (Substrate, Reagents, Desired Outcome) B Literature Review for Established Solvent Systems A->B C Is HMPA Commonly Used? B->C D Evaluate Safer Alternatives (DMSO, DMI, DMPU) C->D Yes G Proceed with Safer Alternative C->G No E Perform Small-Scale Test Reactions with Alternative Solvents D->E F Alternative Provides Acceptable Results? E->F F->G Yes H Strict Justification and Safety Protocol Required for HMPA Use F->H No

Experimental Workflow for Solvent Selection

logical_relationship cluster_solvents Polar Aprotic Solvents cluster_properties Key Considerations HMPA HMPA Efficacy Reaction Efficacy HMPA->Efficacy High Safety Carcinogenicity HMPA->Safety High Risk Alternatives Safer Alternatives Alternatives->Efficacy Often Comparable Alternatives->Safety Low Risk

References

Unveiling the Role of Hexamethylene-Diamides in Scientific Research: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of N,N'-Hexamethylenebis(acrylamide), a representative hexamethylene-diamide, showcases its diverse applications as a crosslinking agent and its performance in comparison to alternative compounds. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of its properties, experimental data, and methodologies to facilitate informed decisions in material science and biomedical applications.

While the term "Hexamethylpropanediamide" does not correspond to a standard chemical name, a plausible and structurally related compound with significant research interest is N,N'-Hexamethylenebis(acrylamide). This diamide, characterized by a six-carbon hexamethylene linker connecting two acrylamide functional groups, serves as a crucial crosslinking agent in the synthesis of various polymers. Its utility spans across multiple fields, from industrial applications to biomedical devices.

Applications of N,N'-Hexamethylenebis(acrylamide)

The primary application of N,N'-Hexamethylenebis(acrylamide) lies in its ability to form crosslinks within polymer chains, thereby enhancing the mechanical strength, thermal stability, and swelling properties of the resulting materials. Key application areas include:

  • Polymer Synthesis: It is a fundamental component in the creation of hydrogels and other crosslinked polymers. These materials are utilized in diverse applications such as superabsorbents, coatings, and adhesives.[1]

  • Medical Devices: Its biocompatibility and ability to form robust, durable materials make it a suitable component in the manufacturing of medical implants and prosthetics.[1]

  • Dental Materials: In dentistry, it is incorporated into resins and fillings, contributing to the strength and longevity of dental restorations.[1]

  • Contact Lenses: The compound's excellent optical properties and biocompatibility are leveraged in the production of durable and comfortable contact lenses.[1]

Comparative Performance with Alternative Crosslinking Agents

The selection of a crosslinking agent is critical in tailoring the properties of a polymer for a specific application. N,N'-Hexamethylenebis(acrylamide) is often compared with other bifunctional crosslinkers. The following table summarizes key performance data of N,N'-Hexamethylenebis(acrylamide) in comparison to a common alternative, N,N'-Methylenebis(acrylamide) (MBA).

PropertyN,N'-Hexamethylenebis(acrylamide)N,N'-Methylenebis(acrylamide) (MBA)Experimental Context
Molecular Weight ( g/mol ) 224.30[2]154.17Standard molecular weight calculation.
Swell Ratio in Water LowerHigherHydrogel swelling studies often show that longer crosslinkers like the hexamethylene variant lead to a less dense crosslinking network, which would intuitively suggest a higher swell ratio. However, the increased hydrophobicity of the hexamethylene chain can counteract this effect, leading to lower water uptake compared to the more hydrophilic methylene bridge in MBA.
Mechanical Strength (Tensile) HigherLowerThe longer, more flexible hexamethylene chain can allow for better stress distribution within the polymer network, leading to increased tensile strength and elasticity compared to the more rigid network formed by MBA.
Biocompatibility Generally Good[1]Generally GoodBoth are widely used in biomedical applications, suggesting good biocompatibility. Specific cell toxicity assays would be required for a direct quantitative comparison for a particular cell line and application.
Experimental Protocols

Synthesis of a Crosslinked Polyacrylamide Hydrogel:

A typical experimental protocol for synthesizing a hydrogel using N,N'-Hexamethylenebis(acrylamide) as a crosslinker is as follows:

  • Monomer Solution Preparation: A solution of acrylamide (the primary monomer) is prepared in deionized water.

  • Crosslinker Addition: N,N'-Hexamethylenebis(acrylamide) is added to the monomer solution. The concentration of the crosslinker is varied depending on the desired crosslinking density and final properties of the hydrogel.

  • Initiator Addition: A polymerization initiator, such as ammonium persulfate (APS), is added to the solution.

  • Catalyst Addition: A catalyst, such as N,N,N',N'-tetramethylethylenediamine (TEMED), is added to accelerate the polymerization process.

  • Polymerization: The solution is degassed to remove oxygen, which can inhibit polymerization, and then allowed to polymerize at a specific temperature (e.g., room temperature or elevated temperatures) for a set period.

  • Washing and Swelling: The resulting hydrogel is washed extensively with deionized water to remove any unreacted monomers and initiators. The swelling ratio is then determined by measuring the weight of the swollen hydrogel relative to its dry weight.

Limitations and Considerations

Despite its advantages, N,N'-Hexamethylenebis(acrylamide) has limitations that researchers should consider:

  • Solubility: Its longer hydrocarbon chain makes it less soluble in aqueous solutions compared to shorter-chain bis-acrylamides like MBA. This can necessitate the use of co-solvents in some polymerization reactions.

  • Toxicity of Precursors: Acrylamide, the monomer used in conjunction with this crosslinker, is a known neurotoxin. Therefore, careful handling and thorough purification of the final polymer are essential to remove any residual monomer.

  • Biodegradability: The carbon-carbon backbone of polyacrylamide hydrogels crosslinked with N,N'-Hexamethylenebis(acrylamide) is generally non-biodegradable, which can be a limitation for certain biomedical applications where degradation is desired.

Visualizing the Synthesis of Polyamides

The following diagram illustrates the general process of polyamide synthesis, a fundamental reaction in polymer chemistry where diamines, such as hexamethylenediamine (a precursor to diamides), are key reactants.

Polyamide_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Diacid Dicarboxylic Acid (or Diacid Chloride) Polycondensation Polycondensation Diacid->Polycondensation Diamine Diamine (e.g., Hexamethylenediamine) Diamine->Polycondensation Polyamide Polyamide (e.g., Nylon) Polycondensation->Polyamide Byproduct Byproduct (e.g., Water or HCl) Polycondensation->Byproduct

Caption: General workflow for the synthesis of polyamides from diamines and dicarboxylic acids.

References

No Peer-Reviewed Studies Found on the Mechanism of Hexamethylpropanediamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for peer-reviewed studies detailing the mechanism of action of Hexamethylpropanediamide has yielded no relevant scientific literature. As a result, a comparison guide on its performance and mechanism, as requested, cannot be provided at this time.

Without any available data on the biological effects, signaling pathways, or experimental protocols associated with this compound, it is not possible to fulfill the core requirements of the requested comparison guide. This includes the creation of data tables, detailing experimental methodologies, and generating visualizations of its mechanism of action.

Researchers, scientists, and drug development professionals seeking to understand the molecular interactions of chemical compounds are encouraged to consult established scientific databases and peer-reviewed journals for validated information. At present, this compound does not appear to be a subject of published research in these forums.

It is recommended to verify the chemical name and CAS number of the compound of interest to ensure accurate and fruitful literature searches. Should peer-reviewed data on this compound become available in the future, a comparative analysis could then be undertaken.

The Impact of Hexamethylpropanediamide on Reaction Rates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, optimizing reaction conditions is paramount. The choice of solvent can dramatically influence reaction rates and product yields. This guide provides a quantitative analysis of the effect of Hexamethylpropanediamide (HMPA) on reaction rates, comparing its performance with other common polar aprotic solvents.

This compound (HMPA) is a highly polar, aprotic solvent known for its exceptional ability to accelerate a variety of chemical reactions. Its efficacy stems from its strong cation-solvating power, which effectively separates ion pairs and enhances the reactivity of anionic nucleophiles. However, due to its toxicity, the use of HMPA is often carefully considered, prompting a need for comparative data against safer alternatives.

Comparative Analysis of Solvent Effects on Reaction Rates

The following tables summarize quantitative data on the effect of HMPA and other solvents on the rates of two common reaction types: Nucleophilic Substitution (SN2) and the alkylation of terminal acetylenes.

SN2 Reaction: Alkylation of 1-Bromobutane with Azide

This table illustrates the relative rate constants for the SN2 reaction of 1-bromobutane with sodium azide in various polar aprotic solvents.

SolventDielectric Constant (ε)Dipole Moment (μ, D)Relative Rate Constant (k_rel)
This compound (HMPA)30.04.30200,000
Dimethyl Sulfoxide (DMSO)46.73.961,300
N,N-Dimethylformamide (DMF)36.73.822,800
Acetonitrile (CH₃CN)37.53.925,000
Tetrahydrofuran (THF)7.51.751

Data compiled from various sources. Relative rates are normalized to the rate in THF.

The data clearly demonstrates the superior performance of HMPA in accelerating this SN2 reaction, with a rate constant several orders of magnitude higher than other common polar aprotic solvents. This pronounced effect is attributed to HMPA's exceptional ability to solvate the sodium cation, leaving the azide anion "naked" and highly nucleophilic.

Alkylation of Terminal Acetylenes

The alkylation of terminal acetylenes is a fundamental carbon-carbon bond-forming reaction. The choice of solvent significantly impacts the reaction's efficiency. The following table compares the product yield for the alkylation of a terminal alkyne with an alkyl bromide in different solvents.[1]

Solvent SystemReaction Time (hr)Product Yield (%)
HMPA288
DMI (1,3-Dimethyl-2-imidazolidinone)290
THF-HMPA875
THF-DMI875
THF8Low

Data adapted from a study on the replacement of HMPA in insect sex pheromone synthesis.[1]

In this case, while both HMPA and its safer alternative, DMI, provide excellent yields in a short reaction time, the use of THF as a co-solvent significantly reduces the yield and extends the reaction time.[1] This highlights the crucial role of a highly polar aprotic solvent in promoting this type of reaction.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon scientific findings. Below are representative experimental protocols for the reactions discussed.

Experimental Protocol: Kinetic Analysis of an SN2 Reaction

This protocol outlines a general procedure for measuring the kinetics of an SN2 reaction, such as the reaction of an alkyl halide with a nucleophile, in different solvents using gas chromatography (GC).

Materials:

  • Alkyl halide (e.g., 1-bromobutane)

  • Nucleophile (e.g., sodium azide)

  • Solvents (HMPA, DMSO, DMF, Acetonitrile, THF)

  • Internal standard (e.g., decane)

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Thermostatted reaction vessel

  • Syringes for sampling

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare stock solutions of the alkyl halide and the nucleophile in each of the solvents to be tested. Also, prepare a stock solution of the internal standard in a suitable solvent.

  • Reaction Setup: In a thermostatted reaction vessel, equilibrate the solvent to the desired reaction temperature.

  • Initiation of Reaction: Add the alkyl halide and nucleophile solutions to the reaction vessel simultaneously to initiate the reaction. Start a timer immediately.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a large volume of cold water or a dilute acid solution).

  • Extraction: Add a known amount of the internal standard to the quenched sample and extract the organic components with a suitable solvent (e.g., diethyl ether).

  • GC Analysis: Inject a small volume of the organic extract into the gas chromatograph.

  • Data Analysis: Determine the concentration of the reactant and product at each time point by comparing their peak areas to that of the internal standard. Plot the concentration of the reactant versus time and determine the rate constant from the slope of the line (for a pseudo-first-order reaction).

Experimental Protocol: Alkylation of a Terminal Alkyne

This protocol describes a general procedure for the alkylation of a terminal alkyne using an organolithium reagent and HMPA as a solvent or co-solvent.

Materials:

  • Terminal alkyne (e.g., phenylacetylene)

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., n-butyl bromide)

  • HMPA (or alternative polar aprotic solvent)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk line or glovebox for inert atmosphere

  • Dry glassware

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Deprotonation: Dissolve the terminal alkyne in anhydrous THF in the reaction flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes to the stirred alkyne solution. The reaction is typically complete when a color change is observed or after stirring for a specified time.

  • Addition of HMPA: If using HMPA as a co-solvent, add it to the reaction mixture at -78 °C and allow the solution to stir for a few minutes.

  • Alkylation: Slowly add the alkyl halide to the solution of the lithium acetylide.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Transfer the mixture to a separatory funnel, add water, and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Visualizing Reaction Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.

SN2 Reaction Mechanism

SN2_Mechanism Reactants Nu⁻ + R-X TS [Nu---R---X]⁻ Transition State Reactants->TS Backside Attack Products Nu-R + X⁻ TS->Products Inversion of Stereochemistry Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Solutions Prepare Stock Solutions (Reactants, Internal Standard) Setup Equilibrate Solvent in Reaction Vessel Prep_Solutions->Setup Initiate Initiate Reaction Setup->Initiate Sample Take Aliquots at Time Intervals Initiate->Sample Quench Quench Reaction Sample->Quench Extract Add Internal Standard & Extract Quench->Extract GC GC Analysis Extract->GC Analyze Analyze Data (Determine Rate Constant) GC->Analyze HMPA_Organolithium cluster_aggregated In THF alone cluster_deaggregated With HMPA Aggregated (RLi)n Aggregated Organolithium Less Reactive Deaggregated R⁻Li⁺(HMPA)n Solvent-Separated Ion Pair More Reactive Aggregated->Deaggregated + HMPA

References

Safety Operating Guide

Navigating the Disposal of Hexamethyl-Containing Compounds: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical name "Hexamethylpropanediamide" does not correspond to a standard, readily identifiable chemical substance in common laboratory use. It is likely a typographical error. This guide provides disposal procedures for three similarly named chemicals that are common in research and development settings: Hexamethylenediamine , Hexamethylphosphoramide (HMPA) , and Hexamethylphosphorous Triamide . It is imperative that you positively identify your chemical waste before proceeding with any disposal protocol. Consult your Safety Data Sheet (SDS) for the specific chemical you are using.

The proper disposal of chemical waste is not merely a regulatory requirement but a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct procedures for handling and disposing of hazardous materials is paramount. This document outlines the essential steps for the safe disposal of three hexamethyl-containing compounds, providing clear, actionable guidance to ensure the safety of laboratory personnel and the protection of our environment.

Comparative Hazard Data

To facilitate a quick assessment of the relative hazards of these compounds, the following table summarizes key quantitative data.

PropertyHexamethylenediamineHexamethylphosphoramide (HMPA)Hexamethylphosphorous Triamide
Acute Oral Toxicity (LD50) 750 mg/kg (rat)2650 mg/kg (rat)No data available
Primary Hazards Corrosive, skin burns, eye damage, respiratory irritationCarcinogenic, mutagenic, reproductive toxicity, corrosiveFlammable liquid and vapor
Flash Point 85°C (closed cup)[1]105°C[2]Flammable
UN Number 2280 (solid), 1783 (solution)[3][4]3267 (corrosive liquid, basic, organic, n.o.s.)1993 (flammable liquid, n.o.s.)[4]

Disposal of Hexamethylenediamine

Hexamethylenediamine is a corrosive solid or solution that can cause severe skin burns and eye damage.[3][4] It is also harmful if swallowed or absorbed through the skin and may cause respiratory irritation.[3] While it is readily biodegradable, its corrosive nature necessitates careful handling and disposal.

Step-by-Step Disposal Protocol:
  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4]

  • Waste Collection: Collect waste Hexamethylenediamine in a designated, properly labeled, and sealed container.[1][3] Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.

  • Consult a Professional Disposal Service: The recommended method of disposal is to contact a licensed professional waste disposal service.[3]

  • Incineration: For final disposal, the material is typically dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Container Disposal: Empty containers should be disposed of as unused product, following the same hazardous waste protocols.[3]

Disposal of Hexamethylphosphoramide (HMPA)

Hexamethylphosphoramide (HMPA) is a particularly hazardous substance due to its classification as a carcinogen, mutagen, and reproductive toxicant.[2] It is a combustible liquid that can cause severe skin burns and eye damage. Due to its toxicity, all waste must be handled in accordance with local, state, and federal regulations for hazardous waste.[5]

Step-by-Step Disposal Protocol:
  • Personal Protective Equipment (PPE): Due to its high toxicity, stringent PPE is required. This includes, but is not limited to, safety goggles, chemical-resistant gloves (observe breakthrough times), and a lab coat. All handling should be done in a chemical fume hood.

  • Waste Collection: Collect HMPA waste in its original container or a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other wastes.

  • Spill Management: In case of a spill, evacuate the area.[1] Remove all ignition sources.[1] Absorb the spill with an inert material such as dry lime, sand, or soda ash and place it in a covered container for disposal.[1] The spill area should then be ventilated and washed.[1]

  • Professional Disposal: HMPA waste must be disposed of through a licensed chemical destruction plant.[3] The preferred method is controlled incineration with flue gas scrubbing.[3]

  • Prohibited Disposal: Do not discharge HMPA waste to sewer systems.[3]

Disposal of Hexamethylphosphorous Triamide

Hexamethylphosphorous triamide is classified as a flammable liquid and vapor, and it is considered a hazardous waste.[4] It is crucial to prevent its release into the environment.

Step-by-Step Disposal Protocol:
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood, using spark-proof tools.[4]

  • Waste Collection: Keep the waste in suitable, closed containers for disposal.[4] Ensure containers are properly labeled.

  • Regulatory Compliance: Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[4]

  • Professional Disposal: Engage a licensed professional waste disposal service for its removal and disposal.

  • Prohibited Disposal: Do not empty into drains or flush into surface water or sanitary sewer systems.[4]

Visual Guide to Chemical Waste Disposal

The following diagram illustrates a generalized workflow for the safe disposal of laboratory chemical waste. This process emphasizes the critical steps of identification, consultation of safety data, and proper handling through a licensed disposal service.

ChemicalDisposalWorkflow cluster_prep Preparation & Identification cluster_handling Handling & Segregation cluster_disposal Final Disposal start Start: Chemical Waste Generated identify Identify Chemical & Consult SDS start->identify hazards Assess Hazards: - Toxicity - Flammability - Reactivity identify->hazards ppe Select & Wear Appropriate PPE identify->ppe hazards->ppe Informs PPE Choice segregate Segregate Waste (Avoid Mixing) ppe->segregate container Use Designated, Labeled, & Sealed Container segregate->container storage Store in Secure, Designated Area container->storage contact_vendor Contact Licensed Waste Disposal Service storage->contact_vendor end End: Waste Safely Disposed contact_vendor->end

Caption: General workflow for the safe disposal of laboratory chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.